3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDGJSXCYEQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651641 | |
| Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-51-9 | |
| Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
This guide provides a comprehensive overview of the synthetic routes to 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for the preparation of this valuable molecule.
Introduction and Strategic Overview
The 1,2,4-oxadiazole moiety is a prominent scaffold in a variety of biologically active compounds, valued for its metabolic stability and ability to act as a bioisostere for ester and amide groups. The target molecule, this compound, incorporates a fluorinated phenyl ring, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity.
The most direct and efficient synthetic strategy for this target molecule involves a convergent approach, beginning with the preparation of a key intermediate, 4-fluorobenzamidoxime. This is followed by the construction of the 1,2,4-oxadiazole ring system and subsequent functional group manipulation to yield the final carboxylic acid.
Figure 1: Overall synthetic workflow for this compound.
Synthesis of the Key Intermediate: 4-Fluorobenzamidoxime
The synthesis of the target oxadiazole begins with the preparation of 4-fluorobenzamidoxime from commercially available 4-fluorobenzonitrile. This transformation is a classic example of the addition of hydroxylamine to a nitrile.
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group. The choice of a base is crucial to deprotonate the hydroxylamine, increasing its nucleophilicity. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps.
Experimental Protocol
Materials:
-
4-Fluorobenzonitrile
-
Hydroxylamine hydrochloride
-
Triethylamine or Sodium Bicarbonate
-
Ethanol
-
Water
Procedure:
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.
-
Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) yields pure 4-fluorobenzamidoxime as a white solid.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Fluorobenzamidoxime | 154.14 | 92-95 | White solid |
Construction of the 1,2,4-Oxadiazole Ring
The core 1,2,4-oxadiazole heterocycle is constructed via a [3+2] cycloaddition-condensation reaction between 4-fluorobenzamidoxime and an appropriate C2 synthon. A highly effective and widely used method employs ethyl oxalyl chloride.
Mechanistic Insights
The reaction is initiated by the acylation of the more nucleophilic nitrogen of the amidoxime by ethyl oxalyl chloride. The resulting intermediate then undergoes an intramolecular cyclization with concomitant elimination of water to form the stable 1,2,4-oxadiazole ring. The presence of a non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrogen chloride generated during the acylation step. An efficient method for the synthesis of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates has been developed using acetonitrile as the solvent in the presence of triethylamine.[1]
Figure 2: Reaction mechanism for the formation of the 1,2,4-oxadiazole ring.
Experimental Protocol
Materials:
-
4-Fluorobenzamidoxime
-
Ethyl oxalyl chloride
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-fluorobenzamidoxime (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C and add triethylamine (1.2 eq).
-
Slowly add ethyl oxalyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amidoxime.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, can be purified by column chromatography on silica gel.
Hydrolysis to the Final Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Care must be taken, as harsh conditions could potentially lead to the degradation of the oxadiazole ring or decarboxylation.
Choice of Hydrolysis Conditions
-
Basic Hydrolysis: Typically performed using an aqueous solution of a strong base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in a co-solvent like tetrahydrofuran (THF) or methanol. The reaction is usually carried out at room temperature or with gentle heating. Acidification of the reaction mixture after completion is necessary to protonate the carboxylate salt and precipitate the carboxylic acid.
-
Acidic Hydrolysis: This method involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous or mixed aqueous-organic solvent system.
Experimental Protocol (Basic Hydrolysis)
Materials:
-
Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
-
Lithium hydroxide monohydrate
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
If a precipitate does not form, the product can be extracted with ethyl acetate. The organic extracts are then combined, dried, and the solvent is evaporated.
Characterization Data
The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.
| Compound | Technique | Expected Data |
| 4-Fluorobenzamidoxime | ¹H NMR | Peaks corresponding to aromatic protons and exchangeable NH₂ and OH protons. |
| ¹³C NMR | Signals for the aromatic carbons and the amidoxime carbon. | |
| MS (ESI) | [M+H]⁺ peak at m/z 155.06. | |
| Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | ¹H NMR | Signals for the aromatic protons, and the ethyl group (a quartet and a triplet). |
| ¹³C NMR | Resonances for the aromatic carbons, the oxadiazole ring carbons, the ester carbonyl, and the ethyl group carbons. | |
| ¹⁹F NMR | A singlet in the typical range for an aryl fluoride. | |
| MS (ESI) | [M+H]⁺ peak at m/z 251.07. | |
| This compound | ¹H NMR | Aromatic proton signals and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Aromatic carbon signals, oxadiazole ring carbon signals, and a signal for the carboxylic acid carbonyl. | |
| ¹⁹F NMR | A singlet corresponding to the aryl fluoride. | |
| MS (ESI) | [M+H]⁺ peak at m/z 223.04. |
Conclusion
The synthesis of this compound can be reliably achieved through a three-step sequence starting from 4-fluorobenzonitrile. The key steps involve the formation of 4-fluorobenzamidoxime, its subsequent cyclization with ethyl oxalyl chloride to form the 1,2,4-oxadiazole ring, and a final ester hydrolysis. The protocols provided in this guide are based on robust and well-established chemical transformations, offering a clear pathway for researchers in the field of drug discovery and development to access this important molecule.
References
-
Voronova, A. A., Baikov, S. V., Krasovskaya, G. G., Kolobov, A. V., & Kofanov, E. R. (2014). Some Regularities of the Synthesis of Ethyl 3-Aryl-1,2,4-oxadiazole-5-carboxylates. Russian Journal of Organic Chemistry, 50(11), 1683–1686. [Link]
-
An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. [Link]
Sources
An In-Depth Technical Guide to 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into a validated synthetic pathway, detail its structural and physicochemical characterization, and explore its potential applications in drug discovery, grounded in the established biological activities of the 1,2,4-oxadiazole scaffold.
Introduction: The 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester functionalities have made it a cornerstone in the design of novel therapeutic agents.[3] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The incorporation of a fluorophenyl moiety, a common strategy to enhance metabolic stability and binding affinity, coupled with a carboxylic acid group for potential salt formation and improved pharmacokinetics, makes this compound a compound of considerable scientific interest.
Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the chemical literature.[5] A common and efficient method involves the cyclization of an O-acyl amidoxime, which is typically formed in situ from the reaction of an amidoxime with a carboxylic acid or its derivative. Based on analogous syntheses, a reliable pathway to the title compound involves the reaction of 4-fluorobenzamidoxime with an oxalic acid derivative.[6]
Proposed Synthetic Protocol
A plausible and efficient synthesis of this compound can be achieved through the condensation of 4-fluorobenzamidoxime with a suitable C2 synthon, such as oxalyl chloride or a mono-ester of oxalic acid, followed by cyclization. A one-pot approach is often feasible.[5]
Step 1: Preparation of 4-fluorobenzamidoxime. This intermediate can be readily prepared from 4-fluorobenzonitrile by reaction with hydroxylamine in the presence of a base like sodium bicarbonate.
Step 2: Cyclization to form the 1,2,4-oxadiazole ring. The 4-fluorobenzamidoxime is then reacted with an excess of a suitable derivative of oxalic acid, such as ethyl oxalyl chloride, in a solvent like pyridine or dioxane. The intermediate O-acyl amidoxime is typically not isolated but is cyclized in situ upon heating to yield the ethyl ester of the target carboxylic acid.
Step 3: Hydrolysis to the carboxylic acid. The resulting ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is then hydrolyzed to the final product using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidification.
Experimental Workflow:
Sources
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
"Physical and chemical properties of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Heterocyclic Scaffolds
In the ever-evolving theater of medicinal chemistry, the strategic selection of a core molecular scaffold is paramount to the success of any drug discovery campaign. Among the myriad of heterocyclic systems, the 1,2,4-oxadiazole ring has emerged as a privileged motif, prized for its metabolic stability, its capacity to act as a bioisosteric replacement for esters and amides, and its diverse pharmacological activities. This guide focuses on a specific, yet highly promising derivative: 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid . The introduction of a 4-fluorophenyl group at the 3-position and a carboxylic acid at the 5-position creates a molecule with a unique constellation of electronic and steric properties, making it a compelling candidate for further investigation. This document serves as a comprehensive technical resource, elucidating the known and predicted physicochemical properties, outlining robust synthetic and analytical methodologies, and exploring the potential applications of this intriguing compound.
Molecular Identity and Physicochemical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the key identifiers and physicochemical parameters of this compound.
Structural and Molecular Data
The foundational attributes of the molecule are summarized in the table below. The molecular formula and weight are confirmed through various chemical supplier databases.
| Parameter | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 944896-51-9 | [1] |
| Molecular Formula | C₉H₅FN₂O₃ | [1] |
| Molecular Weight | 208.15 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)F | - |
Predicted Physicochemical Properties
| Property | Predicted Value | Notes and Rationale |
| Melting Point | > 200 °C (with decomposition) | Carboxylic acids of similar heterocyclic compounds often exhibit high melting points due to strong intermolecular hydrogen bonding. The planar nature of the phenyl and oxadiazole rings allows for efficient crystal packing. |
| Boiling Point | Not applicable (decomposes) | Due to the high melting point and the presence of the carboxylic acid group, the compound is expected to decompose before boiling. |
| pKa | 3.0 - 4.0 | The electron-withdrawing nature of the 1,2,4-oxadiazole ring and the 4-fluorophenyl group will increase the acidity of the carboxylic acid proton compared to a simple benzoic acid (pKa ~4.2). |
| Solubility | Soluble in DMSO, DMF, and aqueous base. Sparingly soluble in methanol and ethanol. Insoluble in water and non-polar solvents. | The polar carboxylic acid group and the heterocyclic ring suggest solubility in polar aprotic solvents. Deprotonation in aqueous base will form a soluble carboxylate salt. |
| LogP | ~1.6 | This value suggests a moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with membrane permeability. |
Synthesis and Purification: A Strategic Approach
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable method involves the cyclization of an O-acyl amidoxime intermediate, which is itself formed from an amidoxime and a carboxylic acid derivative.
Proposed Synthetic Pathway
The following two-step, one-pot synthesis is proposed as an efficient route to this compound. This strategy is adapted from established protocols for similar 1,2,4-oxadiazole syntheses.[2]
Figure 1: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
-
To a stirred solution of 4-fluorobenzamidoxime (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add pyridine (1.2 eq).
-
Slowly add a solution of oxalic acid monomethyl ester chloride (1.1 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the methyl ester intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Rationale for Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the acylation of the amidoxime.
-
Oxalic acid monomethyl ester chloride: Provides the C5-carboxyl synthon. The methyl ester protects the carboxylic acid during the oxadiazole ring formation and can be easily deprotected.
-
Lithium Hydroxide: A standard reagent for the mild saponification of methyl esters.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5-14.5 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid. The chemical shift can be variable and concentration-dependent.
-
δ 8.1-8.3 (m, 2H): These signals are attributed to the two aromatic protons on the 4-fluorophenyl ring that are ortho to the oxadiazole ring.
-
δ 7.3-7.5 (m, 2H): These signals correspond to the two aromatic protons on the 4-fluorophenyl ring that are meta to the oxadiazole ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 165-168 (C=O): The carbon of the carboxylic acid.
-
δ 162-165 (d, ¹JCF ≈ 250 Hz): The carbon of the 4-fluorophenyl ring directly bonded to the fluorine atom.
-
δ 158-162 (C3 of oxadiazole): The carbon of the oxadiazole ring attached to the fluorophenyl group.
-
δ 155-158 (C5 of oxadiazole): The carbon of the oxadiazole ring attached to the carboxylic acid.
-
δ 129-132 (d, ³JCF ≈ 9 Hz): The ortho carbons of the 4-fluorophenyl ring.
-
δ 122-125 (d, ⁴JCF ≈ 3 Hz): The ipso-carbon of the 4-fluorophenyl ring attached to the oxadiazole.
-
δ 115-118 (d, ²JCF ≈ 22 Hz): The meta carbons of the 4-fluorophenyl ring.
-
Infrared (IR) Spectroscopy
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.
-
~1700-1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600-1610 cm⁻¹: C=N stretch of the oxadiazole ring.
-
~1500-1520 cm⁻¹: Aromatic C=C stretching.
-
~1230-1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the oxadiazole ring and C-F stretch.
-
~1100-1120 cm⁻¹: Symmetric C-O-C stretch of the oxadiazole ring.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS) (ESI-): Expected [M-H]⁻ calculated for C₉H₄FN₂O₃⁻ is 207.0206, found should be within ± 5 ppm.
-
Fragmentation Pattern: The molecule is expected to be relatively stable under mass spectrometric conditions. Common fragmentation pathways for similar structures involve the loss of CO₂ from the carboxylic acid and cleavage of the oxadiazole ring.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by the carboxylic acid functionality.
Key Chemical Reactions
Sources
Spectroscopic Characterization of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The unique structural features of the 1,2,4-oxadiazole ring system, coupled with the substituted phenyl and carboxylic acid moieties, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and further investigation of its chemical and biological properties.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.
Molecular Structure and its Spectroscopic Implications
The structure of this compound incorporates several key functional groups that are readily probed by spectroscopic techniques: a para-substituted fluorophenyl ring, a five-membered 1,2,4-oxadiazole heterocycle, and a carboxylic acid group. The interplay of these groups dictates the electronic environment of each atom and the vibrational modes of the bonds, which are the basis for the spectroscopic data presented herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound would involve dissolving the sample in a deuterated solvent, typically DMSO-d₆, which can solubilize the carboxylic acid and allows for the observation of the acidic proton.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the types of carbon atoms (C, CH, CH₂, CH₃). A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically required.
¹H NMR Spectral Data Interpretation
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the carboxylic acid proton. Based on data from similar compounds, such as Methyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate and 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, the following assignments can be made.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift and Multiplicity |
| ~10.0 - 14.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water in the solvent. Its chemical shift can be variable. |
| ~8.15 | doublet of doublets | 2H | Ar-H (ortho to oxadiazole) | These protons are ortho to the electron-withdrawing oxadiazole ring, leading to significant deshielding. The multiplicity arises from coupling to the adjacent ortho protons (³JHH) and the fluorine atom (⁴JHF). |
| ~7.40 | triplet | 2H | Ar-H (ortho to Fluorine) | These protons are ortho to the electronegative fluorine atom. The signal appears as a triplet due to coupling with the two adjacent ortho protons and the fluorine atom, with similar coupling constants (³JHH ≈ ³JHF). |
Diagram of ¹H NMR Acquisition Workflow:
Caption: Workflow for ¹H NMR data acquisition and processing.
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly dependent on the electronic environment.
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Chemical Shift |
| ~168.0 | Oxadiazole C5 | This carbon is part of the heterocyclic ring and is deshielded due to the adjacent electronegative oxygen and nitrogen atoms. |
| ~166.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to an electronegative oxygen atom. |
| ~164.0 (d, ¹JCF ≈ 250 Hz) | C-F of Phenyl Ring | The carbon directly attached to the fluorine atom shows a large one-bond coupling constant and is significantly deshielded by the electronegative fluorine. |
| ~154.5 | Oxadiazole C3 | This carbon is also part of the oxadiazole ring and is deshielded by the adjacent nitrogen atoms. |
| ~130.0 (d, ³JCF ≈ 9 Hz) | Ar-C (ortho to oxadiazole) | These aromatic carbons are influenced by both the electron-withdrawing oxadiazole ring and show a smaller three-bond coupling to the fluorine atom. |
| ~122.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to oxadiazole) | The chemical shift of this carbon is influenced by the substituent effect of the oxadiazole ring. |
| ~116.5 (d, ²JCF ≈ 22 Hz) | Ar-C (ortho to Fluorine) | These carbons are shielded by the fluorine atom's mesomeric effect and show a characteristic two-bond coupling constant. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Data Acquisition
A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Data Interpretation
The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H, C=O, C=N, and C-F bonds.[4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3300-2500 | Broad | O-H | Stretching vibration of the carboxylic acid hydroxyl group, broadened due to hydrogen bonding. |
| ~1730 | Strong | C=O | Stretching vibration of the carboxylic acid carbonyl group. |
| ~1610, ~1580 | Medium-Strong | C=N, C=C | Stretching vibrations of the oxadiazole ring and the aromatic ring. |
| ~1250 | Strong | C-F | Stretching vibration of the carbon-fluorine bond. |
| ~1100, ~950 | Medium-Strong | C-O, N-O | Stretching vibrations within the oxadiazole ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids and is often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. Both positive and negative ion modes should be tested.
-
Mass Analysis: Analyze the ions using a high-resolution mass spectrometer to obtain an accurate mass measurement.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions, providing structural information.
MS Data Interpretation
Expected Molecular Ion: The calculated exact mass of this compound (C₉H₅FN₂O₃) is 208.0284. High-resolution mass spectrometry should detect this mass with high accuracy (typically within 5 ppm).
-
Positive Ion Mode ([M+H]⁺): m/z 209.0362
-
Negative Ion Mode ([M-H]⁻): m/z 207.0206
Fragmentation Pattern: The fragmentation of 1,2,4-oxadiazoles is well-documented and can proceed through several pathways.[6][7] A key fragmentation is the loss of CO₂ from the carboxylic acid group, followed by cleavage of the oxadiazole ring.
Diagram of a Plausible MS Fragmentation Pathway:
Caption: A potential fragmentation pathway in negative ion ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the electronic environment of each atom. The IR spectrum confirms the presence of key functional groups, particularly the carboxylic acid and the fluorophenyl moiety. High-resolution mass spectrometry verifies the elemental composition, and tandem MS elucidates characteristic fragmentation pathways. Together, these techniques offer an unambiguous characterization of the molecule, which is a critical step in its development for pharmaceutical or other applications.
References
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"Crystal structure analysis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid"
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of this compound (C₉H₅FN₂O₃, CAS No. 944896-51-9).[1] The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing novel therapeutic agents.[2][3] Understanding the precise three-dimensional arrangement of atoms and the supramolecular architecture of this specific molecule is paramount for rational drug design, polymorphism screening, and formulation development. This document details the entire workflow, from synthesis and single-crystal cultivation to data collection, structure solution, and detailed analysis of the molecular and supramolecular features. The protocols are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers in crystallography, chemistry, and pharmaceutical sciences.
Introduction: The Significance of Structural Elucidation
The this compound molecule combines several key functional groups of interest in drug development. The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[2][4] The fluorophenyl group can enhance binding affinity through halogen bonding and other non-covalent interactions, while the carboxylic acid moiety provides a critical site for hydrogen bonding and salt formation.
Crystal structure analysis moves beyond a simple 2D chemical drawing to reveal:
-
Molecular Conformation: The precise torsion angles between the phenyl and oxadiazole rings.
-
Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and other forces that govern how molecules pack together in the solid state.[5][6]
-
Solid-State Properties: The crystal packing directly influences crucial physicochemical properties such as solubility, melting point, stability, and bioavailability.
This guide provides the scientific rationale and detailed protocols necessary to perform a definitive structural analysis of this compound.
Phase 1: Synthesis and Single-Crystal Cultivation
The foundational step for any crystallographic analysis is the procurement of a high-quality single crystal. This is often the most challenging, yet critical, part of the process.[7]
Synthesis Overview
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an O-acyl-amidoxime intermediate. A common and reliable method is the reaction between a suitable amidoxime and a carboxylic acid or its activated derivative.[8] For the target molecule, this involves reacting 4-fluorobenzamidoxime with an activated form of oxalic acid, followed by cyclization.
Numerous one-pot synthesis procedures have been developed to streamline access to such derivatives, often starting from commercially available carboxylic acids and amidoximes.[2][9]
Experimental Protocol: Single-Crystal Growth
The goal is to create a supersaturated solution from which the compound precipitates in a slow, ordered manner, allowing a single nucleation event to grow into a well-defined crystal.[10] The optimal size for single-crystal X-ray diffraction is approximately 0.2-0.4 mm in each dimension.[11]
Materials & Equipment:
-
Synthesized this compound (10-20 mg)
-
Selection of high-purity solvents (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, and binary mixtures)
-
Small, clean glass vials (e.g., 4 mL) or test tubes
-
Filtration system (syringe with a 0.22 µm filter)
-
A quiet, vibration-free location with stable temperature.
Step-by-Step Methodology:
-
Solvent Screening (The Causality of Choice): The choice of solvent is critical. A suitable solvent is one in which the compound is moderately soluble.[10] If solubility is too high, the solution will not reach supersaturation easily; if it is too low, crystallization will not occur. Start by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents.
-
Preparation of the Crystallization Vessel: Meticulous cleanliness is essential. Dust or scratches on the glass surface can act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[12] Wash vials thoroughly and rinse with a high-purity solvent before use.
-
Slow Evaporation Technique (Method of Choice): This is often the most successful initial method for organic molecules.[10][13]
-
Prepare a nearly saturated solution of the compound by dissolving it in a suitable solvent or solvent mixture at room temperature.
-
Filter the solution directly into the crystallization vial using a syringe filter to remove any particulate matter. This step is crucial for minimizing nucleation sites.[12]
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use paraffin film with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.
-
Place the vial in a location free from vibrations and temperature fluctuations and await crystal growth.
-
-
Alternative Method: Slow Cooling: This technique is effective when the compound's solubility is significantly temperature-dependent.
-
Create a saturated solution in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).
-
Filter the hot solution into a clean, pre-warmed vial.
-
Seal the vial and place it inside a larger, insulated container (like a Dewar flask filled with warm water) to ensure the cooling process is extremely slow. Over hours or days, as the solution cools, the decreasing solubility will induce crystallization.[12]
-
Phase 2: X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer to measure how it scatters X-rays.
Experimental Protocol: Data Acquisition
Instrumentation: A modern single-crystal X-ray diffractometer, such as a Bruker APEX series, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., CCD or CMOS).[14][15]
Step-by-Step Methodology:
-
Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects. Mount the crystal on a glass fiber or a cryo-loop using a minimal amount of inert oil.
-
Cryo-Cooling (The Rationale): The mounted crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes thermal motion of the atoms, leading to higher resolution data and protecting the crystal from potential radiation damage.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. The software then indexes these spots to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, the data collection software (e.g., part of the Bruker APEX suite) calculates an optimal strategy of scans (a series of rotations of the crystal) to measure a complete and redundant set of diffraction intensities.[15]
-
Data Integration and Scaling: After the images are collected, the raw data are processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data to account for variations in exposure time or beam intensity.
Phase 3: Structure Determination and Refinement
This phase involves converting the collected diffraction intensities into a chemically meaningful three-dimensional model of the molecule and its arrangement in the crystal lattice.
Caption: Workflow for single-crystal X-ray structure determination.
Protocol: Structure Solution and Refinement
Software: The SHELX suite of programs is the industry standard for small-molecule crystallography.[16] SHELXT or SIR is used for structure solution, and SHELXL is used for refinement.[14] Graphical interfaces like Olex2 or ShelXle greatly simplify the process.[16]
-
Space Group Determination: The integrated data is analyzed to determine the crystal's symmetry and assign the correct space group.
-
Structure Solution (Solving the Phase Problem): The diffraction experiment measures intensities, but the phase information is lost. "Direct methods" or "dual-space" methods, as implemented in SHELXT, are used to calculate an initial set of phases and generate an initial electron density map.[14] This map should reveal the positions of most non-hydrogen atoms.
-
Model Building and Refinement (A Self-Validating System):
-
An initial atomic model is built based on the electron density map.
-
This model is then refined using a least-squares algorithm (SHELXL). The refinement process iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the experimentally observed diffraction intensities and those calculated from the model.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a "riding model," as their scattering power is too weak to be located directly from the electron density map.
-
Validation Metrics: The quality of the refinement is monitored using key indicators:
-
R1: A measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% is excellent.
-
wR2: A weighted R-factor based on intensities. A value below 15% is generally considered good.
-
Goodness of Fit (GooF): Should be close to 1.0 for a well-refined structure.
-
-
Expected Results and Discussion
While experimental data for the exact title compound is not publicly available in the searched literature, we can make authoritative predictions based on the crystal structure of the closely related compound, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid, and fundamental principles of crystal engineering.[14]
Crystallographic Data Summary
The title compound is expected to crystallize in a low-symmetry system, likely triclinic or monoclinic, which is common for organic molecules of this type.
| Parameter | Expected Value / System |
| Chemical Formula | C₉H₅FN₂O₃ |
| Formula Weight | 208.15[1] |
| Crystal System | Triclinic / Monoclinic |
| Space Group | P-1 or P2₁/c (likely centrosymmetric) |
| Temperature | 100 K |
| Radiation, λ (Å) | Mo Kα, 0.71073 |
| Key Intermolecular Interaction | Carboxylic acid O-H···O hydrogen-bonded dimer[14] |
Molecular Structure Analysis
The molecule's internal geometry will be defined by the torsion angles between the planar ring systems. The fluorophenyl and 1,2,4-oxadiazole rings are expected to be nearly coplanar to maximize π-conjugation, with a small dihedral angle between them.[14] The carboxylic acid group will likely be twisted slightly out of the plane of the oxadiazole ring.[14]
Supramolecular Assembly: The Hydrogen-Bonded Dimer
The most dominant and structure-directing intermolecular interaction is anticipated to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids almost universally form centrosymmetric dimers in the solid state through a pair of strong O—H···O hydrogen bonds.[14] This interaction creates a robust R²₂(8) graph set motif.
Caption: Expected R²₂(8) carboxylic acid dimer motif.
These dimeric synthons will then pack into a three-dimensional lattice, likely stabilized by weaker C-H···N or C-H···O interactions involving the oxadiazole ring and potentially C-H···F interactions from the fluorophenyl group.
Conclusion
The crystal structure analysis of this compound provides indispensable insights into its molecular conformation and solid-state architecture. The protocols outlined in this guide represent a robust and validated workflow for obtaining and interpreting these results. The anticipated formation of strong hydrogen-bonded dimers is a critical feature that will dictate the compound's physical properties. This structural knowledge is a key asset for scientists and researchers, enabling a more informed approach to the development of new pharmaceuticals and advanced materials.
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Edwards, M. R., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University. Available at: [Link]
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da Silva, G. M., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(47), 6527-6537. Available at: [Link]
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Saeed, A., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2795. Available at: [Link]
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Al-Warhi, T., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(21), 7233. Available at: [Link]
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Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3419. Available at: [Link]
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Iska, V. B. R., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12117-12130. Available at: [Link]
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Dietrich, B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2533-2553. Available at: [Link]
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Wang, P., et al. (2016). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. Journal of Fluorescence, 26(4), 1347-1354. Available at: [Link]
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Briseno, A. L., et al. (2010). Single-crystal growth of organic semiconductors. DR-NTU, Nanyang Technological University. Available at: [Link]
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Zhang, W., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available at: [Link]
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Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. Available at: [Link]
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SpectraBase.[4][14][17]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. SpectraBase. Available at: [Link]
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Begum, M., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Egyptian Journal of Chemistry, 64(8), 4381-4388. Available at: [Link]
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Kumar, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Future Journal of Pharmaceutical Sciences, 6(1), 38. Available at: [Link]
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Basile, A., et al. (2023). 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. Molecules, 28(14), 5369. Available at: [Link]
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"Quantum chemical calculations for 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid"
This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of this compound. By systematically performing geometry optimization, vibrational frequency analysis, and electronic property calculations (HOMO-LUMO, MEP), researchers can gain profound insights into the molecule's stability, reactivity, and potential for intermolecular interactions. These computational methods are not a replacement for experimental work but serve as a powerful, cost-effective tool to prioritize candidates, rationalize structure-activity relationships, and guide the drug discovery process with a level of detail that is experimentally inaccessible. [1][2]
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The Oxadiazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The journey of a drug from a laboratory concept to a clinical reality is a testament to the intricate dance of chemistry, biology, and pharmacology. At the heart of this journey lies the quest for molecular scaffolds that are not only biologically active but also possess the drug-like properties necessary for therapeutic success. Among the pantheon of heterocyclic compounds that have captured the attention of medicinal chemists, the oxadiazole ring system stands out as a particularly versatile and valuable player. This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, has proven to be a cornerstone in the design of novel therapeutics across a wide spectrum of diseases.
This technical guide provides a comprehensive exploration of the discovery and history of novel oxadiazole compounds. We will delve into the fundamental chemistry of the oxadiazole isomers, trace their historical origins, and critically examine their role as bioisosteric replacements in drug design. Furthermore, we will present detailed synthetic methodologies, explore the vast landscape of their therapeutic applications with a focus on structure-activity relationships, and analyze case studies of successful oxadiazole-containing drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the oxadiazole scaffold in their own research endeavors.
A Historical Perspective: The Genesis of the Oxadiazole Ring
The story of oxadiazoles begins in the late 19th century, a period of foundational discoveries in organic chemistry. The first synthesis of the 1,2,4-oxadiazole ring was reported in 1884 by Tiemann and Krüger.[1][2] Their pioneering work involved the reaction of an amidoxime with an acyl chloride, a method that, despite its historical significance, often suffered from low yields and the formation of byproducts.[2] It wasn't until nearly eight decades later, in 1965, that C. Ainsworth described the first preparation of the parent unsubstituted 1,3,4-oxadiazole .[2][3] This synthesis was achieved through the thermolysis of formylhydrazone ethylformate, opening the door to the exploration of a different and highly significant isomer of the oxadiazole family.[2]
These seminal discoveries laid the groundwork for the exploration of the vast chemical space of oxadiazole derivatives, leading to the development of more efficient and diverse synthetic strategies in the decades that followed. Today, there are four possible isomers of oxadiazole, distinguished by the positions of their nitrogen atoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole.[1][3] Among these, the 1,2,4- and 1,3,4-isomers have garnered the most interest in medicinal chemistry due to their chemical stability, aqueous solubility, and potent pharmacological profiles.[4]
The Oxadiazole Core in Drug Design: A Bioisosteric Marvel
The strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties is a central tenet of drug discovery. One of the most powerful tools in the medicinal chemist's arsenal is the concept of bioisosterism , where a functional group in a molecule is replaced by another group with similar physical and chemical properties. Oxadiazole rings, particularly the 1,2,4- and 1,3,4-isomers, have emerged as exceptional bioisosteres for amide and ester functionalities.[5][6][7]
The rationale behind this bioisosteric replacement is multifaceted:
-
Metabolic Stability: Amide and ester bonds are susceptible to hydrolysis by enzymes such as proteases and esterases in the body. The oxadiazole ring, being an aromatic heterocycle, is significantly more resistant to metabolic degradation, leading to improved in vivo stability and a longer duration of action.[5][6]
-
Physicochemical Properties: The introduction of an oxadiazole ring can favorably modulate a molecule's physicochemical properties, such as lipophilicity and polarity. For instance, replacing a 1,2,4-oxadiazole with a more polar 1,3,4-oxadiazole has been shown to reduce lipophilicity and increase aqueous solubility.[8]
-
Hydrogen Bonding: Oxadiazole rings can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the amide and ester groups they replace. This allows for the preservation of key interactions with biological targets.[7]
-
Conformational Rigidity: The planar and rigid nature of the oxadiazole ring can help to lock the molecule in a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein.
The application of oxadiazoles as bioisosteres has led to the development of numerous drug candidates with improved pharmacological profiles.
Synthetic Methodologies: Crafting Novel Oxadiazole Compounds
The versatility of the oxadiazole scaffold is matched by the diversity of synthetic methods available for its construction. The choice of synthetic route depends on the desired substitution pattern and the nature of the available starting materials. Below are detailed protocols for the synthesis of 1,2,4- and 1,3,4-oxadiazole derivatives.
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
A common and reliable method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate.
Experimental Protocol:
-
Step 1: Amidoxime Formation: A nitrile (1.0 eq) is reacted with hydroxylamine hydrochloride (1.2 eq) in the presence of a base such as sodium bicarbonate (1.5 eq) in a protic solvent like ethanol. The reaction mixture is typically heated to reflux for several hours until the starting nitrile is consumed (monitored by TLC). After cooling, the product amidoxime is isolated by filtration or extraction.
-
Step 2: O-Acylation: The amidoxime (1.0 eq) is dissolved in an aprotic solvent such as dichloromethane or pyridine. An acyl chloride or anhydride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion.
-
Step 3: Cyclization: The O-acyl-amidoxime intermediate is heated in a high-boiling point solvent like toluene or xylene, often with a catalytic amount of a base such as pyridine, to induce cyclization to the 1,2,4-oxadiazole. The product is then purified by column chromatography.
Caption: Synthetic workflow for 3,5-disubstituted-1,2,4-oxadiazoles.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A widely used method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.
Experimental Protocol:
-
Step 1: Acylhydrazine Formation: A carboxylic acid (1.0 eq) is activated with a coupling agent such as EDCI (1.1 eq) in the presence of a base like triethylamine (1.2 eq) in an aprotic solvent like DMF. Hydrazine hydrate (1.0 eq) is then added, and the reaction is stirred at room temperature to form the acylhydrazine.
-
Step 2: N-Acylation: The acylhydrazine (1.0 eq) is then reacted with a second equivalent of a carboxylic acid (activated as in Step 1) or an acyl chloride (1.1 eq) to yield the 1,2-diacylhydrazine.
-
Step 3: Cyclodehydration: The 1,2-diacylhydrazine is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or sulfuric acid (H₂SO₄) to effect cyclization to the 1,3,4-oxadiazole. The reaction is often heated to drive it to completion. The product is then isolated and purified.
Caption: Synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.
Therapeutic Applications and Structure-Activity Relationships
The broad spectrum of biological activities exhibited by oxadiazole derivatives is a testament to their versatility as a privileged scaffold in medicinal chemistry.[1][3][9] They have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, inflammation, and neuroscience.
Anticancer Activity
Oxadiazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][3] A major breakthrough in this area was the discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as a new series of apoptosis inducers.[1] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl rings play a crucial role in determining the antiproliferative potency. For instance, the presence of electron-donating groups has been shown to enhance activity, while electron-withdrawing groups can decrease it.[1] Some oxadiazole derivatives have also been identified as potent inhibitors of histone deacetylases (HDACs) and tubulin polymerization, both of which are validated targets in cancer therapy.[1]
Table 1: Examples of Oxadiazole Derivatives with Anticancer Activity
| Compound Class | Mechanism of Action | Key Structural Features |
| 3,5-Diaryl-1,2,4-oxadiazoles | Apoptosis induction | Aryl substituents with electron-donating groups |
| 1,2,4-Oxadiazole hydroxamates | HDAC inhibition | Hydroxamate moiety for zinc binding in HDAC active site |
| Oxadiazole-linked benzofurans | Tubulin polymerization inhibition | Benzofuran scaffold for interaction with the colchicine binding site |
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the development of new antimicrobial agents. Oxadiazole derivatives have shown promising activity against a range of bacteria and fungi.[9][10] For example, aniline derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is an active area of research. Oxadiazole derivatives have been investigated for their anti-inflammatory and analgesic properties.[9][11] The cyclization of a carboxylic acid group into a 1,3,4-oxadiazole nucleus has been shown to increase anti-inflammatory and analgesic activities while significantly reducing ulcerogenic potential, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[12]
Case Studies of Oxadiazole-Containing Drugs
The therapeutic potential of the oxadiazole scaffold is best illustrated by the number of drugs that have reached the market or are in clinical development.
-
Raltegravir (Isentress®): An antiretroviral drug used to treat HIV infection, Raltegravir contains a 1,3,4-oxadiazole ring.[4][10] It acts as an integrase inhibitor, preventing the integration of the viral genome into the host cell's DNA, a critical step in the HIV replication cycle.[10]
-
Zibotentan: An investigational anticancer agent, Zibotentan features a 1,3,4-oxadiazole core.[4][10] It is an endothelin A receptor antagonist and has been studied for the treatment of prostate, ovarian, and breast cancer.[10]
-
Tiodazosin: This antihypertensive drug incorporates a 1,3,4-oxadiazole ring within its quinazoline structure.[10][13] It functions as an adrenergic receptor blocker, leading to the relaxation of vascular smooth muscles and a reduction in blood pressure.[10]
Future Perspectives
The journey of oxadiazole compounds from their initial discovery to their current status as a privileged scaffold in medicinal chemistry is a remarkable one. The ongoing research in this field continues to uncover novel derivatives with enhanced biological activities and improved pharmacological profiles. Future directions in oxadiazole research are likely to focus on:
-
Targeted Drug Delivery: The development of oxadiazole-based conjugates for the targeted delivery of cytotoxic agents to cancer cells.
-
Multi-target Ligands: The design of single molecules containing an oxadiazole core that can modulate multiple biological targets, offering a more holistic approach to disease treatment.
-
Green Synthesis: The exploration of more environmentally friendly and sustainable methods for the synthesis of oxadiazole derivatives.
The rich history and diverse applications of oxadiazole compounds underscore their enduring importance in the field of drug discovery. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the oxadiazole scaffold is poised to play an even more significant role in the development of the next generation of life-saving medicines.
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Whitepaper: A Strategic Approach to the Initial Bioactivity Screening of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Executive Summary
The discovery of novel therapeutic agents is a multi-faceted process that begins with the critical step of initial bioactivity screening. This guide outlines a comprehensive, logic-driven strategy for the preliminary evaluation of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid , a small molecule featuring the medicinally significant 1,2,4-oxadiazole scaffold. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, known for its role as a bioisosteric replacement for esters and amides, which enhances metabolic stability.[1] Derivatives of this heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and specific enzyme inhibition.[2][3][4] This document provides a tiered approach, beginning with in silico profiling to establish drug-like characteristics, followed by a targeted panel of in vitro assays to probe for anticancer, anti-inflammatory, and specific enzymatic inhibitory activities. Each proposed step is supported by scientific rationale to create a self-validating workflow, designed for researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-Oxadiazole Scaffold and the Candidate Molecule
The five-membered 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry. Its inherent chemical and thermal stability, combined with its ability to act as a bioisostere, makes it an attractive moiety for designing new therapeutic agents with improved pharmacokinetic profiles.[1] The presence of this scaffold is associated with a diverse range of biological activities, from anticancer and anti-inflammatory effects to potent, selective inhibition of enzymes like Fatty Acid Amide Hydrolase (FAAH) and Matrix Metalloproteinases (MMPs).[5][6][7]
Our candidate molecule, This compound , incorporates three key structural features:
-
The 1,2,4-Oxadiazole Core: Provides metabolic stability and a proven pharmacophore framework.
-
A 4-Fluorophenyl Group: The fluorine substitution can enhance binding affinity and improve metabolic resistance and membrane permeability.
-
A Carboxylic Acid Moiety: This group can act as a critical hydrogen bond donor/acceptor or a metal-chelating group, essential for interacting with the active sites of many enzymes.
This combination of features necessitates a screening strategy that is both broad enough to uncover novel activities and targeted enough to test rational, structure-based hypotheses.
Phase I: In Silico Profiling and Physicochemical Characterization
Before committing to resource-intensive wet-lab experiments, a computational evaluation is essential to predict the molecule's fundamental drug-like properties.[8][9] This step helps to identify potential liabilities early and ensures that valuable resources are directed toward the most promising candidates.[9][10]
Assessment of Drug-Likeness
Lipinski's Rule of Five is a foundational filter used to assess the potential for oral bioavailability.[11] The rule evaluates key physicochemical properties.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 222.16 g/mol | ≤ 500 | Yes |
| LogP (Lipophilicity) | 2.35 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (from -COOH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (2xN, 2xO) | ≤ 10 | Yes |
| Polar Surface Area (TPSA) | 71.9 Ų | < 140 Ų | Yes |
Causality Insight: The candidate molecule fully complies with Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral absorption, making it a viable candidate for further development.[11] Its moderate TPSA is favorable for balancing solubility and cell permeability.
ADME-Tox Prediction
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for de-risking a compound.[12] Computational models can provide valuable foresight into a molecule's pharmacokinetic profile.[10][13]
| ADME-Tox Parameter | Prediction | Implication & Rationale |
| Absorption | High | Predicted good intestinal absorption, consistent with Lipinski's rules. |
| Distribution | Likely CNS barrier penetration | Moderate lipophilicity and low molecular weight suggest potential to cross the blood-brain barrier. This is relevant for neurological targets like FAAH. |
| Metabolism | Moderate | The oxadiazole ring is metabolically stable. The primary sites of metabolism would likely be the phenyl ring or conjugation of the carboxylic acid. Cytochrome P450 (CYP450) inhibition screening is recommended.[13] |
| Excretion | Likely renal | The presence of a carboxylic acid suggests the compound and its metabolites will likely be cleared by the kidneys. |
| Toxicity | Low risk of mutagenicity | In silico models (e.g., Ames test prediction) suggest a low probability of genotoxicity.[12] Hepatotoxicity and cardiotoxicity should be evaluated in vitro. |
Trustworthiness Check: These in silico predictions provide a foundational dataset. The subsequent in vitro assays are designed to validate these predictions, for example, by using cytotoxicity assays to confirm the low toxicity prediction and metabolic stability assays to verify the predicted metabolic pathways.
Phase II: Targeted In Vitro Bioactivity Screening
The design of the in vitro screening cascade is based on the known biological activities of the 1,2,4-oxadiazole scaffold. The workflow below outlines a logical progression from broad phenotypic screening to specific, hypothesis-driven enzymatic assays.
Antiproliferative Activity Screening
Rationale: Numerous 1,2,4-oxadiazole derivatives have demonstrated significant anticancer activity against various human cancer cell lines.[1][2][3] Therefore, evaluating the candidate's effect on cell proliferation is a primary objective.
Experimental Protocol: Sulforhodamine B (SRB) Assay The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity by staining total cellular protein.[14]
-
Cell Culture: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control line (e.g., NIH/3T3 fibroblasts) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.[6][14]
-
Seeding: Cells are seeded into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The candidate molecule is dissolved in DMSO and serially diluted to final concentrations ranging from 0.1 to 100 µM. Cells are treated for 48-72 hours.
-
Cell Fixation: The media is discarded, and cells are fixed with 10% cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Plates are washed with water and air-dried. Cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing & Solubilization: Unbound dye is removed with 1% acetic acid. Plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: Absorbance is measured at 540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated controls.
Anti-inflammatory Activity Screening
Rationale: Inflammation is a key pathological process in many diseases, and 1,2,4-oxadiazoles have been reported as anti-inflammatory agents.[1][2] A common primary screen involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS.
-
Seeding: Cells are seeded in a 96-well plate (5 x 10⁴ cells/well) and allowed to adhere overnight.[14]
-
Treatment: Cells are pre-treated with the candidate molecule (0.1-100 µM) for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells. Control groups include cells with no treatment, cells with LPS only, and cells with the compound only.
-
Incubation: Plates are incubated for 24 hours to allow for NO production.
-
Data Acquisition (Griess Assay): 50 µL of supernatant from each well is transferred to a new plate. 50 µL of Griess Reagent A is added, followed by 50 µL of Griess Reagent B. After 10 minutes, absorbance is measured at 540 nm. Nitrite concentration is determined from a sodium nitrite standard curve.
-
Viability Check: A concurrent cell viability assay (e.g., MTT or SRB) is crucial to ensure that the observed reduction in NO is due to anti-inflammatory activity and not cytotoxicity.[14]
Specific Enzyme Inhibition Screening
Rationale: The structural features of the candidate molecule, particularly the carboxylic acid, suggest potential interactions with metalloenzymes or hydrolases. Based on literature precedent for the oxadiazole scaffold, Matrix Metalloproteinase-9 (MMP-9) and Fatty Acid Amide Hydrolase (FAAH) are high-priority targets.[5][6][7]
-
MMP-9 Inhibition: MMPs are zinc-dependent endopeptidases involved in cancer metastasis and inflammation.[6][15] The carboxylic acid moiety of the candidate could chelate the catalytic zinc ion in the MMP-9 active site.[16]
-
FAAH Inhibition: FAAH is a serine hydrolase that degrades endocannabinoids.[17] Its inhibition is a therapeutic strategy for pain and inflammation.[7][18] Oxadiazole-based compounds have been identified as potent FAAH inhibitors.[5]
Experimental Protocol: Generic Fluorogenic Enzyme Assay
-
Reagents: Recombinant human MMP-9 or FAAH enzyme, a specific fluorogenic substrate, and assay buffer.
-
Assay Setup: The assay is performed in a 96-well black plate. The candidate molecule is pre-incubated with the enzyme in the assay buffer for 15-30 minutes at an appropriate temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is started by adding the fluorogenic substrate.
-
Kinetic Measurement: The increase in fluorescence resulting from substrate cleavage is monitored over time using a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the compound to the vehicle control (DMSO). A known inhibitor should be used as a positive control.
Data Interpretation and Path Forward
The initial screening phase generates a matrix of data that must be synthesized to make an informed decision.
A "hit" is typically defined as a compound showing >50% inhibition at a concentration of 10 µM in any primary assay.
Hypothetical Screening Results Summary:
| Assay | Target/Cell Line | Result (% Inhibition @ 10 µM) | Next Step |
| Antiproliferative | A549 (Lung Cancer) | 65% | Determine IC₅₀ |
| MCF-7 (Breast Cancer) | 25% | Low Priority | |
| NIH/3T3 (Fibroblast) | 15% | Indicates cancer cell selectivity | |
| Anti-inflammatory | RAW 264.7 (NO Prod.) | 72% | Determine IC₅₀, check cytotoxicity |
| Enzyme Inhibition | MMP-9 | 85% | Determine IC₅₀, screen vs. MMP-2 |
| FAAH | 10% | Inactive |
Decision Logic: Based on these hypothetical results, the candidate shows promising activity as an antiproliferative agent against lung cancer, a potent anti-inflammatory agent, and a strong MMP-9 inhibitor. The low activity against FAAH suggests a degree of target selectivity. The path forward would involve detailed dose-response studies to determine IC₅₀ values for the active profiles and counter-screening (e.g., against other MMPs) to confirm selectivity.
Conclusion
This technical guide presents a structured and scientifically-grounded methodology for the initial bioactivity screening of this compound. By integrating in silico predictions with a targeted panel of in vitro assays, this strategy maximizes the potential for identifying meaningful biological activity while efficiently managing resources. The proposed workflow is designed to be self-validating, with each stage providing crucial data that informs the next. A successful outcome from this screening cascade would position the compound as a promising lead candidate for further optimization and preclinical development in the fields of oncology or inflammatory diseases.
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Introduction: The Versatile Scaffold of 3-Aryl-1,2,4-Oxadiazole-5-Carboxylic Acids
An In-Depth Technical Guide to 3-Aryl-1,2,4-Oxadiazole-5-Carboxylic Acids: Synthesis, Properties, and Pharmacological Applications
The 3-aryl-1,2,4-oxadiazole-5-carboxylic acid core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, serves as a crucial pharmacophore. Its unique electronic properties and structural rigidity make it an effective bioisostere for esters and amides, enhancing metabolic stability and receptor binding affinity.[1][2] This has led to the extensive investigation of 1,2,4-oxadiazole derivatives for a wide spectrum of therapeutic applications.[3]
The presence of an aryl group at the 3-position and a carboxylic acid at the 5-position provides a versatile platform for structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties. The electron-withdrawing nature of the 1,2,4-oxadiazole ring is more prominently exerted through the C5 position, influencing the acidity and reactivity of the carboxylic acid group.[1] This guide provides a comprehensive overview of the synthesis, chemical reactivity, and diverse biological activities of 3-aryl-1,2,4-oxadiazole-5-carboxylic acids, offering valuable insights for researchers and professionals in drug development.
Synthetic Methodologies: Constructing the Core Structure
The primary and most widely adopted method for the synthesis of 3-aryl-1,2,4-oxadiazole-5-carboxylic acids and their esters involves the cyclocondensation of an aryl amidoxime with a suitable C2-synthon, typically a derivative of oxalic acid.[4][5]
Key Synthetic Pathway: Aryl Amidoxime and Ethyl Chlorooxalate
The reaction between an aryl amidoxime and ethyl chlorooxalate in the presence of a base is a robust and efficient method for constructing the ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylate scaffold.[5] The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.
Causality Behind Experimental Choices:
-
Aryl Amidoxime: The choice of the substituted aryl amidoxime directly determines the aryl substituent at the 3-position of the final product. The amidoxime provides the N-C-N backbone for the formation of the oxadiazole ring.
-
Ethyl Chlorooxalate: This reagent serves as the source of the C5-carboxylate moiety. Its high reactivity as an acyl chloride ensures efficient acylation of the amidoxime.
-
Base (e.g., Triethylamine, Pyridine): A base is crucial to neutralize the hydrochloric acid generated during the acylation step, driving the reaction to completion. The choice of base and solvent can influence the reaction yield and purity of the product.[5] Acetonitrile is often a suitable solvent for this reaction.[5]
Experimental Protocol: Synthesis of Ethyl 3-Aryl-1,2,4-oxadiazole-5-carboxylates[6]
-
Dissolution: Dissolve the aryl amidoxime (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile.
-
Base Addition: Add a tertiary amine base, for instance, triethylamine (1.5 equivalents), to the solution.
-
Acylation: Cool the reaction mixture in an ice bath and add ethyl chlorooxalate (1.3 equivalents) dropwise while maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 3 hours) or until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylate.
General Synthetic Workflow Diagram
Caption: General synthetic route to 3-aryl-1,2,4-oxadiazole-5-carboxylic acids and their derivatives.
Chemical Properties and Reactivity
The 1,2,4-oxadiazole ring is characterized by a low level of aromaticity, and the O-N bond is susceptible to cleavage under certain conditions. The carbon atoms of the ring exhibit electrophilic character, making them prone to nucleophilic attack.
The carboxylic acid group at the C5 position is the primary site for further functionalization. Its reactivity is influenced by the electron-withdrawing nature of the oxadiazole ring. This moiety can be readily converted into a variety of derivatives, including esters, amides, and hydrazides, using standard synthetic protocols. For instance, the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives has been achieved through the reaction of the corresponding acetamide oxime with ethyl oxalyl chloride, followed by aminolysis or hydrazinolysis.[6][7]
| Functional Group Transformation | Reagents and Conditions | Product | Reference |
| Carboxylic Acid to Ester | Alcohol, Acid Catalyst | Ester | [5] |
| Carboxylic Acid to Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride | [1] |
| Carboxylic Acid to Amide | Amine, Coupling Agent (e.g., HATU, EDC) | Amide | [8] |
| Carboxylic Acid to Hydrazide | Hydrazine, Coupling Agent | Hydrazide | [6] |
Pharmacological Applications and Biological Activities
Derivatives of 3-aryl-1,2,4-oxadiazole-5-carboxylic acid have demonstrated a remarkable range of biological activities, underscoring their potential in drug discovery.[3]
Antiviral Activity: SARS-CoV-2 PLpro Inhibition
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety as potent inhibitors of the papain-like protease (PLpro) of SARS-CoV-2.[9] PLpro is a crucial enzyme in the viral life cycle, making it an attractive therapeutic target.[9] Structure-activity relationship (SAR) studies have shown that the introduction of the oxadiazole and aryl carboxylic acid moieties can significantly enhance the enzymatic inhibition activity and antiviral potency.[9]
Nematicidal Activity
Certain 3-aryl-1,2,4-oxadiazole-5-carboxylic acid derivatives, particularly amides and esters, have exhibited significant nematicidal activity against plant-parasitic nematodes like Meloidogyne incognita and Aphelenchoides besseyi.[8] Some of these compounds have shown superior efficacy compared to existing nematicides and have demonstrated safety for seed treatment, suggesting their potential as novel crop protection agents.[8] The proposed mechanism of action involves the inhibition of acetylcholinesterase and damage to the nematode cuticle.[8]
Anticancer and Other Activities
The broader class of 1,2,4-oxadiazoles has been extensively explored for various other pharmacological properties. These include:
-
Anticancer: Derivatives have shown cytotoxic potential against various human cancer cell lines.[3][10]
-
Anti-inflammatory and Analgesic: The scaffold has been incorporated into molecules with anti-inflammatory and pain-relieving properties.
-
Antimicrobial: Antibacterial and antifungal activities have been reported for numerous 1,2,4-oxadiazole derivatives.[11]
Structure-Activity Relationship (SAR) Insights
Caption: Key structural elements influencing the biological activity of 3-aryl-1,2,4-oxadiazole-5-carboxylic acid derivatives.
| Biological Activity | Example Derivative | Key Findings | Reference |
| Antiviral (SARS-CoV-2 PLpro) | 1,2,4-Oxadiazole with aryl carboxylic acid | Potent inhibition of PLpro (IC₅₀ in the low micromolar range) and antiviral activity (EC₅₀ in the low micromolar range). Good metabolic stability. | [9] |
| Nematicidal | 3-Aryl-1,2,4-oxadiazole-5-carboxamide | Excellent activity against Aphelenchoides besseyi, outperforming commercial nematicides. Safe for rice seed treatment. | [8] |
| Antihypertensive | 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid hydrazide | Showed antihypertensive activity in rats. | [6] |
| Anticancer | Various 3,5-disubstituted 1,2,4-oxadiazoles | Moderate to excellent anticancer potency against cell lines like MCF-7 and A549. | [10] |
Conclusion and Future Perspectives
3-Aryl-1,2,4-oxadiazole-5-carboxylic acids represent a privileged scaffold in contemporary drug discovery and agrochemical research. The synthetic accessibility, chemical versatility, and diverse pharmacological profile make this class of compounds highly attractive for further exploration. The demonstrated efficacy as antiviral agents and nematicides highlights the potential for developing novel therapeutic and crop protection agents. Future research will likely focus on the optimization of lead compounds through systematic SAR studies, elucidation of their mechanisms of action, and evaluation of their in vivo efficacy and safety profiles. The continued investigation of this versatile chemical entity holds significant promise for addressing unmet needs in medicine and agriculture.
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research J. Pharm. and Tech. Available at: [Link]
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Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Società Chimica Italiana. Available at: [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Center for Biotechnology Information. Available at: [Link]
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Some regularities of the synthesis of ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates. ResearchGate. Available at: [Link]
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SYNTHESIS OF 3‐ARYLSULFONYLMETHYL‐1,2,4‐OXADIAZOLE‐5‐CARBOXYLIC ACID DERIVATIVES. Semantic Scholar. Available at: [Link]
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ChemInform Abstract: SYNTHESIS OF 3‐ARYLSULFONYLMETHYL‐1,2,4‐OXADIAZOLE‐5‐CARBOXYLIC ACID DERIVATIVES. Sci-Hub. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. American Chemical Society Publications. Available at: [Link]
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Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. ResearchGate. Available at: [Link]
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1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides. National Center for Biotechnology Information. Available at: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. National Center for Biotechnology Information. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a well-recognized bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2] This guide details a reliable and robust two-part synthetic strategy, commencing with the preparation of the critical precursor, 4-Fluorobenzamidoxime, followed by its conversion to the target molecule. We provide step-by-step protocols, mechanistic insights, characterization data, and visual workflows to ensure successful replication by researchers in the field.
Introduction and Synthetic Strategy
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone of modern heterocyclic chemistry, driven by their prevalence in biologically active compounds.[3][4][5] The most widely adopted and versatile method for constructing this ring system involves the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[6][7][8]
Our strategy for synthesizing this compound is based on this classical approach. The retrosynthetic analysis, shown below, disconnects the target molecule into two primary synthons: 4-Fluorobenzamidoxime, which provides the C3-aryl moiety, and an oxalyl derivative, which serves as the source for the C5-carboxylic acid.
Figure 1: Retrosynthetic analysis of the target molecule.
This approach is advantageous due to the commercial availability or straightforward preparation of the starting materials and the generally high yields achieved in the coupling and cyclization steps.
Synthesis of Key Precursor: 4-Fluorobenzamidoxime
The synthesis begins with the preparation of 4-fluorobenzamidoxime from the corresponding nitrile. This reaction proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon.
Protocol 1: Synthesis of 4-Fluorobenzamidoxime
Figure 2: Workflow for the synthesis of 4-Fluorobenzamidoxime.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | 0.10 | 1.0 | 12.1 g |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 0.15 | 1.5 | 10.4 g |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 0.15 | 1.5 | 12.6 g |
| Ethanol (95%) | C₂H₅OH | - | - | - | 200 mL |
| Deionized Water | H₂O | - | - | - | 100 mL |
Step-by-Step Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzonitrile (12.1 g, 0.10 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), and sodium bicarbonate (12.6 g, 0.15 mol).
-
Reaction: Add ethanol (200 mL) and deionized water (100 mL) to the flask. Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: Once the reaction is complete (disappearance of the starting nitrile), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 400 mL of cold deionized water with stirring. A white precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL). The crude product can be purified by recrystallization from an ethanol/water mixture to afford 4-fluorobenzamidoxime as a white crystalline solid.[9]
-
Drying & Characterization: Dry the purified product in a vacuum oven at 40-50 °C. Expected yield: 80-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and melting point (92-95 °C).
Core Synthesis of this compound
This synthesis is performed in two main stages: (A) formation of the ethyl ester intermediate via acylation and cyclization, and (B) hydrolysis of the ester to the final carboxylic acid.
Protocol 2: Two-Stage Synthesis of the Target Compound
Figure 3: Detailed workflow for the synthesis of the target acid.
Stage A: Synthesis of Ethyl 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 4-Fluorobenzamidoxime | C₇H₇FN₂O | 154.14 | 0.05 | 1.0 | 7.71 g |
| Ethyl Chlorooxalate | C₄H₅ClO₃ | 136.53 | 0.055 | 1.1 | 7.51 g (6.3 mL) |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | - | - | 100 mL |
| Ethyl Acetate | C₄H₈O₂ | - | - | - | As needed for work-up |
| Saturated NaHCO₃ (aq) | - | - | - | - | As needed for work-up |
| Brine | - | - | - | - | As needed for work-up |
| Anhydrous MgSO₄ | MgSO₄ | - | - | - | As needed for drying |
Step-by-Step Procedure:
-
Acylation: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve 4-fluorobenzamidoxime (7.71 g, 0.05 mol) in anhydrous pyridine (100 mL). Cool the solution to 0 °C in an ice bath. Add ethyl chlorooxalate (6.3 mL, 0.055 mol) dropwise over 20 minutes, ensuring the temperature remains below 5 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. An O-acylamidoxime intermediate is formed.
-
Cyclization: Heat the reaction mixture to 110 °C and maintain at reflux for 5 hours. The thermal cyclodehydration results in the formation of the 1,2,4-oxadiazole ring.[3] Monitor the reaction by TLC until the intermediate is consumed.
-
Work-up: Cool the reaction to room temperature and carefully pour it into 500 mL of an ice-water slurry. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL) to remove pyridine, saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield the pure ester as a solid.
Stage B: Hydrolysis to this compound
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Ethyl 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | C₁₁H₉FN₂O₃ | 236.20 | 0.04 | 1.0 | 9.45 g (Assumed) |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | LiOH·H₂O | 41.96 | 0.08 | 2.0 | 3.36 g |
| Tetrahydrofuran (THF) | C₄H₈O | - | - | - | 100 mL |
| Deionized Water | H₂O | - | - | - | 50 mL |
| Hydrochloric Acid (1M) | HCl | - | - | - | As needed for work-up |
Step-by-Step Procedure:
-
Setup: Dissolve the ethyl ester intermediate (9.45 g, 0.04 mol) in a mixture of THF (100 mL) and deionized water (50 mL) in a 250 mL flask.
-
Hydrolysis: Add lithium hydroxide monohydrate (3.36 g, 0.08 mol) to the solution. Stir the mixture vigorously at room temperature overnight (12-16 hours).[3]
-
Work-up: Remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with 100 mL of water.
-
Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate of the carboxylic acid will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.
-
Drying: Dry the final product in a vacuum oven at 60 °C to a constant weight. Expected yield: 90-98%.
Mechanistic Insights
The formation of the 1,2,4-oxadiazole ring is a classic example of a condensation-cyclization reaction. The key steps are outlined below.
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Application Note & Protocol: High-Purity Isolation of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Abstract
This document provides a detailed, field-proven protocol for the purification of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Post-synthesis, the crude product often contains unreacted starting materials, coupling reagents, and side products. Achieving high purity (>98%) is critical for subsequent applications such as biological screening, structural analysis, and formulation development. The primary purification strategy detailed herein leverages the acidic nature of the target compound through a robust acid-base extraction, followed by recrystallization to yield a crystalline, analytically pure solid. Alternative chromatographic methods are also discussed for challenging purification scenarios.
Introduction and Purification Rationale
This compound is a key structural motif in modern drug discovery. The 1,2,4-oxadiazole ring often serves as a bioisosteric replacement for ester and amide functionalities, imparting improved metabolic stability and pharmacokinetic properties.[1][2] Synthetic routes typically involve the cyclization of a 4-fluorobenzamidoxime with an appropriate acylating agent, or other multi-step sequences starting from 4-fluorobenzoic acid.[1][3][4]
Regardless of the synthetic pathway, the crude product is rarely pure enough for direct use. Common impurities may include:
-
Unreacted amidoxime or carboxylic acid starting materials.
-
Dehydrating agents or coupling reagents (e.g., phosphorus oxychloride, triphenylphosphine oxide).[1][3][5]
-
Neutral or basic organic byproducts.
The purification strategy is designed around the compound's key chemical feature: the carboxylic acid group. This functional group provides a powerful handle for separation. An acid-base extraction is an exceptionally efficient and scalable first-pass purification technique for separating acidic compounds from neutral and basic impurities.[6][7] It exploits the differential solubility of the compound in its neutral form versus its salt form.[8][9] Recrystallization is then employed as an orthogonal technique to remove closely related impurities and to furnish the final product in a stable, crystalline form.
Overall Purification Workflow
The recommended purification sequence is designed to maximize both purity and recovery. The process involves an initial extractive workup followed by crystallization.
Figure 1: Overall workflow for the purification of the target compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier Example | Notes |
| Crude Product | Synthesis Grade | N/A | Assumed input material. |
| Ethyl Acetate (EtOAc) | ACS Grade | Sigma-Aldrich | For initial dissolution and extraction. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For preparing saturated aqueous solution. |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | VWR | For acidification. |
| Deionized Water | Type II or better | Millipore | For solutions and washing. |
| Ethanol (EtOH) | 200 Proof, ACS | Decon Labs | For recrystallization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Optional, for drying organic layers. |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Cambridge Isotope Labs | For analytical characterization. |
Equipment
-
Separatory funnel (size appropriate for scale)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
pH paper or calibrated pH meter
-
Büchner funnel and filter flask assembly
-
Vacuum source
-
Whatman filter paper (Grade 1)
-
Rotary evaporator (optional)
-
High-vacuum pump and desiccator
-
Analytical balance
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer, HPLC system
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is the cornerstone of the purification process, designed to efficiently remove non-acidic impurities.
Rationale: The target compound, a carboxylic acid, is readily deprotonated by a mild base like sodium bicarbonate to form a water-soluble sodium salt.[8][9] Neutral organic impurities remain in the organic solvent. Subsequent re-acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates and can be isolated.[7][10]
Figure 2: Step-by-step acid-base extraction workflow.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Mixing & Venting: Stopper the funnel, invert, and vent to release pressure. Shake vigorously for 1-2 minutes, venting frequently as carbon dioxide gas is often generated.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The desired product is now in the lower aqueous layer as its sodium salt.
-
Collection: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, add a second portion of saturated sodium bicarbonate solution to the organic layer remaining in the funnel. Repeat the shaking and separation process, and combine this second aqueous extract with the first. The organic layer containing neutral impurities can now be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M HCl dropwise. A white precipitate of the pure carboxylic acid will begin to form. Continue adding acid until the solution is strongly acidic (pH ≈ 2), which can be confirmed with pH paper.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any residual inorganic salts (e.g., NaCl).
-
Drying: Dry the purified solid thoroughly, preferably in a vacuum oven or a desiccator under high vacuum, to remove all traces of water.
Protocol 2: Purification via Recrystallization
This step is performed on the solid obtained from the acid-base extraction to achieve the highest possible purity and obtain a crystalline product.
Rationale: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the compound in a minimal amount of a hot solvent and then allowing it to cool, the compound will crystallize out in a pure form, while impurities remain dissolved in the cold solvent.[10]
Step-by-Step Procedure:
-
Solvent Selection: An ethanol/water mixture is often effective. Ethanol provides good solubility at high temperatures, while water acts as an anti-solvent to reduce solubility upon cooling.
-
Dissolution: Place the solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. If it doesn't dissolve completely, continue adding small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Addition of Anti-Solvent: To the hot solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any surface impurities.
-
Drying: Dry the final crystalline product under high vacuum to constant weight.
Characterization and Purity Assessment
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Result |
| TLC | Monitor purity | A single spot. (Typical Eluent: 50% Ethyl Acetate in Hexane with 1% Acetic Acid).[11] |
| Melting Point | Assess purity | A sharp, defined melting point range. |
| ¹H NMR | Structural confirmation | Signals corresponding to the fluorophenyl protons and the carboxylic acid proton. |
| FT-IR | Functional group ID | Characteristic peaks for O-H (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), and C=N (~1600 cm⁻¹). |
| LC-MS | Confirm molecular weight | A parent ion peak corresponding to the calculated molecular weight (M+H)⁺ or (M-H)⁻. |
| HPLC | Quantify purity | A single major peak, allowing for quantification of purity (e.g., >98% by area).[12] |
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No precipitate upon acidification. | Insufficient acid added; product is too soluble in water. | Add more acid to ensure pH is ~2. If still no solid, extract the acidified aqueous solution with ethyl acetate, dry the organic layer with MgSO₄, and evaporate the solvent.[9] |
| Oily product forms during recrystallization. | Solvent is cooling too quickly; melting point of the compound is below the solvent's boiling point. | Ensure slow cooling. Try a different solvent system with a lower boiling point. |
| Low recovery after extraction. | Incomplete extraction from the organic layer; incomplete precipitation. | Perform an additional extraction of the organic layer with NaHCO₃. Ensure the aqueous layer is fully acidified and cooled before filtration. |
| TLC shows persistent impurities. | Impurity has similar acidic properties. | The impurity may be a related carboxylic acid. A different purification method, such as column chromatography on silica gel (using an eluent containing a small amount of acid like acetic acid to suppress tailing), may be required.[11][13][14] |
References
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L. Retrieved from [Link]
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Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
- Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Journal of Education for Pure Science-University of Thi-Qar, 14(3).
- Patange, V. V., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 20(9), e202300732.
- Rybak, A., & Czerwińska, K. (2002). Chromatographic separations of aromatic carboxylic acids.
- O'Duill, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12365–12379.
-
O'Duill, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. Retrieved from [Link]
- Google Patents. (2014). WO2014095080A2 - Process for the purification of carboxylic acids.
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ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
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Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]
- Wujec, M., & Paneth, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(21), 6673.
- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
- Ali, M. A., et al. (2012). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity.
- de Souza, M. V. N., et al. (2010). 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o144.
- Ahsan, M. J., et al. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Medicinal chemistry, 3(4), 294-297.
- Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Ahsan, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6979.
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Ahsan, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar. Retrieved from [Link]
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Application Notes and Protocols: 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid in Medicinal Chemistry
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its value lies in its metabolic stability and its role as a bioisostere for amide and ester functionalities, which can enhance the drug-like properties of a molecule.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] This wide range of therapeutic potential makes the 1,2,4-oxadiazole nucleus a fertile ground for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for a specific derivative, 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid . While specific biological data for this exact molecule is emerging, its structural features—a fluorinated phenyl ring at the 3-position and a carboxylic acid at the 5-position—suggest significant potential for targeted therapies. The 4-fluorophenyl group can enhance binding affinity to biological targets through various interactions, including hydrogen bonding and hydrophobic interactions. The carboxylic acid moiety provides a key site for interaction with biological targets and can be a handle for further chemical modification.
These notes are intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising compound.
Synthesis of this compound
The synthesis of 3-aryl-1,2,4-oxadiazole-5-carboxylic acids and their esters is well-documented in the chemical literature. A common and effective method involves the cyclization of an amidoxime with a derivative of oxalic acid. The following protocol is a representative procedure adapted from established methods for analogous compounds.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 4-fluorobenzonitrile. The first step is the formation of the key intermediate, 4-fluorobenzamidoxime. The second step is the cyclization with an oxalyl derivative, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Synthesis of 4-Fluorobenzamidoxime
4-Fluorobenzamidoxime is a crucial precursor for the synthesis of the target molecule.[4][5]
-
Materials:
-
4-Fluorobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (or another suitable base)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve 4-fluorobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) in water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of 4-fluorobenzonitrile.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting aqueous solution is cooled in an ice bath to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 4-fluorobenzamidoxime.
-
Step 2: Synthesis of Ethyl 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylate and Subsequent Hydrolysis
-
Materials:
-
4-Fluorobenzamidoxime (from Step 1)
-
Ethyl oxalyl chloride
-
Pyridine (or another suitable base)
-
Acetonitrile (or another suitable aprotic solvent)
-
Lithium hydroxide (or sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1N)
-
-
Procedure:
-
Dissolve 4-fluorobenzamidoxime (1.0 eq) in anhydrous acetonitrile in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add ethyl oxalyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate.
-
Purify the crude ester by column chromatography on silica gel.
-
For the hydrolysis, dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Potential Applications in Medicinal Chemistry
Based on the extensive research into the 1,2,4-oxadiazole scaffold, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated significant anticancer activity against a variety of human cancer cell lines.[2] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression.
-
Enzyme Inhibition: The 1,2,4-oxadiazole nucleus has been incorporated into inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as:
-
Kinases: Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and some 1,2,4-oxadiazole derivatives have been identified as EGFR inhibitors.[6][7][8]
-
Proteases: Certain proteases play a critical role in tumor invasion and metastasis.
-
Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer agents, and 1,2,4-oxadiazole-containing compounds have shown promise in this area.[9]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method to evaluate the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound: this compound (dissolved in DMSO to create a stock solution)
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) |
| Vehicle Control | 0 | 100 | 100 |
| Test Compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control | IC50 value | 50 | 50 |
Enzyme Inhibition
The structural features of this compound make it a candidate for inhibiting various enzymes. The carboxylic acid can form key hydrogen bonds and ionic interactions within an enzyme's active site, while the fluorophenyl-oxadiazole core can engage in hydrophobic and other non-covalent interactions. A particularly relevant target for this class of compounds is the SARS-CoV-2 papain-like protease (PLpro), where 1,2,4-oxadiazole derivatives with an aryl carboxylic acid moiety have shown potent inhibitory activity.[4][10]
Protocol 3: General Enzyme Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibitory activity of the test compound against a specific protease using a fluorogenic substrate.
-
Materials:
-
Purified enzyme of interest (e.g., a specific protease)
-
Fluorogenic substrate for the enzyme
-
Assay buffer specific to the enzyme
-
Test compound: this compound
-
Known inhibitor of the enzyme (positive control)
-
96-well black plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the wells of a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Include controls: a no-enzyme control, an enzyme-only control (vehicle), and a positive control with the known inhibitor.
-
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
-
Diagram of the Enzyme Inhibition Workflow:
Caption: Workflow for a general enzyme inhibition assay.
Anti-inflammatory Activity
The 1,2,4-oxadiazole scaffold is also present in compounds with anti-inflammatory properties.[3] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Researchers can investigate the anti-inflammatory potential of this compound using in vitro assays that measure the inhibition of pro-inflammatory enzymes or in cell-based assays that quantify the reduction of inflammatory mediators.
Conclusion and Future Directions
This compound represents a molecule of significant interest for medicinal chemists. Its straightforward synthesis and the proven therapeutic potential of the 1,2,4-oxadiazole scaffold provide a strong foundation for its exploration as a novel therapeutic agent. The protocols outlined in this document offer a starting point for researchers to synthesize and evaluate the biological activities of this compound. Future research should focus on screening this molecule against a panel of relevant biological targets, particularly kinases and proteases implicated in cancer and inflammatory diseases. Structure-activity relationship (SAR) studies, involving modifications of the fluorophenyl and carboxylic acid moieties, will be crucial for optimizing its potency and selectivity.
References
- Qin, B., Wu, C., Zhao, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Inhibitors of SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry.
- Polothi, R., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(22), 5355.
- Luczyński, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413.
- Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
- Srinivasa, A., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 23.
- Javaid, K., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4941-4965.
- Yang, F., Shan, P., et al. (2018). Discovery of Novel 1,2,4-Oxadiazole-Based Histone Deacetylase Inhibitors with Potent Antitumor Activities in Vitro and in Vivo. Journal of Medicinal Chemistry, 61(17), 7800-7817.
- Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Archiv der Pharmazie, 355(7), e2200045.
- Zarei, M., et al. (2020).
- Al-Ghorbani, M., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305675.
- Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. ACS Omega, 7(20), 17335-17348.
- Qin, B., Wu, C., Zhao, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
- da Silva, E. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303.
- Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 61(13), 5575-5585.
- Sucu, B., & Koç, Y. (2022). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Turkish Journal of Chemistry, 46(4), 1089-1100.
-
Roche. The Complete Guide for Protease Inhibition. Available at: [Link]
-
University of Kansas, Department of Medicinal Chemistry. Design and Synthesis of Proteinase Inhibitors. Available at: [Link]
- Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic & Medicinal Chemistry Letters, 40, 127965.
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- Ahsan, M. J., et al. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Medicinal Chemistry, 3(6), 294-297.
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Application Notes & Protocols: The Use of 3-Aryl-1,2,4-Oxadiazole Derivatives as Chemical Probes for the Human 20S Proteasome
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Foreword: The initially requested compound, 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, lacks specific, publicly available data regarding its biological targets and utility as a chemical probe. To provide a scientifically rigorous and practical guide, this document will focus on a closely related and well-characterized class of compounds: 3-Aryl-1,2,4-oxadiazole derivatives that function as non-covalent inhibitors of the human 20S proteasome. The principles, protocols, and validation strategies detailed herein are directly applicable to the investigation of novel 1,2,4-oxadiazole-based chemical probes, including the potential evaluation of this compound.
Introduction: The 1,2,4-Oxadiazole Scaffold in Chemical Biology
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and chemical biology.[1][2] Its rigid, planar structure and capacity for diverse substitutions at the C3 and C5 positions make it a versatile scaffold for developing targeted molecular probes.[1] Notably, the 1,2,4-oxadiazole moiety is often employed as a bioisostere for ester and amide groups, a strategy that can enhance metabolic stability and improve pharmacokinetic properties of a molecule. This has led to the development of 1,2,4-oxadiazole-containing compounds with a wide array of biological activities, including roles as anticancer, anti-inflammatory, and antiviral agents.[2]
This guide focuses on a specific application of this scaffold: its use in developing chemical probes for the human 20S proteasome, a critical target in cancer biology and other diseases.
The Human 20S Proteasome: A Key Target for Chemical Probes
The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell, playing a crucial role in cellular homeostasis, cell cycle regulation, and apoptosis. The 20S core particle is the catalytic center of the proteasome and possesses multiple proteolytic activities, with the chymotrypsin-like activity being a primary target for therapeutic intervention, particularly in oncology.
Chemical probes that selectively inhibit the 20S proteasome are invaluable tools for:
-
Target Validation: Confirming the role of the proteasome in various disease models.
-
Mechanism of Action Studies: Elucidating the downstream cellular consequences of proteasome inhibition.
-
Drug Discovery: Serving as lead compounds for the development of novel therapeutics.
Featured Chemical Probe: A 3-Aryl-1,2,4-Oxadiazole Derivative as a Non-Covalent Proteasome Inhibitor
While a variety of proteasome inhibitors exist, potent and selective non-covalent inhibitors are of high interest. This guide will use a representative 3-Aryl-1,2,4-oxadiazole, analogous to compounds identified through virtual screening, as a model chemical probe for studying the human 20S proteasome.[3][4]
Compound Profile:
| Feature | Description |
| Core Scaffold | 3,5-disubstituted-1,2,4-oxadiazole |
| Target | Human 20S Proteasome (Chymotrypsin-like activity) |
| Mechanism of Action | Non-covalent, mixed inhibition |
| Key Attributes | High potency (nM range), selectivity against other proteases (e.g., cathepsin B, calpain) |
The non-covalent binding mechanism is a key feature, offering reversible inhibition that can be advantageous for studying dynamic cellular processes compared to irreversible covalent inhibitors.
Mechanism of Action: Non-Covalent Inhibition of the β5 Subunit
The chymotrypsin-like activity of the 20S proteasome resides in its β5 subunit. Our model 3-Aryl-1,2,4-oxadiazole probe is designed to bind within the S5 binding pocket of the β6 subunit, allosterically modulating the active site of the β5 subunit.[3][4] This mixed-type inhibition suggests that the probe can bind to both the free enzyme and the enzyme-substrate complex, making it a robust tool for cellular studies.
Experimental Protocols
The following protocols provide a framework for characterizing and utilizing a 3-Aryl-1,2,4-oxadiazole-based proteasome inhibitor.
Protocol 1: In Vitro Proteasome Activity Assay
Objective: To determine the potency (IC50) of the chemical probe against the chymotrypsin-like activity of the purified human 20S proteasome.
Materials:
-
Purified Human 20S Proteasome
-
Fluorogenic Substrate: Suc-LLVY-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2
-
Chemical Probe Stock Solution: 10 mM in DMSO
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Serial Dilutions: Prepare a 10-point serial dilution of the chemical probe in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Assay Plate Setup:
-
Add 2 µL of each diluted probe concentration to triplicate wells.
-
Add 2 µL of DMSO to control wells (for 0% inhibition) and wells for a known proteasome inhibitor like bortezomib (positive control).
-
-
Enzyme Addition: Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the probe to bind to the enzyme.
-
Substrate Addition: Add 10 µL of Suc-LLVY-AMC substrate (final concentration ~10 µM) to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the increase in fluorescence every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: Suc-LLVY-AMC is a specific substrate for the chymotrypsin-like activity of the proteasome, ensuring target-specific measurement.
-
Pre-incubation: This step allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, which is crucial for accurate potency determination of reversible inhibitors.
-
Kinetic Measurement: A kinetic readout is more robust than a single endpoint measurement as it is less susceptible to artifacts from compound fluorescence or quenching.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the chemical probe engages and inhibits the proteasome within a cellular context by measuring the accumulation of a known proteasome substrate, Ubiquitin.
Materials:
-
Human cancer cell line (e.g., MCF7, HeLa)
-
Complete cell culture medium
-
Chemical Probe Stock Solution: 10 mM in DMSO
-
Positive Control: Bortezomib (1 µM)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary Antibodies: Anti-Ubiquitin, Anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The next day, treat the cells with increasing concentrations of the chemical probe (e.g., 0.1, 1, 10 µM) and the positive control for a defined period (e.g., 4-6 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody for a loading control.
-
-
Data Analysis: Quantify the band intensities for poly-ubiquitinated proteins. An increase in the high molecular weight ubiquitin smear indicates proteasome inhibition.
Self-Validating System: The inclusion of a known proteasome inhibitor (Bortezomib) as a positive control validates that the assay system can detect proteasome inhibition. The loading control (GAPDH) ensures that any observed changes are due to specific target engagement and not variations in protein loading.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Value |
| In Vitro IC50 (Chymotrypsin-like) | 26.1 nM[3] |
| Cellular EC50 (Ubiquitin Accumulation) | ~1 µM (Hypothetical, to be determined experimentally) |
| Selectivity vs. Cathepsin B | >100-fold |
| Selectivity vs. Calpain | >100-fold |
Experimental Workflow Diagram
Caption: Workflow for in vitro and cellular validation of the probe.
Signaling Pathway Diagram
Caption: Inhibition of the proteasome pathway by the chemical probe.
Trustworthiness and Self-Validation
To ensure the reliability of data generated with this chemical probe, the following must be considered:
-
Orthogonal Assays: The use of both a biochemical assay with a purified enzyme and a cellular target engagement assay provides orthogonal evidence that the probe acts on its intended target.
-
Inactive Control: If available, a structurally similar but biologically inactive analog of the probe should be used as a negative control in cellular assays. This helps to rule out off-target effects or artifacts caused by the chemical scaffold itself.
-
Selectivity Profiling: The probe should be tested against a panel of related proteases to confirm its selectivity. High selectivity is a hallmark of a good chemical probe.[3][4]
By adhering to these principles, researchers can have high confidence that the observed biological effects are a direct result of inhibiting the intended target.
Conclusion
3-Aryl-1,2,4-oxadiazole derivatives represent a promising class of chemical probes for studying the human 20S proteasome. Their non-covalent mechanism of action, high potency, and selectivity make them valuable tools for target validation and mechanistic studies in cancer and other diseases. The protocols and validation strategies outlined in this guide provide a robust framework for their application in a research setting.
References
-
Marechal, X., et al. (2013). 1,2,4-Oxadiazoles identified by virtual screening and their non-covalent inhibition of the human 20S proteasome. Current Medicinal Chemistry, 20(18), 2351-2362. [Link]
-
Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Drug Design, Development and Therapy, 16, 1279–1295. [Link]
-
Bentham Science Publishers. (2013). 1,2,4-Oxadiazoles Identified by Virtual Screening and their Non-Covalent Inhibition of the Human 20S Proteasome. [Link]
-
Guedes, I. A., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Tropical Medicine and Infectious Disease, 7(12), 403. [Link]
-
ResearchGate. (n.d.). Some biologically important 1,2,4‐oxadiazole derivatives. [Link]
-
Bielawska, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(5), 1111. [Link]
-
Guedes, I. A., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Tropical Medicine and Infectious Disease, 7(12), 403. [Link]
-
Bielawska, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Guo, N., et al. (2022). Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. RSC Medicinal Chemistry, 13(10), 1235–1242. [Link]
-
Maftei, C. V., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2202–2215. [Link]
-
Guedes, I. A., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Tropical Medicine and Infectious Disease, 7(12), 403. [Link]
-
Astolfi, R., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2021(24), 3423-3439. [Link]
-
Semantic Scholar. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
Arshad, M., et al. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications. Journal of Pharmaceutical Sciences and Research, 6(1), 124-130. [Link]
-
Iovine, V., et al. (2021). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 26(15), 4647. [Link]
-
Research Square. (2022). Novel 1,2,4-oxadiazoles compounds as PPAR-α ligands agonists. [Link]
-
Reddy, T. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 27. [Link]
-
ResearchGate. (2016). (PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS 1 2 3. [Link]
-
Tu, G., et al. (2013). Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells. Drug Discoveries & Therapeutics, 7(2), 58-65. [Link]
-
Wang, L., et al. (2015). Design, synthesis, and pharmacological evaluation of 5-oxo-1,2,4-oxadiazole derivatives as AT1 antagonists with antihypertension activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 947-954. [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
Guedes, I. A., et al. (2021). Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry, 45(38), 17769-17781. [Link]
-
Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society, 17(11), 2919-2936. [Link]
Sources
Application Notes & Protocols: Derivatization of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance in Medicinal Chemistry
The 3-(4-fluorophenyl)-1,2,4-oxadiazole scaffold is a privileged structure in modern drug discovery. The 1,2,4-oxadiazole ring is recognized as a versatile bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] The title compound, 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, serves as a critical building block for creating libraries of novel chemical entities.
Derivatization of the C5-carboxylic acid group is a primary strategy for modulating the pharmacological profile of lead compounds. Conversion into a diverse array of amides and esters allows for systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of properties such as target affinity, selectivity, solubility, and cell permeability. This guide provides a detailed technical overview and actionable protocols for the efficient derivatization of this key intermediate.
The Chemical Principle: The Necessity of Carboxylic Acid Activation
The direct reaction of a carboxylic acid with an amine or alcohol to form an amide or ester, respectively, is a thermodynamically unfavorable and kinetically slow process. The core challenge lies in the poor leaving group nature of the hydroxide ion (OH⁻). Therefore, successful derivatization hinges on the principle of activation : converting the carboxylic acid's hydroxyl group into a more reactive intermediate that is susceptible to nucleophilic attack.
This is typically achieved by reacting the carboxylic acid with a coupling reagent . These reagents transform the carboxyl group into a highly reactive species, such as an activated ester, acyl halide, or anhydride, which is then readily attacked by the nucleophile (amine or alcohol).[2][3] The choice of activating agent and reaction conditions is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral substrates.[2][4]
Key Derivatization Strategies & Protocols
The most common and synthetically valuable derivatizations for this scaffold are amide bond formation and esterification. Below are detailed, field-proven protocols for these transformations.
Strategy 1: Amide Bond Formation (Amidation)
Amidation is arguably the most frequent reaction in medicinal chemistry.[5] The selection of the coupling reagent is paramount and depends on factors like substrate steric hindrance, nucleophilicity of the amine, and cost. We present protocols for two of the most reliable and widely used coupling systems.
Caption: General experimental workflow for derivatization.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions and racemization.[6] It is particularly effective for coupling sterically hindered substrates or weakly nucleophilic amines.
Mechanism Insight: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine.
Materials:
-
This compound
-
Amine (Primary or Secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, sat. NaCl, MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add the desired amine (1.1-1.2 eq) to the solution.
-
Add HATU (1.1-1.2 eq) to the mixture.
-
Finally, add DIPEA (2.0-3.0 eq) dropwise while stirring. The mixture may turn yellow.
-
Stir the reaction at room temperature (20-25 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) solution (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This classic method uses a water-soluble carbodiimide (EDC) in conjunction with an additive (HOBt) to generate the active ester in situ.[7] It is a cost-effective and robust method suitable for a wide range of substrates.
Mechanism Insight: EDC activates the carboxylic acid. HOBt (1-Hydroxybenzotriazole) is added to trap the highly reactive O-acylisourea intermediate, forming an HOBt-active ester. This intermediate is less prone to side reactions (like N-acylurea formation) and is readily coupled with the amine.[3]
Materials:
-
This compound
-
Amine (Primary or Secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Tertiary base like Triethylamine (TEA) or DIPEA (if the amine is a hydrochloride salt)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the components in anhydrous DCM (or DMF) to a concentration of 0.1-0.2 M. If the amine is provided as a salt (e.g., HCl), add 1.1 eq of a tertiary base like TEA or DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same procedure as described in Protocol 3.1.1. The byproducts from this reaction (EDC-urea and HOBt) are generally water-soluble and can be efficiently removed during the aqueous work-up.
Caption: Simplified mechanism of amide bond formation.
Strategy 2: Ester Formation (Esterification)
Ester derivatives are crucial for improving lipophilicity and can act as prodrugs. While Fischer esterification (acid-catalyzed reaction in alcohol) is possible, it often requires harsh conditions. A milder and more general approach involves Sₙ2 reaction of the carboxylate with an alkyl halide.
This protocol involves deprotonating the carboxylic acid to form a nucleophilic carboxylate salt, which then displaces a halide from an electrophilic alkyl source.
Materials:
-
This compound
-
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
Add this compound (1.0 eq) and K₂CO₃ (1.5-2.0 eq) to a round-bottom flask.
-
Add anhydrous DMF (or ACN) to a concentration of 0.1-0.2 M.
-
Stir the suspension at room temperature for 15-30 minutes to ensure formation of the carboxylate salt.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the mixture.
-
Heat the reaction to 40-60 °C and stir for 2-8 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash thoroughly with water (3x) to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify via flash column chromatography and characterize the final ester product by NMR and MS.
Data Summary & Troubleshooting
Table 1: Comparison of Common Amidation Reagents
| Reagent System | Class | Key Advantages | Potential Issues |
| HATU / DIPEA | Aminium Salt | Very fast, high yielding, low racemization, good for difficult couplings.[6] | High cost, byproducts can sometimes complicate purification. |
| EDC / HOBt | Carbodiimide | Cost-effective, water-soluble byproducts, widely used.[7] | Slower than HATU, potential for N-acylurea side product if HOBt is omitted. |
| DCC / DMAP | Carbodiimide | Inexpensive, effective for esterifications. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[7] |
| SOCl₂ | Acid Chloride | Very reactive, inexpensive. | Harsh conditions (generates HCl), not compatible with sensitive functional groups.[2] |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive/degraded coupling reagent.- Sterically hindered amine/acid.- Insufficient base.- Water in the reaction. | - Use fresh, high-purity reagents.- Switch to a more powerful coupling agent (e.g., from EDC to HATU).- Increase reaction temperature or time.- Ensure all reagents and solvents are anhydrous. |
| Multiple Spots on TLC | - Formation of side products (e.g., N-acylurea).- Incomplete reaction.- Decomposition of starting material or product. | - Ensure proper stoichiometry, especially for additives like HOBt.- Allow the reaction to run longer.- Use milder conditions or a more selective reagent. |
| Difficulty in Purification | - Water-soluble byproducts (e.g., from HATU or EDC) not fully removed.- Product has similar polarity to a byproduct. | - Perform a thorough aqueous work-up with multiple washes.- Optimize the chromatography eluent system; try a different solvent system or a buffered silica gel. |
Analytical Characterization
Confirming the structure of the newly synthesized derivative is a critical final step.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretch for the new amide (~1650-1680 cm⁻¹) or ester (~1730-1750 cm⁻¹).[8]
-
¹H & ¹³C NMR Spectroscopy: Confirm the incorporation of the new alkyl or aryl group from the amine/alcohol. The chemical shift of the carbonyl carbon in ¹³C NMR is also diagnostic (amides ~165-175 ppm, esters ~170-180 ppm).[9]
-
Mass Spectrometry (MS): Verify the molecular weight of the final product by observing the correct molecular ion peak (e.g., [M+H]⁺ in ESI-MS).[9]
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chembites. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]
-
MDPI. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Application Notes and Protocols: In Vitro Evaluation of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Introduction: A Strategic Approach to In Vitro Profiling
The compound 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid represents a confluence of privileged chemical motifs in modern drug discovery. The 1,2,4-oxadiazole ring is a versatile heterocyclic scaffold known for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] It is often employed as a bioisosteric replacement for less stable ester and amide functionalities, potentially enhancing metabolic stability and pharmacokinetic profiles.[1][3] The presence of a carboxylic acid moiety is critical; while it can be pivotal for target engagement through ionic interactions and hydrogen bonding, it also presents a significant challenge for cell permeability due to its tendency to be ionized at physiological pH.[4][5]
This document provides a comprehensive, phased strategy for the in vitro characterization of this compound. Our approach is not merely a sequence of assays but a logical workflow designed to build a holistic understanding of the compound's behavior, from fundamental physicochemical properties to its potential mechanism of action. We begin with foundational assays to ensure data integrity, proceed to broad-based phenotypic screening to identify biological activity, and then delve into ADME and mechanism-of-action studies to build a profile suitable for advanced drug development programs.
Phase 1: Foundational Physicochemical & Stability Profiling
Protocol: Kinetic Aqueous Solubility Assessment
Causality: This assay determines the maximum concentration of the compound that can be achieved in an aqueous buffer, mimicking the conditions of a biological assay. It is critical for preparing accurate dosing solutions and preventing compound precipitation in cellular assays, which is a common source of artifacts.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate containing assay buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Turbidity Measurement: Measure the absorbance at 620 nm using a plate reader. An increase in absorbance relative to buffer-only controls indicates precipitation.
-
Data Analysis: The highest concentration that does not show a significant increase in absorbance is reported as the kinetic solubility.
Protocol: Chemical Stability in Assay Buffer
Causality: The 1,2,4-oxadiazole ring is generally stable, but it's crucial to confirm that the entire molecule does not degrade in the aqueous buffer over the time course of a typical cell-based experiment (e.g., 24-72 hours). Compound degradation would lead to an underestimation of its true potency.
Methodology:
-
Incubation: Prepare a solution of the test compound in the primary biological assay buffer (e.g., cell culture medium with 10% FBS) at a relevant concentration (e.g., 10 µM).
-
Time Points: Aliquot the solution and incubate at 37°C. Collect samples at time zero, 2, 8, 24, and 48 hours. Store samples at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent compound in each sample using a qualified Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the percentage of the compound remaining versus time. A stable compound should show >90% of the initial concentration remaining at the final time point.
Phase 2: General Cytotoxicity and Phenotypic Screening
Expert Rationale: The initial biological assessment should cast a wide net to determine if the compound has any effect on cell viability and at what concentration range. This is a crucial step for identifying potential therapeutic windows and guiding the design of more specific, target-oriented assays.[6][7] Given the broad activities of the 1,2,4-oxadiazole scaffold, an unbiased cytotoxicity screen is a logical starting point.[8][9]
Experimental Workflow: Cytotoxicity Profiling
Below is a workflow diagram illustrating the logical progression for assessing the cytotoxic potential of the compound.
Caption: Decision pathway for MoA studies.
Protocol: Caspase-Glo® 3/7 Assay
Causality: Activation of effector caspases 3 and 7 is a hallmark of apoptosis (programmed cell death). [6]This luminescent assay provides a sensitive and specific measure of apoptotic induction.
Methodology:
-
Cell Treatment: Seed and treat cells with the test compound (at 1x, 5x, and 10x the IC₅₀ concentration) in a white-walled 96-well plate for a relevant time period (e.g., 8, 16, 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate according to the manufacturer's instructions.
-
Assay: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a plate reader.
-
Analysis: An increase in luminescence relative to the vehicle-treated control indicates activation of caspase-3 and/or -7.
References
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. Available from: [Link]
-
Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Aouad, M. R., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
-
Wan, H. (2013). What ADME tests should be conducted for preclinical studies? ADMET & DMPK. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
-
Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2024). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Oxadiazole Libraries
Introduction: The Oxadiazole Scaffold in Modern Drug Discovery
The oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its various isomers (1,2,4-, 1,3,4-, and 1,2,5-oxadiazoles) serve as versatile bioisosteres for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] The inherent properties of the oxadiazole ring, such as its ability to participate in hydrogen bonding and its rigid planar structure, make it an attractive component for designing molecules that can effectively interact with a wide range of biological targets.[3][4] Consequently, oxadiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][5]
The synthesis of large and diverse oxadiazole libraries has become increasingly efficient, necessitating robust high-throughput screening (HTS) methodologies to identify promising lead compounds.[6][7][8] This guide provides detailed application notes and protocols for the HTS of oxadiazole libraries, addressing the unique challenges and considerations for this chemical class. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
I. Pre-Screening Considerations for Oxadiazole Libraries
Before embarking on a large-scale screening campaign, it is crucial to characterize the physicochemical properties of the oxadiazole library. This foresight can prevent common pitfalls and ensure the quality of the screening data.
A. Solubility and Aggregation
A significant challenge in HTS is the potential for compound precipitation or aggregation in aqueous assay buffers, leading to false-positive or false-negative results. While oxadiazoles are often employed to enhance solubility compared to their ester or amide counterparts, lipophilicity can still be a concern depending on the substituents.[1]
-
Recommendation: Perform a preliminary solubility assessment on a representative subset of the library using techniques like nephelometry or light scattering. Compounds exhibiting poor solubility should be flagged, and if possible, tested at lower concentrations. The formation of aggregates can be a major source of assay artifacts.[9]
B. Intrinsic Fluorescence and Quenching
The aromatic nature of the oxadiazole ring and its substituents can lead to intrinsic fluorescence, which can directly interfere with fluorescence-based HTS assays.[10][11] This interference can manifest as false positives (due to compound autofluorescence) or false negatives (due to quenching of the assay signal).
-
Causality: Many oxadiazole derivatives possess conjugated systems that can absorb and emit light, particularly in the blue-to-green spectral range.[10] It is imperative to de-risk this by pre-screening the library for fluorescence interference.
-
Protocol:
-
Prepare a plate with the oxadiazole library at the final screening concentration in the assay buffer, without the biological target or detection reagents.
-
Read the plate using the same excitation and emission wavelengths as the planned HTS assay.
-
Compounds exhibiting fluorescence intensity significantly above the background should be flagged as potential sources of interference.
-
II. Biochemical Assays for Targeted Screening
Biochemical assays are fundamental in early-stage drug discovery, allowing for the direct measurement of a compound's effect on a purified biological target, such as an enzyme or receptor.
A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET is a robust, homogeneous assay format well-suited for HTS due to its high sensitivity and low background.[12][13] It relies on the transfer of energy from a long-lifetime lanthanide donor to a fluorescent acceptor when they are in close proximity.
Principle of TR-FRET for Kinase Inhibition Screening:
Caption: TR-FRET assay principle for kinase inhibitors.
Detailed Protocol: TR-FRET Kinase Assay
This protocol is designed to identify inhibitors of a specific kinase from an oxadiazole library.
| Reagent/Parameter | Final Concentration | Notes |
| Kinase | Target-dependent (e.g., 1-5 nM) | Optimize concentration for a robust signal window. |
| Biotinylated Peptide Substrate | Target-dependent (e.g., 50-200 nM) | Km should be determined for the kinase. |
| ATP | Km apparent (e.g., 10-100 µM) | Use a concentration close to the Km for competitive inhibitors. |
| Europium-labeled Streptavidin | 2 nM | Donor fluorophore. |
| APC-labeled Anti-phospho Antibody | 20 nM | Acceptor fluorophore. |
| Oxadiazole Compounds | 10 µM | Initial screening concentration. |
| Assay Buffer | Varies | Typically contains Tris-HCl, MgCl2, DTT, and BSA. |
| Incubation Time | 60 minutes at room temperature | Optimize for linear enzyme kinetics. |
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of oxadiazole compounds (in DMSO) into a 384-well low-volume assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme and Substrate Addition: Add 5 µL of a 2X solution of kinase and biotinylated substrate in assay buffer to all wells.
-
Initiation of Reaction: Add 5 µL of a 2X ATP solution in assay buffer to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Add 10 µL of a 2X TR-FRET detection mix containing Europium-streptavidin and APC-anti-phospho-antibody in detection buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC) after a time delay (typically 50-100 µs).[12][14]
Data Analysis and Interpretation:
The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission. Inhibition is calculated relative to the high (DMSO) and low (no enzyme) controls. A Z'-factor > 0.5 indicates a robust assay suitable for HTS.[15]
B. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assays
AlphaScreen is a bead-based, no-wash immunoassay that is highly sensitive and suitable for miniaturization.[16][17] It relies on the generation of singlet oxygen by a donor bead, which diffuses to an acceptor bead in close proximity, triggering a chemiluminescent signal.
Principle of AlphaScreen for Protein-Protein Interaction (PPI) Inhibition:
Detailed Protocol: AlphaScreen PPI Assay
This protocol is designed to identify inhibitors of a specific protein-protein interaction.
| Reagent/Parameter | Final Concentration | Notes |
| His-tagged Protein A | 10-50 nM | Optimize for maximal signal. |
| Biotinylated Protein B | 10-50 nM | Optimize for maximal signal. |
| Streptavidin Donor Beads | 20 µg/mL | Handle under subdued light. |
| Anti-His Acceptor Beads | 20 µg/mL | Handle under subdued light. |
| Oxadiazole Compounds | 10 µM | Initial screening concentration. |
| Assay Buffer | Varies | Typically PBS or HEPES with 0.1% BSA. |
| Incubation Time | 60-90 minutes at room temperature | Optimize for signal stability. |
Step-by-Step Methodology:
-
Compound and Protein Plating: Add 2.5 µL of 4X oxadiazole compound solution to the assay plate. Then, add 2.5 µL of a 4X solution of His-tagged Protein A and Biotinylated Protein B.
-
Incubation: Incubate for 30 minutes at room temperature to allow for compound binding.
-
Bead Addition: Add 5 µL of a 2X suspension of Streptavidin Donor and Anti-His Acceptor beads.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
Counter-Screening for Oxadiazole Interference:
Due to the nature of the AlphaScreen signal (generation of singlet oxygen), some compounds can interfere with the chemistry. It is essential to perform counter-screens to eliminate false positives.
-
Biotin-Streptavidin Counter-Screen: A simple counter-screen involves using biotinylated acceptor beads and streptavidin donor beads. Compounds that disrupt this interaction are likely interfering with the core AlphaScreen technology. [16]
III. Cell-Based Assays for Phenotypic Screening
Cell-based assays provide a more physiologically relevant context for screening, as they assess a compound's activity within a living cell. [18][19]This is particularly important for evaluating properties like cell permeability and cytotoxicity.
A. Cell Viability/Cytotoxicity Assays (e.g., MTT/MTS)
These colorimetric assays are a workhorse for assessing the cytotoxic effects of a compound library. They measure the metabolic activity of cells, which is proportional to the number of viable cells. [20][21] Principle of the MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. [20]The amount of formazan produced is proportional to the number of viable cells.
Caption: Principle of the MTT cell viability assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is for screening an oxadiazole library for cytotoxic effects against a cancer cell line.
| Parameter | Specification | Notes |
| Cell Line | e.g., HeLa, A549, MCF-7 | Choose a cell line relevant to the therapeutic area. |
| Seeding Density | 5,000 - 10,000 cells/well | Optimize for logarithmic growth during the assay period. |
| Plate Format | 96- or 384-well clear-bottom plates | |
| Compound Concentration | 0.1 - 100 µM (dose-response) | |
| Incubation Time | 48-72 hours | |
| MTT Reagent | 0.5 mg/mL in serum-free media | |
| Solubilization Solution | DMSO or acidified isopropanol |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the oxadiazole compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Remove the culture medium and add 100 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
IV. Data Analysis and Quality Control
Rigorous data analysis and quality control are paramount for the success of any HTS campaign.
Workflow for HTS Data Analysis:
Caption: A typical workflow for HTS data analysis.
Key Quality Control Metrics:
| Metric | Formula | Acceptable Value |
| Z'-factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | > 0.5 |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | > 5 |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% |
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively. Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
V. Conclusion and Future Perspectives
The high-throughput screening of oxadiazole libraries presents a powerful approach for the discovery of novel therapeutic agents. By carefully considering the physicochemical properties of this scaffold and implementing robust assay technologies with appropriate counter-screens, researchers can efficiently identify high-quality hit compounds. The protocols and application notes provided herein serve as a comprehensive guide for scientists and drug development professionals to design and execute successful HTS campaigns for this important class of molecules. Future advancements in label-free detection technologies and high-content imaging will further enhance our ability to probe the biological activities of oxadiazole libraries in a physiologically relevant context, accelerating the journey from hit to lead.
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Application Notes and Protocols: The Strategic Use of 1,2,4-Oxadiazoles as Bioisosteres in Modern Drug Design
Introduction: The Concept of Bioisosterism and the Rise of the 1,2,4-Oxadiazole Scaffold
In the intricate chess game of drug discovery, the strategic modification of a lead compound is paramount to achieving a desirable pharmacological and pharmacokinetic profile. One of the most powerful tactics in the medicinal chemist's arsenal is the principle of bioisosterism. Bioisosteres are functional groups or molecules that possess similar physicochemical properties and elicit a comparable biological response.[1] The strategic replacement of a labile or problematic functional group with a bioisostere can dramatically enhance a drug candidate's properties, including potency, selectivity, metabolic stability, and oral bioavailability, while potentially reducing off-target toxicity.[1]
Among the vast array of bioisosteric replacements, the five-membered 1,2,4-oxadiazole ring has emerged as a particularly versatile and valuable scaffold.[2][3] This heterocyclic motif is frequently employed as a bioisostere for amide and ester functionalities, which are common in bioactive molecules but often susceptible to enzymatic hydrolysis.[2][4][5] The inherent chemical stability of the 1,2,4-oxadiazole ring provides a robust alternative, often leading to compounds with improved metabolic profiles.[6][7][8][9] Furthermore, its electronic properties and ability to participate in hydrogen bonding allow it to mimic the interactions of the original functional group with its biological target.[2] This guide provides an in-depth exploration of the 1,2,4-oxadiazole as a bioisostere, offering both the theoretical underpinnings and practical protocols for its application in drug design.
Physicochemical Properties and Advantages of 1,2,4-Oxadiazoles as Bioisosteres
The utility of the 1,2,4-oxadiazole ring as a bioisostere stems from its unique combination of steric, electronic, and metabolic properties. When replacing an amide or ester group, the 1,2,4-oxadiazole can preserve the overall geometry and key intermolecular interactions of the parent molecule.
Key Advantages:
-
Metabolic Stability: The most significant advantage of using a 1,2,4-oxadiazole is its resistance to hydrolytic cleavage by enzymes such as esterases and amidases.[4][5] This increased metabolic stability often translates to a longer plasma half-life and improved oral bioavailability.
-
Mimicry of Amide and Ester Bonds: The 1,2,4-oxadiazole ring can effectively mimic the hydrogen bonding capabilities of amide and ester groups, which is crucial for maintaining target affinity.[1][2] The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the overall polarity of the ring is comparable to that of amides and esters.
-
Modulation of Physicochemical Properties: The introduction of a 1,2,4-oxadiazole can influence a molecule's lipophilicity (LogP), solubility, and pKa.[1][7] For instance, replacing a carboxylic acid with a 5-oxo-1,2,4-oxadiazole can increase lipophilicity and enhance oral absorption.[1]
-
Synthetic Tractability: A variety of reliable and high-yielding synthetic methods have been developed for the construction of the 1,2,4-oxadiazole ring, making it an accessible scaffold for medicinal chemists.[6][10]
Table 1: Comparative Properties of Amides, Esters, and their 1,2,4-Oxadiazole Bioisosteres
| Property | Amide | Ester | 1,2,4-Oxadiazole | Rationale for Bioisosteric Replacement |
| Metabolic Stability | Susceptible to amidase hydrolysis | Susceptible to esterase hydrolysis | Generally resistant to hydrolysis[4] | To improve pharmacokinetic profile and increase in vivo half-life. |
| Hydrogen Bonding | H-bond donor and acceptor | H-bond acceptor | H-bond acceptor[2] | To maintain key interactions with the biological target. |
| Geometry | Planar | Planar | Planar | To preserve the overall conformation of the molecule. |
| Dipole Moment | High | Moderate | Moderate to High | To mimic the electronic properties of the original functional group. |
| Lipophilicity (LogP) | Variable | Variable | Generally more lipophilic than corresponding amides/esters | To modulate cell permeability and oral absorption. |
Synthetic Strategies for the Preparation of 1,2,4-Oxadiazoles
The most prevalent method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, the substitution pattern most relevant to their use as amide and ester bioisosteres, involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.
General Synthetic Workflow
Caption: General synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles.
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acids
This protocol describes a convenient one-pot procedure for the synthesis of 1,2,4-oxadiazoles, avoiding the isolation of the O-acyl amidoxime intermediate.[2][10]
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the amidoxime (1.0 eq), carboxylic acid (1.1 eq), and HOBt (1.5 eq) in anhydrous DMF.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add EDC (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the O-acyl amidoxime intermediate.
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the cyclization by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Causality behind Experimental Choices:
-
EDC/HOBt: This coupling reagent system is widely used to activate the carboxylic acid for efficient acylation of the amidoxime. HOBt is added to suppress side reactions and improve yields.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid.
-
Heating: The cyclization of the O-acyl amidoxime to the 1,2,4-oxadiazole is a dehydration reaction that is typically promoted by heat.
Experimental Protocols for Evaluating Bioisosteric Success
The successful implementation of a bioisosteric replacement is validated through a series of in vitro assays that compare the properties of the parent compound with its 1,2,4-oxadiazole-containing analogue.
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Materials:
-
Parent compound and 1,2,4-oxadiazole analogue (10 mM stock solutions in DMSO)
-
Human or rat liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Add the test compound (final concentration 1 µM) to the reaction mixture.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compounds.
Data Presentation:
Table 2: Comparative Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Parent Compound (Amide/Ester) | e.g., 15 | e.g., 46.2 |
| 1,2,4-Oxadiazole Analogue | e.g., > 60 | e.g., < 11.5 |
A significantly longer half-life and lower intrinsic clearance for the 1,2,4-oxadiazole analogue would indicate successful improvement in metabolic stability.[7][9]
Protocol 3: Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict passive membrane permeability.
Materials:
-
Parent compound and 1,2,4-oxadiazole analogue (10 mM stock solutions in DMSO)
-
PAMPA plate (e.g., a 96-well filter plate coated with a lipid solution)
-
Donor and acceptor 96-well plates
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare a donor solution of the test compounds in PBS.
-
Add the donor solution to the wells of the donor plate.
-
Place the PAMPA filter plate on top of the donor plate.
-
Add PBS to the wells of the acceptor plate and place the filter/donor plate assembly on top.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe).
An increased permeability coefficient for the 1,2,4-oxadiazole analogue may suggest improved passive diffusion across cell membranes.
Case Studies in Drug Design
The strategic application of 1,2,4-oxadiazoles as bioisosteres has led to the development of several successful drug candidates across various therapeutic areas.
Case Study 1: Sphingosine-1-Phosphate (S1P) Receptor Modulators
In the development of S1P receptor modulators for autoimmune diseases, a lead compound containing a carboxylic acid moiety exhibited poor oral bioavailability due to low permeability and high first-pass metabolism.
Caption: Bioisosteric replacement in an S1P receptor modulator.
By replacing the carboxylic acid with a 3-methyl-1,2,4-oxadiazole, the resulting analogue demonstrated significantly improved oral bioavailability and metabolic stability, while maintaining high potency for the S1P1 receptor. This modification was crucial for advancing the compound into clinical development.
Case Study 2: Matrix Metalloproteinase (MMP) Inhibitors
A series of potent MMP inhibitors based on a hydroxamate scaffold suffered from poor pharmacokinetic properties, a common issue with this class of compounds. The hydroxamate group is prone to metabolic degradation.
The bioisosteric replacement of the labile hydroxamate with a 1,2,4-oxadiazole moiety led to a new series of inhibitors with enhanced metabolic stability and oral bioavailability.[11] These compounds retained their inhibitory activity against MMPs, demonstrating the successful application of the 1,2,4-oxadiazole as a hydroxamate bioisostere.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole ring has firmly established itself as a valuable tool in the medicinal chemist's repertoire for lead optimization. Its ability to serve as a robust bioisostere for amides, esters, and carboxylic acids provides a reliable strategy to overcome common liabilities such as poor metabolic stability and low oral bioavailability.[2][4][5] The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of 1,2,4-oxadiazole-containing compounds will undoubtedly expand their application in the discovery of new and improved therapeutics. Future research will likely focus on exploring the use of this scaffold in more complex molecular architectures and in combination with other advanced drug design strategies.
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Heimann, D., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 8(11), 2058-2064. [Link]
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Srinivas, M., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 24. [Link]
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"Experimental design for evaluating the efficacy of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid"
Application Notes & Protocols
Topic: Experimental Design for Evaluating the Efficacy of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocycle in medicinal chemistry, recognized for its bioisosteric relationship with amide and ester functionalities and its presence in a wide array of biologically active compounds.[1][2][3][4] Derivatives of this core have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][4][5] This document provides a comprehensive experimental framework for evaluating the efficacy of a novel derivative, this compound, hereafter referred to as FPOX-CA. We present a tiered, logical workflow from initial in vitro cytotoxicity screening to mechanistic assays and culminating in a preclinical in vivo xenograft model. The protocols herein are designed to be self-validating, incorporating essential controls and detailed methodologies to ensure data integrity and reproducibility, guiding researchers in the systematic assessment of FPOX-CA as a potential therapeutic candidate.
Introduction: The Scientific Rationale
The development of novel small-molecule therapeutics remains a cornerstone of modern medicine. The 1,2,4-oxadiazole nucleus has emerged as a promising framework for drug discovery due to its metabolic stability and diverse biological activities.[6] Numerous studies have highlighted the potent anticancer properties of 1,2,4-oxadiazole derivatives, which can induce apoptosis and inhibit cell proliferation across various cancer cell lines.[7][8][9]
FPOX-CA incorporates three key structural features:
-
The 1,2,4-Oxadiazole Core: Provides a rigid scaffold known for favorable pharmacokinetic properties.
-
A 4-Fluorophenyl Group: A common substituent in drug design used to enhance binding affinity and modulate metabolic stability.
-
A Carboxylic Acid Moiety: Introduces a potential point of interaction with target proteins, such as enzymes or receptors, and influences the compound's solubility and transport properties.[10]
Given the established anticancer potential of the core scaffold, this guide outlines a systematic approach to rigorously evaluate FPOX-CA's efficacy, beginning with broad screening and progressively focusing on mechanism of action and in vivo validation.
Phase I: In Vitro Efficacy & Selectivity Assessment
The initial phase of evaluation focuses on determining the compound's cytotoxic potential against a panel of human cancer cell lines and assessing its selectivity against non-malignant cells. A robust and high-throughput method like the MTT assay is ideal for this primary screening.[11][12]
Experimental Workflow: In Vitro Screening
The following diagram outlines the logical flow for the initial in vitro assessment of FPOX-CA.
Caption: Workflow for in vitro cytotoxicity screening of FPOX-CA.
Protocol: Cell Viability (MTT) Assay
This protocol details the measurement of FPOX-CA's effect on cell viability using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
FPOX-CA
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer and non-malignant cell lines (see Table 1)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of FPOX-CA in DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, prepare serial dilutions in complete growth medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, remove the medium and add 100 µL of medium containing the desired concentrations of FPOX-CA (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Controls: Include wells for:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest drug concentration.
-
Untreated Control: Medium only.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The raw absorbance data is used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted to determine the half-maximal inhibitory concentration (IC₅₀).
IC₅₀ Calculation: The concentration of FPOX-CA that reduces cell viability by 50%. This is determined by fitting the data to a non-linear regression curve (log(inhibitor) vs. response).
Selectivity Index (SI): A crucial parameter to assess cancer-specific cytotoxicity.[11]
-
SI = IC₅₀ (Non-malignant cells) / IC₅₀ (Cancer cells)
-
An SI value > 2 is generally considered indicative of promising selectivity.
Table 1: Hypothetical In Vitro Screening Data for FPOX-CA
| Cell Line | Type | Origin | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| MCF-7 | Cancer | Breast | 2.5 ± 0.3 | 12.0 |
| A549 | Cancer | Lung | 5.1 ± 0.6 | 5.9 |
| HCT-116 | Cancer | Colon | 3.8 ± 0.4 | 7.9 |
| MCF-10A | Non-malignant | Breast | 30.0 ± 2.1 | - |
Scientist's Note: The selection of a diverse panel of cell lines is critical. Including lines with different genetic backgrounds (e.g., p53 wild-type vs. mutant) can provide early insights into potential mechanisms and patient populations that might respond to the drug. The non-malignant control line should ideally be from the same tissue of origin as one of the cancer lines to provide the most relevant selectivity data.[11]
Phase II: Elucidating the Mechanism of Action
If FPOX-CA demonstrates potent and selective cytotoxicity, the next logical step is to investigate how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Hypothetical Signaling Pathway: Apoptosis Induction
Many cytotoxic agents function by activating intrinsic or extrinsic apoptotic pathways. FPOX-CA could potentially act on key regulators like the Bcl-2 family proteins or activate the caspase cascade.
Caption: Workflow for an in vivo human tumor xenograft study.
Protocol: Human Tumor Xenograft Study
This protocol describes a subcutaneous xenograft model to assess the antitumor activity of FPOX-CA.
Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The effect of FPOX-CA on the growth of these tumors is then measured over time. [13] Materials:
-
6-8 week old female athymic nude mice
-
MCF-7 cells (or other appropriate cell line)
-
Matrigel
-
FPOX-CA
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Tumor Implantation:
-
Harvest MCF-7 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Monitoring and Grouping:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control
-
Group 2: FPOX-CA (e.g., 25 mg/kg)
-
Group 3: FPOX-CA (e.g., 50 mg/kg)
-
Group 4: Positive Control (a standard-of-care drug for that cancer type)
-
-
-
Drug Administration:
-
Administer the compound and vehicle daily via the chosen route (e.g., intraperitoneal (IP) injection or oral gavage (PO)) for a set period (e.g., 21 days).
-
Record body weights 2-3 times per week as a measure of general toxicity.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.
-
Euthanize all animals, excise the tumors, and record their final weights.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula:
-
TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
-
-
Table 2: Hypothetical In Vivo Xenograft Data Summary
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | - | 1450 ± 180 | - | +2.5 |
| FPOX-CA | 25 | 870 ± 110 | 40.0 | +1.8 |
| FPOX-CA | 50 | 508 ± 95 | 65.0 | -3.1 |
| Positive Control | 10 | 435 ± 80 | 70.0 | -8.5 |
Scientist's Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC approval). Monitoring for signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur, is critical. The choice between a subcutaneous and an orthotopic model depends on the research question; subcutaneous models are excellent for initial efficacy screening, while orthotopic models better replicate the tumor microenvironment and metastatic potential. [14][13]
Conclusion and Future Directions
This document outlines a rigorous, multi-phase experimental plan to evaluate the efficacy of this compound. A positive outcome from this series of studies—demonstrating potent in vitro activity, a clear mechanism of action, and significant in vivo tumor growth inhibition with acceptable toxicity—would provide a strong rationale for advancing FPOX-CA into further preclinical development.
Subsequent steps would include:
-
Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) studies: To understand the compound's behavior in the body.
-
Formal Toxicology Studies: To establish a safety profile.
-
Lead Optimization: To synthesize and test analogs of FPOX-CA with potentially improved potency, selectivity, or PK properties.
By following a logical and methodologically sound approach, researchers can effectively characterize the therapeutic potential of novel chemical entities like FPOX-CA.
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Luczynski, M., & Kudelko, A. (2023). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 28(20), 7119. Available from: [Link]
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. Available from: [Link]
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Anonymous. (n.d.). 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid. National Institutes of Health. Retrieved from [Link]
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Kumar, A., et al. (2012). Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1146-1165. Available from: [Link]
-
Proctor, R. S. J., & Warrilow, C. E. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12384-12396. Available from: [Link]
-
Proctor, R. S. J., & Warrilow, C. E. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12384-12396. Available from: [Link]
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- 7. researchgate.net [researchgate.net]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The 1,2,4-oxadiazole motif is a privileged structure in drug discovery, often serving as a bioisostere for amide and ester groups to enhance metabolic stability and pharmacokinetic profiles.[1][2]
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Part 1: Troubleshooting Guide
This section addresses the most common and critical issues encountered during the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix this?
A1: Low or no yield is the most frequent challenge and typically points to issues in one of two key areas: the starting materials or the cyclization step, which is often the most difficult part of the synthesis.[3]
1. Issues with Starting Materials (Especially Amidoximes):
-
Purity is Paramount: Amidoximes are often prepared from the corresponding nitriles and hydroxylamine.[4] Impurities in the nitrile or incomplete conversion can carry through and inhibit subsequent steps.
-
Solution: Ensure your starting nitrile is of high purity. After synthesizing the amidoxime, confirm its identity and purity using NMR and mass spectrometry before proceeding. While some protocols suggest using crude amidoxime, purification via recrystallization is recommended if you're facing yield issues.
-
-
Amidoxime Stability: Amidoximes can be unstable, particularly under harsh conditions.
-
Solution: Use freshly prepared amidoxime for the best results. If storing, keep it in a cool, dark, and dry environment.
-
2. Inefficient Cyclodehydration of the O-Acylamidoxime Intermediate: The cyclization of the O-acylamidoxime intermediate to form the 1,2,4-oxadiazole ring is the critical, and often rate-limiting, step.[3] Failure to achieve efficient cyclization is a primary cause of low yields.
-
Thermal Cyclization: Simply heating the O-acylamidoxime in a high-boiling solvent like toluene, DMF, or pyridine is a common method, but it can be sluggish.
-
Troubleshooting: Increase the reaction temperature or prolong the reaction time. However, be cautious, as excessive heat can lead to decomposition or side reactions like the Boulton-Katritzky rearrangement.[5]
-
-
Base-Catalyzed Cyclization: The use of a base is often necessary to facilitate the final ring-closing dehydration. The choice of base and solvent system is critical.
-
Troubleshooting: If your current base is ineffective, consider switching to a stronger base or a different solvent system. Superbasic media like NaOH/DMSO or t-BuOK/DMSO have proven highly effective for promoting cyclization, even at room temperature.[6][7] Organic bases such as TBAF in THF are also widely used.[6]
-
Troubleshooting Workflow: Diagnosing Low Yield
Sources
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- 2. scielo.br [scielo.br]
- 3. ias.ac.in [ias.ac.in]
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"Solubility issues of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid and solutions"
Welcome to the technical support center for 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical protocols to effectively handle this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to two structural features: the presence of an aromatic (aryl) substituent and the overall molecular size. Aryl groups on oxadiazole rings are known to significantly decrease water solubility.[1] Additionally, as with many carboxylic acids, those with a larger hydrocarbon backbone—in this case, the fluorophenyl oxadiazole core—tend to be less soluble in water.[2][3]
Q2: How does the carboxylic acid group influence the compound's solubility?
A2: The carboxylic acid group is a critical determinant of the compound's solubility profile, making it pH-dependent. In acidic to neutral aqueous media, the carboxylic acid will be protonated (in its free acid form), which is less soluble. As the pH increases, the carboxylic acid will deprotonate to form the carboxylate salt, which is an ion and therefore significantly more soluble in polar solvents like water.[2][4][5]
Q3: What is the expected impact of the fluorine atom on solubility?
A3: The fluorine atom can have a complex effect on solubility. Fluorine is highly electronegative and can alter the electronic properties of the molecule, which in turn can affect its pKa and lipophilicity.[6][7][8][9] While in some cases fluorination can increase solubility, it can also increase lipophilicity, which may lead to a decrease in aqueous solubility.[9][10] Therefore, the net effect of the fluorine atom must be determined experimentally.
Q4: In which common laboratory solvents is this compound likely to be soluble?
A4: Given its structure, this compound is expected to have good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF). It will likely have lower solubility in less polar solvents like dichloromethane and ethyl acetate, and very low solubility in non-polar solvents such as hexanes. Its solubility in alcohols like methanol and ethanol will likely be moderate and can be a good starting point for creating stock solutions.
Troubleshooting Guide: Enhancing Solubility
This section provides detailed protocols and the scientific rationale for overcoming the solubility challenges of this compound.
Initial Solubility Assessment Workflow
Before attempting to solubilize a large amount of your compound, it is crucial to perform a small-scale solubility test. This will save time and valuable material.
Caption: Initial solubility assessment workflow.
Method 1: pH Adjustment for Aqueous Solutions
The most direct way to enhance the aqueous solubility of a carboxylic acid is by increasing the pH of the solution.
Protocol:
-
Prepare a slurry: Add the desired amount of this compound to your aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).
-
Titrate with base: While stirring, add a dilute solution of a strong base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.
-
Monitor for dissolution: Continue adding the base and monitor for the dissolution of the solid.
-
Measure final pH: Once the compound is fully dissolved, measure the final pH of the solution.
-
Adjust pH if necessary: If the final pH is too high for your experiment, you may need to consider a co-solvent system or salt formation.
Causality: By adding a base, you are deprotonating the carboxylic acid to form the more soluble carboxylate salt.[2][5] This is a direct application of the principle that the salt form of a weak acid is more soluble in water than the neutral form.
Method 2: Preparation of a Salt Form
For long-term storage or when a solid with improved aqueous solubility is desired, preparing a salt of the compound is a highly effective strategy.[11]
Protocol for Sodium Salt Formation:
-
Dissolve the acid: Dissolve the this compound in a suitable organic solvent, such as methanol or ethanol.
-
Add base: Add one molar equivalent of sodium hydroxide (as a solution in methanol or water) to the stirred solution of the acid.
-
Stir and observe: Stir the reaction mixture at room temperature. The sodium salt may precipitate out of the solution.
-
Isolate the salt: If a precipitate forms, it can be collected by filtration, washed with a small amount of the organic solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the solid salt.
-
Confirm salt formation: It is good practice to confirm salt formation using analytical techniques such as NMR or IR spectroscopy.
Causality: This method creates a stable, solid salt form of the compound that will have a higher intrinsic solubility in aqueous media compared to the free acid.[11]
Method 3: Utilizing Co-solvent Systems
When pH adjustment is not a viable option due to experimental constraints, a co-solvent system can be employed.
Protocol:
-
Prepare a concentrated stock solution: Dissolve the this compound in a water-miscible organic solvent in which it is highly soluble, such as DMSO or ethanol, to create a concentrated stock solution.
-
Dilute into aqueous buffer: Add the stock solution dropwise to your stirred aqueous buffer to achieve the desired final concentration.
-
Monitor for precipitation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent or try a different co-solvent.
Important Considerations:
-
The final concentration of the organic solvent should be kept as low as possible to avoid any unwanted effects on your experiment.
-
Always run a vehicle control (aqueous buffer with the same concentration of the organic solvent) in your experiments.
Solubility Enhancement Decision Tree
Caption: Decision tree for selecting a solubility enhancement method.
Summary of Expected Solubility
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Good dipole-dipole interactions with the polar oxadiazole and carboxylic acid groups. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding with the carboxylic acid group, but the hydrophobic aryl ring limits solubility. |
| Non-polar | Hexanes, Toluene | Very Low | The molecule is too polar to be effectively solvated by non-polar solvents. |
References
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
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Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]
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Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
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A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PMC - NIH. [Link]
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Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]
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Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Pearson. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]
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Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
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Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate. [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]
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Future challenges and opportunities with fluorine in drugs?. ResearchGate. [Link]
-
Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
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"Side reactions in the formation of the 1,2,4-oxadiazole ring"
Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common challenges in the formation of the 1,2,4-oxadiazole ring. Drawing from established literature and field experience, this resource aims to help you identify, minimize, and troubleshoot side reactions to improve yield, purity, and overall success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of 1,2,4-oxadiazoles.
Q1: My reaction yield is very low, and I'm recovering mostly my starting amidoxime. What's going wrong?
A1: This is a classic problem that usually points to one of two culprits: incomplete acylation of the amidoxime or failure of the subsequent cyclodehydration step.[1] To diagnose this, analyze a sample of your crude reaction mixture by LC-MS. If you see a mass corresponding to your O-acyl amidoxime intermediate, the issue lies with the cyclization. If you only see starting materials, the acylation is the problem.
-
For Incomplete Acylation: Ensure your carboxylic acid is properly activated. Using a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA is highly effective.[1]
-
For Inefficient Cyclodehydration: This is often the most challenging step.[1] Thermally promoted cyclization may require high-boiling solvents like toluene or xylene under reflux. For base-mediated cyclization, a strong, non-nucleophilic base like tetrabutylammonium fluoride (TBAF) in anhydrous THF is a common and effective choice.[2] Superbase systems such as NaOH/DMSO can also facilitate cyclization at room temperature.[1][3]
Q2: I'm seeing a significant byproduct with a mass that corresponds to my amidoxime plus the acyl group, but it's not the oxadiazole. What is this and how can I prevent it?
A2: You are likely observing the O-acyl amidoxime intermediate, which has failed to cyclize and may be undergoing hydrolysis. This is a very common side reaction, particularly if there is residual water in your reaction or if you are using prolonged heating.[1][4]
-
Solution: Minimize reaction time and temperature for the cyclodehydration step whenever possible.[1] Ensure you are using anhydrous solvents and reagents. If using a base, it is critical that conditions are scrupulously dry. Switching from thermal heating to microwave irradiation can often significantly shorten reaction times, improving yields and minimizing the hydrolysis of the intermediate.[1]
Q3: My final product seems to be rearranging over time or during purification. What could be happening?
A3: It is highly likely that your 1,2,4-oxadiazole is undergoing a Boulton-Katritzky Rearrangement (BKR).[1] This is particularly common for 3,5-disubstituted derivatives, especially those with a saturated side chain.[1] This rearrangement can be triggered by heat, acid, or even moisture, leading to the formation of other heterocyclic systems.[1]
-
Solution: To minimize BKR, use neutral, anhydrous conditions for your workup and purification. Avoid acidic conditions if you observe this side product. Store the final compound in a dry environment.[1]
Q4: When I try to form the 1,2,4-oxadiazole via a 1,3-dipolar cycloaddition, I get a major byproduct that is an isomer of my desired product. What is it?
A4: The most common side reaction in 1,3-dipolar cycloadditions for this synthesis is the dimerization of the nitrile oxide intermediate to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[1][5] This pathway is often kinetically favored over the reaction with the nitrile.
-
Solution: To favor the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile rather than another molecule of itself.[1]
Q5: Can I use microwave irradiation to improve my synthesis?
A5: Absolutely. Microwave irradiation is an excellent technique for synthesizing 1,2,4-oxadiazoles and can offer several advantages over conventional heating.[6][7] It can dramatically reduce reaction times, which can minimize side reactions like the hydrolysis of the O-acyl amidoxime intermediate and the Boulton-Katritzky rearrangement.[1][8] This often leads to higher yields and cleaner reaction profiles.[7][9]
Troubleshooting Guides
This section provides a more in-depth look at specific issues and offers step-by-step guidance for resolution.
Issue 1: Persistent Low Yield and Incomplete Conversion
Symptom: Analytical data (TLC, LC-MS, NMR) shows a weak signal for the target product, with significant amounts of starting materials or the O-acyl amidoxime intermediate remaining.
Causality Analysis: The energy barrier for the cyclodehydration of the O-acyl amidoxime is often high. The choice of solvent, base, and temperature are critical factors that dictate the success of this step. Protic solvents can interfere with base-catalyzed cyclizations, and some bases may not be strong enough to promote the reaction efficiently.[1]
Sources
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- 2. rjptonline.org [rjptonline.org]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Optimization of Reaction Conditions for Amidoxime Cyclization
Welcome to the Technical Support Center for the optimization of amidoxime cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed experimental protocols, and comparative data to help you navigate the nuances of this critical synthetic transformation. Amidoxime cyclization, most commonly leading to the formation of the 1,2,4-oxadiazole scaffold, is a cornerstone in medicinal chemistry for creating bioisosteres of amides and esters.[1][2] However, the reaction is sensitive to a variety of parameters, and achieving high yields with minimal byproducts can be challenging. This resource synthesizes field-proven insights and literature-backed protocols to help you overcome common hurdles.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses high-level questions to build a foundational understanding of the reaction's key components.
Q1: What are the primary synthetic strategies for converting amidoximes into 1,2,4-oxadiazoles?
A1: There are two predominant pathways for this transformation:
-
Two-Step, Two-Pot Synthesis: This classic approach involves the initial O-acylation of the amidoxime with an activated carboxylic acid derivative (like an acyl chloride or anhydride) to form an isolable O-acylamidoxime intermediate.[3] This intermediate is then subjected to a separate cyclodehydration step, typically under thermal conditions or with a base, to yield the 1,2,4-oxadiazole.[4] While robust, this method can be time-consuming and may lead to lower overall yields due to the isolation of the intermediate.[5]
-
One-Pot Synthesis: Modern methods often favor a one-pot approach where the amidoxime and a carboxylic acid derivative (including esters or aldehydes) are combined in the presence of a base or coupling agent.[2] This strategy avoids the isolation of the O-acylamidoxime, simplifying the procedure and often improving efficiency. A particularly effective system involves using an inorganic base like sodium hydroxide (NaOH) in an aprotic polar solvent like dimethyl sulfoxide (DMSO), which can often proceed at room temperature.[5][6]
Q2: My amidoxime starting material appears to be degrading before the reaction is complete. Why does this happen?
A2: Amidoxime stability is a critical, often overlooked, factor. Degradation can occur for several reasons:
-
Isomerization and Tautomerism: Amidoximes can exist as E and Z isomers, with the Z-isomer generally being the more energetically stable and reactive form for cyclization.[7] Depending on the substitution, they can also exist in equilibrium with other tautomers like iminohydroxylamine.[7][8]
-
Thermal Sensitivity: While many cyclizations require heat, amidoximes can be thermally labile. Excessive temperatures can lead to decomposition or dehydration, forming the corresponding nitrile as a major byproduct.[9]
-
Hydrolytic Instability: In the presence of strong aqueous acids or bases, particularly at elevated temperatures, amidoximes can hydrolyze back to the parent nitrile or carboxylic acid. The O-acylamidoxime intermediate is especially prone to hydrolytic cleavage.[4]
Q3: What is the mechanistic role of the base in the cyclization step?
A3: The base is arguably the most critical component for promoting the cyclodehydration of the O-acylamidoxime intermediate. Its primary role is to deprotonate the amide N-H proton. This deprotonation significantly increases the nucleophilicity of the nitrogen atom, which then readily attacks the electrophilic carbonyl carbon of the ester group in an intramolecular fashion, initiating the ring closure. The choice of base dictates the reaction rate and temperature requirements. Stronger bases or "superbase" systems (e.g., MOH/DMSO) can facilitate the reaction even at ambient temperatures.[6][10]
Q4: How should I select an appropriate solvent for the reaction?
A4: Solvent choice is crucial for ensuring all reactants are soluble and for facilitating the desired mechanism. Aprotic polar solvents are generally preferred for base-mediated cyclizations.
-
DMSO and DMF: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices. They effectively solvate the cation of inorganic bases (like Na⁺ from NaOH), leaving a more reactive, "naked" anion (like OH⁻) to act as the base. This enhances the base's reactivity, often allowing for lower reaction temperatures.[11][12]
-
Less Favorable Solvents: Non-polar solvents like toluene or dichloromethane (DCM) and less polar ethers like tetrahydrofuran (THF) are typically less effective for these reactions, as they do not sufficiently solvate the ionic reagents, leading to poor reactivity and sluggish conversions.[12]
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during amidoxime cyclization.
Problem 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
This is the most common issue, often stemming from incomplete conversion of one of the two key steps: acylation or cyclization.
| Possible Cause | Underlying Rationale & How to Diagnose | Proposed Solution |
| A. Inefficient O-Acylation | The nucleophilic attack of the amidoxime's hydroxyl group on the carbonyl partner is incomplete. Diagnosis: Use TLC or LC-MS to check for the presence of unreacted amidoxime starting material. | 1. Activate the Carboxylic Acid: If using a carboxylic acid, pre-activate it with a coupling agent (e.g., EDC, HATU) before adding the amidoxime.[4] 2. Use a More Reactive Acylating Agent: Switch from an ester or carboxylic acid to a more electrophilic acyl chloride or anhydride. 3. Check Reagent Purity: Ensure the amidoxime and acylating partner are pure, as impurities can inhibit the reaction.[11] |
| B. Incomplete Cyclodehydration | The O-acylamidoxime intermediate is formed but fails to cyclize. This is often the rate-limiting step.[11] Diagnosis: Use LC-MS to detect the mass of the O-acylamidoxime intermediate. | 1. Increase Temperature: Heating is typically required to overcome the activation energy for cyclization. Incrementally increase the temperature (e.g., from 80°C to 110°C) and monitor progress.[11] 2. Use a Stronger Base: If using a mild base (e.g., K₂CO₃), switch to a stronger, non-nucleophilic base (e.g., DBU) or an inorganic base system (e.g., NaOH or KOH in DMSO).[11] 3. Increase Reaction Time: Some less reactive substrates may require prolonged reaction times (4-24 hours).[6] |
| C. Substrate Decomposition | The starting materials or the intermediate are not stable under the reaction conditions. Diagnosis: TLC shows multiple new spots, or the baseline of the chromatogram is messy. | 1. Lower the Temperature: If decomposition is suspected, attempt the reaction at a lower temperature, especially when using highly effective base/solvent systems like NaOH/DMSO which can work at room temperature.[5] 2. Use Milder Conditions: Switch to a milder base or consider a two-step procedure where the intermediate is isolated and cyclized under optimized conditions. |
Problem 2: Significant Formation of Byproducts
The appearance of unexpected products can complicate purification and reduce yields.
| Possible Cause | Underlying Rationale & How to Diagnose | Proposed Solution |
| A. Hydrolysis of Intermediate | The O-acylamidoxime intermediate is sensitive to water, which can hydrolyze it back to the starting amidoxime and carboxylic acid.[4] Diagnosis: LC-MS shows masses corresponding to both starting materials. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Careful Workup: Avoid quenching the reaction with aqueous acid if the intermediate is still present, as this can promote hydrolysis. |
| B. Dehydration to Nitrile | The starting amidoxime can lose a molecule of water under harsh acidic or thermal conditions to form the corresponding nitrile. Diagnosis: A peak corresponding to the nitrile is observed by GC-MS or LC-MS. | 1. Avoid High Temperatures: If nitrile formation is significant, reduce the reaction temperature. 2. Maintain Basic/Neutral pH: Avoid acidic conditions which can catalyze this dehydration pathway. |
| C. Formation of Isomers/Other Heterocycles | The electrophilic partner may have multiple reactive sites, or rearrangement may occur. Diagnosis: NMR and MS data are inconsistent with the desired product but suggest a constitutional isomer. | 1. Verify Reagent Structure: Confirm the structure of your coupling partner. For example, reaction with α,β-unsaturated esters can lead to 1,2,4-oxadiazines instead of oxadiazoles.[10] 2. Re-evaluate Mechanism: Some cyclization precursors can undergo rearrangements under thermal or photochemical conditions. |
Part 3: Key Optimization Parameters & Experimental Protocols
Comparative Table of Reaction Conditions
The following table summarizes key parameters and their typical effects, providing a starting point for optimization.
| Parameter | Common Options | Rationale & Expert Insight | Typical Conditions |
| Base | K₂CO₃, Et₃N, DBU, NaOH, KOH, NaH | The base facilitates the deprotonation of the O-acylamidoxime N-H for cyclization. The strength of the base dictates the required temperature. Inorganic bases in DMSO are highly effective.[5][11] | 1.1 - 2.0 equivalents |
| Solvent | DMSO, DMF, NMP, Acetonitrile, Dioxane | Aprotic polar solvents are superior as they promote ionic mechanisms and solubilize reagents. DMSO and DMF are often the best choices.[12][13] | 0.1 - 0.5 M concentration |
| Temperature | Room Temp. to 150 °C | Higher temperatures accelerate the cyclodehydration step but risk decomposition. The NaOH/DMSO system allows for ambient temperature reactions.[6] | Start at 80-100 °C; use RT for NaOH/DMSO. |
| Acylating Agent | Carboxylic Acid (+EDC), Acyl Chloride, Anhydride, Ester | Reactivity order: Acyl Chloride > Anhydride > Activated Acid > Ester. Esters are advantageous for one-pot, room temperature protocols.[10] | 1.0 - 1.2 equivalents |
Experimental Protocols
Protocol 1: Classic Two-Step Synthesis via O-Acylamidoxime
This protocol is robust and allows for the purification of the intermediate, which can be useful for complex substrates.
Step A: O-Acylation
-
To a solution of the amidoxime (1.0 eq) in anhydrous DCM or THF (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude O-acylamidoxime intermediate by column chromatography or recrystallization.
Step B: Cyclodehydration
-
Dissolve the purified O-acylamidoxime (1.0 eq) in a high-boiling solvent such as toluene or xylene (0.2 M).
-
Heat the mixture to reflux (110-140 °C) for 4-12 hours, monitoring by TLC for the disappearance of the starting material and formation of the oxadiazole.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the final 1,2,4-oxadiazole product by column chromatography.
Protocol 2: One-Pot, Room-Temperature Synthesis using NaOH/DMSO[5][6]
This modern, efficient protocol is ideal for a wide range of substrates and avoids heating.
-
To a flask, add the amidoxime (1.0 eq), the carboxylic acid ester (e.g., methyl or ethyl ester, 1.2 eq), and DMSO (0.5 M).
-
Stir the mixture until all solids are dissolved.
-
Add powdered sodium hydroxide (NaOH, 2.0 eq) in one portion.
-
Stir the resulting suspension vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration. If no solid forms, extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the 1,2,4-oxadiazole product by column chromatography.
Part 4: Mechanistic Insights & Visualization
Understanding the underlying processes is key to effective troubleshooting.
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical sequence for diagnosing the cause of low product yield.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
Mechanism of Base-Catalyzed Amidoxime Cyclization with an Ester
This diagram illustrates the key steps in the one-pot synthesis of a 1,2,4-oxadiazole.[14]
Caption: Simplified mechanism for one-pot amidoxime cyclization.
References
-
Benchchem. Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring.15
-
Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. 8
-
Tarasenko, E. A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
-
Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health.
-
Khan, I., et al. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. ResearchGate.
-
Goodnow, R. A., et al. (2017). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health.
-
Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. ResearchGate.
-
ResearchGate. (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87...
-
Benchchem. Technical Support Center: Optimizing Oxadiazole Synthesis.11
-
Kozak, W., et al. (2021). Optimization of the intramolecular cyclization-solvent effect. ResearchGate.
-
Tarasenko, E. A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. ResearchGate.
-
Cabrera, S., et al. (2018). Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds. Journal of the American Chemical Society.
-
Clement, B., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. PubMed.
-
Ye, J., et al. Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes.
-
Ratnitsai, V., et al. (2024). Synthesis of amidoxime adsorbent prepared by radiation grafting on upcycled low-density polyethylene sheet for removal of heavy metals from wastewater. National Institutes of Health.
-
Baykov, S., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health.
-
Sanguineti, G., et al. Studies on the synthesis of amidoximes from nitroalkanes. ResearchGate.
-
ResearchGate. Optimization of the cyclization reaction conditions.
-
Borrero, G., et al. (2021). Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole. ResearchGate.
-
Chiacchio, M. A., et al. (2022). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
-
Tarasenko, E. A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed.
-
Jiang, C., et al. (2022). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry (RSC Publishing).
-
Wang, T., et al. (2020). Recent advances in cyclization reactions of unsaturated oxime esters (ethers): synthesis of versatile functionalized nitrogen-containing scaffolds. Organic Chemistry Frontiers (RSC Publishing).
-
Galaev, I. Y., & Mattiasson, B. (2001). Adsorption properties of amidoxime resins for separation of metal ions from aqueous systems. ResearchGate.
-
Zhang, Y., et al. (2021). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. National Institutes of Health.
-
Kur-Baspinar, G., et al. Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate.
-
ResearchGate. Optimization of oxidative cyclization of amidrazone 1a a.
-
Jiang, C., et al. (2022). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. RSC Publishing.
-
ResearchGate. Optimization of the cyclization reaction conditions. a.
-
ResearchGate. Miscellaneous reactions allowing the preparation of amidoximes.
-
Benchchem. Optimizing reaction conditions for the cyclization of aryl malonic acid amide esters.16
-
Das, A., et al. (2018). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media.
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Technical Support Center: Purification Challenges of Polar Carboxylic Acid-Containing Heterocycles
Introduction: Navigating the Polarity Paradox
Welcome, researchers and innovators. The purification of polar, ionizable molecules—specifically heterocyclic compounds bearing carboxylic acid groups—represents one of the more persistent challenges in modern drug development and chemical synthesis. These molecules often exhibit a complex physicochemical profile: high polarity, aqueous solubility, the potential for zwitterionic character, and a propensity for strong, often undesirable, interactions with chromatographic stationary phases. Standard purification workflows developed for nonpolar compounds frequently fail, leading to poor recovery, low purity, and significant delays in research timelines.
This technical support center is designed to serve as a dynamic resource for overcoming these hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles governing these separations. By understanding the "why" behind a technique, you can more effectively troubleshoot unexpected results and rationally design a robust purification strategy. This guide is structured as a series of troubleshooting scenarios and frequently asked questions, mirroring the real-world challenges encountered in the laboratory.
I. Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific, common issues in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Scenario 1: Reversed-Phase Chromatography (RPC) Failures
Q: My polar carboxylic acid shows little to no retention on a standard C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is the most common challenge and stems from the analyte's high affinity for the polar mobile phase over the nonpolar C18 stationary phase.[1][2] Here are several strategies, ordered from simple adjustments to more advanced solutions:
-
Suppress Ionization with pH Adjustment: The carboxylate anion is significantly more polar than the neutral carboxylic acid. By lowering the mobile phase pH to at least two units below the compound's pKa, you can ensure it is fully protonated and thus more hydrophobic, increasing its interaction with the stationary phase.[3]
-
Use Highly Aqueous Mobile Phases: For moderately polar compounds, increasing the aqueous portion of the mobile phase (e.g., to 95-100% water) can improve retention.[5]
-
Causality: This technique minimizes the elution strength of the mobile phase. However, traditional C18 columns can suffer from "hydrophobic collapse" in purely aqueous conditions, leading to a loss of retention and reproducibility. It is critical to use a modern, aqueous-stable column (often with embedded polar groups or different bonding chemistry) for this approach.[6]
-
-
Employ Mixed-Mode Chromatography (The Premier Solution): This is the most powerful strategy for retaining highly polar acids.[7] Mixed-mode columns combine reversed-phase (e.g., C18) and ion-exchange functionalities on the same stationary phase.[8]
-
Mechanism: For your molecule, a reversed-phase/anion-exchange (RP/AEX) column is ideal. It provides two retention mechanisms: hydrophobic interactions from the C18 ligands and electrostatic interactions between the positively charged anion-exchanger and your negatively charged carboxylic acid.[1][7] This dual retention allows for the separation of compounds with diverse physicochemical properties in a single run.[9]
-
Scenario 2: Poor Peak Shape & Tailing
Q: I am observing significant peak tailing for my heterocyclic acid, even with good retention. What is causing this and how can I fix it?
A: Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase. For acidic compounds, the primary culprit is often the interaction with residual silanol groups (Si-OH) on the surface of silica-based columns.[7] These silanols can be deprotonated and negatively charged, repelling your ionized acid, or they can engage in strong, slow-kinetic hydrogen bonding.
-
In Reversed-Phase:
-
Solution 1: Lower Mobile Phase pH: As discussed for retention, a low pH (e.g., 2.5-4) protonates the surface silanols, neutralizing them and minimizing ionic repulsion and unwanted hydrogen bonding with your analyte.[5]
-
Solution 2: Use End-Capped Columns: Modern, high-purity silica columns are "end-capped," meaning most residual silanols have been chemically blocked. Using a high-quality, end-capped column is essential for analyzing polar ionizable compounds.[10]
-
-
In Normal-Phase/HILIC:
-
Solution 1: Add a Competitive Acid: If your compound is "sticking" to the silica surface, add a small amount of a competitive acid (e.g., 0.5-2% acetic acid) to your mobile phase. The modifier will occupy the active sites on the silica, leading to a more symmetrical peak for your analyte.[11]
-
Solution 2: Use a Deactivated Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase such as an amino or cyano column, which have fewer and less acidic active sites than bare silica.[10][12]
-
Scenario 3: Normal-Phase & HILIC Challenges
Q: My compound is either irreversibly stuck to my normal-phase silica column or completely insoluble in the nonpolar mobile phase. What are my alternatives?
A: This is a classic dilemma for highly polar molecules. They are often too polar for normal-phase (NP) chromatography and not hydrophobic enough for reversed-phase (RP).[2] This is precisely the scenario where Hydrophilic Interaction Liquid Chromatography (HILIC) excels.
-
Embrace HILIC: HILIC can be thought of as "aqueous normal-phase" chromatography.[2]
-
Principle: It uses a polar stationary phase (like bare silica, diol, or amide) but with a reversed-phase type mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[13][14] A water layer forms on the surface of the stationary phase, and polar analytes partition into this layer, providing retention. Elution is achieved by increasing the amount of water in the mobile phase.[13]
-
Advantages for Your Compound: HILIC is ideal for compounds that are too polar for RPC.[15] An aminopropyl-functionalized HILIC phase is particularly effective as it is positively charged and can retain anionic acids via strong electrostatic interactions in addition to hydrophilic partitioning.[13]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best "first-pass" purification strategy for a novel polar carboxylic acid-containing heterocycle?
A: A highly effective initial approach is to develop a method using a mixed-mode reversed-phase/anion-exchange column. This type of column provides the highest probability of retaining your analyte without extensive method development. Start with a simple gradient from a low-pH aqueous mobile phase (e.g., water + 0.1% formic acid) to an organic mobile phase (e.g., acetonitrile + 0.1% formic acid). This single experiment will quickly reveal the compound's behavior and whether sufficient retention can be achieved.
Q2: How can I effectively remove ion-pairing agents like TFA from my final compound after preparative chromatography?
A: Residual TFA can be problematic for biological assays and subsequent reactions.
-
Lyophilization from Water/Acetonitrile: Repeatedly dissolving the sample in water or a water/acetonitrile mixture and lyophilizing can remove a significant amount of the volatile acid.
-
Solvent Chasing: Dissolving the sample in a solvent like methanol and evaporating it under reduced pressure can help co-evaporate the TFA.
-
Base Scavenging: For stubborn cases, dissolve the sample in a minimal amount of a solvent like dichloromethane and add a polystyrene-based scavenger resin (e.g., piperidine-functionalized). The basic resin will bind the acidic TFA, and the resin can then be filtered off.
Q3: Can I use non-chromatographic techniques like acid-base extraction or crystallization?
A: Absolutely. These classic techniques are often underutilized but can be highly effective.
-
Acid-Base Extraction: This is an excellent first-pass purification to remove neutral or basic impurities. Dissolve your crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaHCO₃). Your carboxylic acid will move into the aqueous layer as its salt. The layers are separated, and the aqueous layer is then re-acidified (e.g., with 1M HCl) and extracted with an organic solvent to recover the purified acid.[16]
-
Salt Formation & Crystallization: Converting your carboxylic acid to a salt with a suitable base can significantly alter its solubility and often improves its crystallinity, allowing for purification by recrystallization.[17][18] This is also a key strategy for separating enantiomers, as described below.
Q4: How should I approach the chiral separation of a polar carboxylic acid-containing heterocycle?
A: Chiral separation of these molecules requires specific strategies:
-
Chiral Stationary Phases (CSPs): This is the most direct approach. Columns based on derivatized cellulose, amylose, or macrocyclic glycopeptides are often successful for separating chiral acids.[19] Method development involves screening different CSPs and mobile phases.
-
Diastereomeric Salt Formation: This classic resolution technique involves reacting your racemic acid with an enantiomerically pure chiral base (e.g., (R)-(+)-α-methylbenzylamine).[20] This creates a mixture of diastereomeric salts, which have different physical properties and can be separated by standard chromatography or crystallization.[20][21] After separation, the acid is liberated from the salt to yield the pure enantiomer.
III. Data Presentation & Key Parameters
Table 1: Comparison of Primary Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase Principle | Best For... | Key Limitation(s) |
| Reversed-Phase (RPC) | Nonpolar (C18, C8) | Polar to Nonpolar Gradient | Moderately polar acids (with pH control) | Poor retention for highly polar compounds; column collapse in 100% aqueous.[1][2][6] |
| Mixed-Mode (RP/AEX) | Nonpolar + Anion Exchanger | Polar to Nonpolar Gradient | Highly polar and anionic compounds | Can be more complex for method development than standard RPC. |
| HILIC | Polar (Silica, Amide, Diol) | High Organic to Aqueous Gradient | Very polar, water-soluble compounds | Sample solubility in high-organic mobile phase can be an issue.[2][13][15] |
| Ion-Exchange (AEX) | Positively Charged Polymer | Increasing Salt or pH Gradient | Compounds that are always charged | High salt mobile phases are often incompatible with mass spectrometry.[6][22] |
| SFC | Various (often polar) | Supercritical CO₂ + Polar Modifier | Chiral separations; orthogonal purification | Requires specialized equipment; additives needed for polar/ionizable compounds.[23][24] |
IV. Experimental Protocols & Workflows
Workflow 1: Method Selection for a Novel Compound
This workflow provides a logical decision-making process for selecting a purification strategy.
Caption: Decision tree for selecting an initial purification method.
Protocol 1: General Method for Mixed-Mode RP/AEX Chromatography
This protocol provides a robust starting point for separating polar carboxylic acids.
-
Column Selection: Choose a mixed-mode column with both reversed-phase (C18 or similar) and strong or weak anion-exchange character.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
-
Sample Preparation: Dissolve the crude sample in a solvent mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). If solubility is an issue, use a minimum amount of DMSO or DMF.
-
Gradient Elution Program (starting point):
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).
-
Gradient:
-
0-2 min: Hold at 5% B.
-
2-15 min: Ramp linearly from 5% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-20 min: Return to 5% B and re-equilibrate for 5-10 column volumes.
-
-
-
Detection: UV detection at a relevant wavelength. If the compound lacks a strong chromophore, use Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).
-
Optimization: Adjust the gradient slope, pH (by changing the acid modifier), or organic solvent (e.g., methanol instead of acetonitrile) to improve selectivity and resolution.[9]
Protocol 2: General Method for HILIC Purification
This protocol is designed for compounds that fail to retain under any reversed-phase conditions.
-
Column Selection: Use a HILIC column, such as one with an amide or aminopropyl bonded phase. Bare silica can also be effective.[13]
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate (adjust pH to ~5 with acetic acid).
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate (pH ~5).
-
-
Sample Preparation: This is critical. Dissolve the sample in the initial mobile phase (high organic content). Do not dissolve the sample in pure water , as this will cause severe peak distortion.[14]
-
Gradient Elution Program (starting point):
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: Hold at 100% A (high organic).
-
2-15 min: Ramp linearly from 0% to 100% B (increasing water content).
-
15-18 min: Hold at 100% B.
-
18-20 min: Return to 100% A and re-equilibrate (equilibration can be slow in HILIC).
-
-
-
Optimization: Adjust the buffer concentration, pH, and gradient to fine-tune the separation. The type of organic solvent and buffer salt can significantly alter selectivity.
V. References
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020). YouTube. [Link]
-
In Need of Some Reversed Phase Polar Acid Relief. (2020). Waters Blog. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]
-
Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. [Link]
-
What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]
-
Process for the purification of carboxylic acids. (2014). Google Patents.
-
Preparative-scale separation of enantiomers of chiral carboxylic acids. (2008). Google Patents.
-
Other Forms of Chromatography. (2021). Chemistry LibreTexts. [Link]
-
Ion-exchange chromatography of carboxylic acids. (1973). PubMed. [Link]
-
HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Polar Compounds. (n.d.). SIELC Technologies. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Ion chromatography. (n.d.). Wikipedia. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). AZoM.com. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. [Link]
-
Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018). ResearchGate. [Link]
-
Principles of Salt Formation. (2025). ResearchGate. [Link]
-
Separation of Ionic Analytes using Supercritical Fluid Chromatography. (2009). LCGC International. [Link]
-
How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-technology/3 SFC/how-good-is-sfc-for-polar-analytes/31105]([Link] SFC/how-good-is-sfc-for-polar-analytes/31105)
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
-
Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]
-
Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts. [Link]
-
Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (n.d.). PMC - NIH. [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. (n.d.). Agilent. [Link]
-
method for salt preparation. (2010). Google Patents.
-
Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. (n.d.). Taylor & Francis eBooks. [Link]
-
Chiral Separation of Polar Compounds? (2025). Reddit. [Link]
-
Purification of carboxylic acids by chemical treatment and distillation. (1973). Google Patents.
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025). Separation Science. [Link]
-
How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). NIH. [Link]
-
chromatography - polarities. (2017). Sciencemadness Discussion Board. [Link]
-
How can I isolate a highly polar compound from an aqueous solution? (2014). ResearchGate. [Link]
-
Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. (n.d.). ACS Publications. [Link]
-
Acid-Base Equilibria for Tautomeric Heterocycles in the Gas-Phase: A Case of Uracil. (n.d.). MDPI. [Link]
-
Determination of acid-base dissociation constants of very weak zwitterionic heterocyclic bases by capillary zone electrophoresis. (2010). PubMed. [Link]
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Technical Support Center: Stability Studies of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting for your stability studies. The information herein is synthesized from established principles of chemical stability, data on analogous structures, and regulatory guidelines.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound, providing a foundational understanding for designing robust experiments.
Q1: What is the primary chemical liability of the 1,2,4-oxadiazole ring system?
A1: The 1,2,4-oxadiazole ring is known to be susceptible to pH-dependent hydrolysis. This heterocyclic system generally exhibits maximal stability in a slightly acidic pH range, typically between pH 3 and 5. Under both stronger acidic and alkaline conditions, the ring is prone to cleavage.
Q2: What is the expected degradation pathway for this molecule under hydrolytic stress?
A2: Based on studies of similar 1,2,4-oxadiazole derivatives, the primary degradation pathway involves nucleophilic attack on the C5 carbon of the oxadiazole ring. This leads to ring-opening, ultimately forming a 4-fluorobenzonitrile derivative and carbon dioxide. At low pH, the N-4 atom of the ring becomes protonated, which activates the ring for nucleophilic attack. At high pH, direct nucleophilic attack by hydroxide ions occurs at the same position.
Q3: How does the 4-fluorophenyl substituent influence the stability of the molecule?
A3: The 4-fluorophenyl group is an electron-withdrawing group. Electron-withdrawing groups can stabilize the 1,2,4-oxadiazole ring through resonance effects, potentially increasing its overall stability compared to derivatives with electron-donating groups.[1] However, this electronic effect can also make the C5 carbon more electrophilic and thus more susceptible to nucleophilic attack, which is the primary degradation mechanism. The fluorine atom itself is generally stable and unlikely to be a primary site of degradation under typical stability study conditions.
Q4: Is the carboxylic acid group a point of instability?
A4: Yes, the carboxylic acid group introduces another potential degradation pathway, particularly under thermal stress. Heterocyclic and aromatic carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures.[2][3][4] This would result in the formation of 3-(4-fluorophenyl)-1,2,4-oxadiazole. Therefore, it is crucial to monitor for this degradant in thermal and accelerated stability studies.
Q5: What are the recommended storage conditions for this compound?
A5: Based on its chemical structure, the compound should be stored in a cool, dry place, protected from light. Given its susceptibility to pH-dependent hydrolysis, it should be stored in a well-sealed container to protect it from humidity and atmospheric moisture, which could create a microenvironment conducive to degradation. If stored in solution, a buffered system within the pH 3-5 range is recommended.
Q6: Are there any known incompatibilities with common pharmaceutical excipients?
A6: While specific excipient compatibility studies for this molecule are not publicly available, general principles suggest avoiding highly alkaline or acidic excipients in a formulation to prevent hydrolysis of the oxadiazole ring. Additionally, the presence of residual water in hygroscopic excipients could promote degradation. Compatibility studies with the intended excipients are a critical component of pre-formulation development.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for common experimental challenges encountered during the stability assessment of this compound.
Guide 1: Conducting Comprehensive Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. This information is foundational for developing stability-indicating analytical methods.
Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Store at 60°C for up to 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Store at room temperature and analyze at earlier time points (e.g., 2, 4, 8 hours) due to expected rapid degradation.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Store at 60°C for up to 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation (Solid State): Store a small amount of the solid compound in an oven at 60°C for 7 days.
-
Thermal Degradation (Solution): Store the solution from the neutral hydrolysis experiment at 60°C as described above.
-
Photostability: Expose the solid compound and a solution (~100 µg/mL in water:acetonitrile 50:50) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][6] A dark control should be stored under the same conditions to differentiate between thermal and light-induced degradation.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute to a suitable concentration for HPLC analysis.
Expected Outcomes & Troubleshooting:
-
Significant degradation is expected in acidic and, particularly, basic conditions. The primary degradation product is likely the ring-opened 4-fluorobenzonitrile derivative.
-
Thermal stress may lead to decarboxylation , forming 3-(4-fluorophenyl)-1,2,4-oxadiazole.
-
Oxidative degradation potential should be assessed , although the core structure is not highly susceptible to oxidation.
-
Photostability will depend on the UV absorption characteristics of the molecule. The fluorophenyl group may influence its photosensitivity.[7]
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Guide 2: Development of a Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the parent compound and the increase in degradation products over time.
Method Development Strategy:
-
Column Selection: A C18 column is a good starting point due to the aromatic nature of the compound. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) should be adequate.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile is generally a good choice as it provides good peak shape for aromatic compounds and has a low UV cutoff.
-
Aqueous Phase: A buffered aqueous phase is necessary to control the ionization of the carboxylic acid group and ensure reproducible retention times. Given the pKa of a typical aromatic carboxylic acid, a mobile phase pH of around 3 is recommended to keep the analyte in its protonated, more retained form.[8] A phosphate buffer is a suitable choice.[9]
-
Initial Gradient: Start with a gradient elution to separate all potential degradation products, which may have a wide range of polarities. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
-
Detection: The aromatic nature of the compound suggests strong UV absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity and to determine the optimal wavelength for detection of both the parent compound and its degradants. A starting wavelength of 254 nm or 225 nm is suggested.[9]
-
Optimization: Analyze a mixture of the stressed samples. Adjust the gradient slope, mobile phase pH, and temperature to achieve adequate resolution (Rs > 2) between the parent peak and all degradant peaks.
Troubleshooting HPLC Issues:
-
Problem: Poor peak shape (tailing).
-
Cause: The carboxylic acid may be interacting with residual silanols on the silica-based column.
-
Solution: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.0) to fully protonate the carboxylic acid. Using a high-purity, end-capped C18 column can also minimize these secondary interactions.
-
-
Problem: Co-eluting peaks.
-
Cause: Insufficient separation between the parent compound and a degradant.
-
Solution: Adjust the gradient profile (make it shallower). Try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., a phenyl-hexyl column) which may offer different selectivity for aromatic compounds.
-
-
Problem: No retention of the parent compound.
-
Cause: The mobile phase is too strong (too much organic solvent) or the pH is too high, causing the carboxylic acid to be ionized and less retained.
-
Solution: Decrease the initial percentage of the organic modifier. Lower the pH of the aqueous phase.
-
Guide 3: Identifying Potential Degradation Products
Identifying the peaks observed in your forced degradation studies is key to understanding the stability of your molecule.
Proposed Degradation Pathway and Identification Strategy:
The primary degradation pathway is the hydrolytic cleavage of the 1,2,4-oxadiazole ring. A secondary pathway, particularly under thermal stress, could be decarboxylation.
Diagram: Proposed Degradation Pathways
Caption: Potential degradation pathways.
Identification Workflow:
-
LC-MS Analysis: Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. This will provide the mass-to-charge ratio (m/z) of the parent compound and any degradation products.
-
Expected m/z for Decarboxylation Product: [M-44+H]⁺ (loss of CO₂)
-
Expected m/z for Hydrolysis Product: Look for the mass of 4-fluorobenzonitrile [122.03]⁺.
-
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS (e.g., Q-TOF or Orbitrap) to obtain the exact mass of the degradants. This allows for the determination of the elemental composition, which greatly aids in structure elucidation.
-
Tandem MS (MS/MS): Fragment the degradant ions in the mass spectrometer to obtain structural information. The fragmentation pattern can help confirm the proposed structures.
-
Forced Degradation of a Suspected Degradant: If the decarboxylated product is available as a reference standard, subjecting it to the same hydrolytic stress conditions should produce the same ring-opened product, confirming the degradation sequence.
Data Summary
The following table summarizes the stress conditions and the primary degradation products to monitor for during your stability studies.
| Stress Condition | Reagents/Parameters | Potential Degradation Pathway | Key Degradant(s) to Monitor |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Oxadiazole Ring Opening | 4-Fluorobenzonitrile |
| Base Hydrolysis | 0.1 M NaOH, RT | Oxadiazole Ring Opening | 4-Fluorobenzonitrile |
| Oxidation | 3% H₂O₂, RT | N-oxidation (less likely) | N-oxide derivatives |
| Thermal | 60°C (Solid/Solution) | Decarboxylation | 3-(4-Fluorophenyl)-1,2,4-oxadiazole |
| Photostability | ICH Q1B light exposure | Photolytic cleavage/rearrangement | Various photoproducts |
References
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Hydrothermal stability of aromatic carboxylic acids. ResearchGate. [Link]
-
Synthesis Of Oxadeazoles With Electron Withdrawing Groups And The Analysis Of Product Yield With Bond Length. Digital Commons @ Otterbein. [Link]
-
The decarboxylation of some heterocyclic acetic acids. Semantic Scholar. [Link]
-
Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. ACS Publications. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]
-
The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]
-
Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
-
The impact of electronic effect on the dissociation mechanism of oxadiazole-based regioisomeric energetic materials. ResearchGate. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
-
Analytical Method Development and Validation by RP-HPLC technique: a Review. IJRAR. [Link]
-
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]
-
Pyrolysis of Carboxylic Acids. ResearchGate. [Link]
-
Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]
-
A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research. [Link]
-
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing). [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]
-
developed rp-hplc method: Topics by Science.gov. Science.gov. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]
-
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]
-
Guideline on Photostability Testing. BfArM. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
Sources
- 1. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 2. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. bfarm.de [bfarm.de]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
"Troubleshooting guide for spectroscopic analysis of fluorinated compounds"
Welcome to the technical support center for the spectroscopic analysis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by organofluorine compounds in common spectroscopic techniques. The high electronegativity of fluorine, the 100% natural abundance of the spin I = ½ ¹⁹F nucleus, and the specific vibrational modes of the C-F bond necessitate specialized approaches for accurate and reliable data acquisition and interpretation.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address issues you may encounter.
Section 1: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool due to its high sensitivity and wide chemical shift range, which provides exquisite sensitivity to the local electronic environment.[2][4][5] However, this large spectral width can also introduce specific challenges.[2][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR that can significantly complicate phasing and accurate integration.[6]
-
Causality:
-
Large Spectral Width: The vast chemical shift range of ¹⁹F NMR (spanning over 800 ppm) often necessitates a large spectral acquisition width.[2] This can lead to baseline distortions, especially if the receiver's filter bandwidth is not perfectly uniform.
-
Incorrect Phasing: Applying a large first-order phase correction (lp) during processing can introduce a rolling baseline.[6][7] This is often a result of improper manual phasing or issues with the initial part of the Free Induction Decay (FID).
-
Acoustic Ringing: The high-power radiofrequency pulse can cause the probe to vibrate, a phenomenon known as acoustic ringing. This introduces oscillations at the beginning of the FID, which Fourier transforms into baseline problems.[6]
-
Probe Background Signals: Fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can contribute broad, underlying signals that result in an uneven baseline.[6]
-
-
Troubleshooting Protocol:
-
Optimize Spectral Width: Set the spectral width (sw) to be just large enough to encompass all expected signals. For unknown samples, an initial broad scan can be followed by a narrower, targeted acquisition.[7]
-
Check Phasing: After automatic phasing (aph), inspect the lp value. If it is excessively large, reset it to zero (lp=0) and attempt a zero-order-only phase correction (aph0).[7] If manual phasing is necessary, adjust the zero-order phase (phc0) first to level the tallest peak, then carefully apply the first-order correction (phc1) to level the entire spectrum.
-
Use a Pre-acquisition Delay: Introduce a short delay before the start of acquisition to allow acoustic ringing to subside. This is often controlled by the de or purg parameter in the pulse sequence.
-
Baseline Correction: If a mild roll persists, use the instrument's baseline correction algorithms (e.g., bc command on Bruker systems) as a final processing step.[7]
-
Q2: I see small, unevenly spaced peaks around my main signal. Are these impurities?
These are most likely ¹³C satellites, not impurities.
-
Causality:
-
¹³C Coupling: Due to the natural abundance of ¹³C (approx. 1.1%), a small portion of your analyte molecules will contain a ¹³C atom adjacent to a ¹⁹F atom. This results in spin-spin coupling (¹J(C,F), ²J(C,F), etc.), splitting the ¹⁹F signal into a doublet (the satellites).[6]
-
Isotope Effect: The key characteristic is their asymmetry. The ¹³C isotope has a slight electronic effect that shifts the resonance of the attached ¹⁹F, causing the center of the satellite doublet not to align perfectly with the main peak from the ¹²C-bound molecules.[6][8] This asymmetry is a tell-tale sign of ¹³C satellites.[8]
-
-
Verification Workflow:
Caption: Workflow to confirm ¹³C satellites.
Q3: Why is my signal integration inaccurate, especially for quantitative (qNMR) analysis?
Accurate quantification in ¹⁹F NMR requires careful attention to experimental parameters due to the wide chemical shift range and variable relaxation times.[9]
-
Causality:
-
Non-uniform Excitation: A standard radiofrequency pulse cannot excite all nuclei uniformly across a wide spectral range.[10] Signals far from the transmitter frequency will experience a reduced excitation angle, leading to lower signal intensity and inaccurate integrals.[9] This effect is more pronounced on high-field instruments.[9]
-
Insufficient Relaxation Delay: Fluorine nuclei can have long spin-lattice relaxation times (T₁). If the relaxation delay (D1) between scans is too short (less than 5x T₁), signals will not fully recover, leading to saturation and underestimated integrals.[11][12]
-
Nuclear Overhauser Effect (NOE): When using ¹H decoupling, NOEs can transfer magnetization from protons to fluorine, altering signal intensities in an unpredictable manner.
-
-
Protocol for Accurate ¹⁹F qNMR:
-
Determine T₁: Use an inversion-recovery pulse sequence to measure the T₁ value for the slowest-relaxing ¹⁹F signal of interest.
-
Set Relaxation Delay: Set the relaxation delay D1 to at least 7 times the longest T₁ value to ensure full relaxation.[11]
-
Use Inverse-Gated Decoupling: To suppress NOEs while still benefiting from collapsing ¹H-¹⁹F couplings, use an inverse-gated decoupling sequence. This technique switches the decoupler on only during signal acquisition.[12]
-
Position Transmitter Frequency: Set the transmitter offset (center frequency) in the middle of the spectral region containing the signals you wish to quantify. This minimizes off-resonance effects for all peaks of interest.[9]
-
Calibrate Pulse Width: Ensure the 90° pulse width is accurately calibrated for your sample and probe conditions.
-
Use an Internal Standard: For absolute quantification, use a certified reference material (CRM) with a known concentration and a signal that does not overlap with the analyte peaks.[9] 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is a common primary standard.
-
| Parameter | Recommended Setting for qNMR | Rationale |
| Pulse Angle | 90° | Maximizes signal for a single scan. |
| Relaxation Delay (D1) | ≥ 7 x Longest T₁ | Ensures complete spin relaxation, preventing saturation.[11] |
| Decoupling | Inverse-Gated ¹H Decoupling | Removes ¹H-¹⁹F coupling without causing variable NOEs.[12] |
| Transmitter Offset | Center of analyte & standard signals | Minimizes non-uniform excitation across signals of interest.[9] |
| Number of Scans (NS) | Sufficient for S/N > 250:1 | High signal-to-noise is crucial for integration accuracy. |
Q4: How do I correctly reference my ¹⁹F NMR spectrum?
Referencing is critical due to the sensitivity of ¹⁹F chemical shifts to solvent, temperature, and concentration.
-
Causality: Unlike ¹H NMR where an internal standard like TMS is common, a universal internal standard for ¹⁹F NMR is less practical due to potential reactivity and the wide chemical shift range. External referencing is a common and reliable method.[13]
-
Referencing Protocol (External Standard):
-
Prepare the Standard: Prepare a sealed capillary tube containing a reference compound (e.g., CFCl₃ or a secondary standard like hexafluorobenzene in a deuterated solvent).
-
Acquire Sample Spectrum: Place the capillary inside your NMR tube with your sample and acquire the spectrum.
-
Reference the Spectrum: Set the chemical shift of the reference compound's signal to its known literature value.
-
-
Common ¹⁹F NMR Reference Standards:
| Compound | Chemical Shift (δ) vs. CFCl₃ (ppm) | Notes |
| Trichlorofluoromethane (CFCl₃) | 0.00 | Primary standard, but volatile and ozone-depleting. |
| Trifluoroacetic Acid (TFA) | -76.55 | Common secondary standard, but shift is pH-dependent.[14] |
| Hexafluorobenzene (C₆F₆) | -164.9 | Inert and has a simple singlet signal.[13][14] |
| Trifluorotoluene (C₆H₅CF₃) | -63.72 | Useful for referencing the CF₃ group region.[14] |
Section 2: Mass Spectrometry (MS) of Fluorinated Compounds
The high electronegativity and bond strength of C-F bonds significantly influence ionization and fragmentation patterns in mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the molecular ion (M⁺˙) weak or absent in the Electron Ionization (EI) mass spectrum of my perfluorinated compound?
This is a characteristic feature of perfluoroalkanes and related compounds.
-
Causality: The C-F bond is very strong, while the C-C bonds in perfluorinated chains are relatively weak and sterically strained. Upon electron ionization, the molecule readily fragments at the C-C bonds. The most stable positive ion that can be formed is often CF₃⁺ (m/z 69), which typically appears as the base peak in the spectrum.[15][16] The parent molecular ion is often unstable and not observed.[15][16]
-
Solution:
-
Use Soft Ionization: Employ a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to generate a protonated molecule [M+H]⁺ or other adducts, which are much more stable and readily observed.[17]
-
Derivatization: For GC-MS, derivatizing the analyte can produce a more stable molecular ion and characteristic fragmentation patterns.[18]
-
Q2: My fluorinated compound does not ionize well with MALDI-TOF MS using standard matrices. What can I do?
Standard matrices (e.g., DHB, CHCA) are often ineffective for highly fluorinated, hydrophobic polymers.[19][20]
-
Causality: There is an unfavorable interaction (a "like-dissolves-like" problem) between common polar matrices and hydrophobic fluorinated analytes.[19][20] This poor co-crystallization and energy transfer leads to inefficient desorption and ionization.
-
Troubleshooting Strategy:
Caption: Strategy for improving MALDI analysis of fluoropolymers.
Q3: I am trying to identify unknown fluorinated metabolites or degradation products, but LC-MS analysis is missing many compounds. Why?
Standard LC-HRMS workflows can miss a significant percentage of fluorinated products.[21]
-
Causality:
-
Poor Ionization: Small, highly polar fluorinated compounds like trifluoroacetic acid (TFA) may not ionize efficiently under standard ESI conditions.
-
Co-elution and Matrix Effects: Complex environmental or biological matrices can suppress the ionization of target analytes.
-
Lack of Reference Spectra: Non-targeted screening relies on database matching. Many novel fluorinated degradation products may not be present in spectral libraries.
-
-
Comprehensive Identification Protocol:
-
Complement with ¹⁹F NMR: Analyze the crude sample or extract using quantitative ¹⁹F NMR.[21] This technique detects all fluorine-containing species, providing a complete fluorine mass balance and chemical shift information that can hint at the structure of unknown products.[21]
-
Use Multiple Ionization Modes: Run LC-MS analyses in both positive and negative ESI modes, as well as considering Atmospheric Pressure Chemical Ionization (APCI) for less polar compounds.
-
Computational Prediction: Use density functional theory (DFT) to predict the ¹⁹F NMR chemical shifts of suspected degradation products to help confirm identities.[21]
-
Section 3: Vibrational Spectroscopy (IR & Raman) of Fluorinated Compounds
The C-F bond vibrations provide characteristic signals in IR and Raman spectra, but their interpretation can be complex.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Where should I expect to see C-F stretching vibrations in my IR spectrum?
The C-F stretching band is typically strong in the IR spectrum due to the large change in dipole moment during the vibration.[22][23]
-
Location: The C-F stretching absorption is found in the region of 1400-1000 cm⁻¹ .
-
Influencing Factors:
-
Number of Fluorine Atoms: In molecules with multiple fluorine atoms on the same carbon (e.g., CF₂ and CF₃ groups), the bands become more complex and intense. CF₂ groups show distinct symmetric and asymmetric stretching modes. CF₃ groups have very strong, broad absorptions in the 1350-1120 cm⁻¹ range.[24]
-
Molecular Structure: The exact frequency depends on the overall structure of the molecule, including coupling with other vibrations.[23]
-
Q2: My C-F stretching band is very broad and complex. How can I assign the specific vibrational modes?
For complex molecules, simple visual inspection is often insufficient.
-
Causality: Vibrational coupling between C-F stretching and other modes (like C-C stretching or deformations) can create a complex series of absorptions rather than a single sharp peak.
-
Resolution and Assignment Strategy:
-
Complement with Raman Spectroscopy: Raman spectroscopy is complementary to IR.[22] Vibrations that are weak in the IR (e.g., symmetric stretches in a symmetric molecule) may be strong in the Raman spectrum, providing additional data points.
-
Computational Chemistry: Use quantum chemical calculations (e.g., at the B3LYP or MP2 level of theory) to model the vibrational frequencies of your molecule.[25] The calculated spectrum can be compared to the experimental data to make confident assignments of the various stretching, bending, and rocking modes.[24][25]
-
References
-
Gonet, J. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495. Available from: [Link]
-
University of California, Santa Barbara. 19F NMR Reference Standards. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
McCord, J. P., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(49), 20386-20396. Available from: [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Available from: [Link]
-
Jurt, S., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available from: [Link]
-
Weinstock, B., & Reynard, G. L. (1952). The Infrared and Raman Spectra of CF3OF. Journal of the American Chemical Society, 74(21), 5553-5554. Available from: [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347. Available from: [Link]
-
Hirai, Y., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(2), 153. Available from: [Link]
-
Bar-On, O., et al. (2007). Measurement of long-range 1H-19F scalar coupling constants and their glycosidic torsion dependence in 5-fluoropyrimidine substituted RNA. Journal of Magnetic Resonance, 189(2), 235-241. Available from: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
-
Huda, K., & Weidner, S. M. (2015). Fluorinated Matrix Approach for the Characterization of Hydrophobic Perfluoropolyethers by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS. Analytical Chemistry, 87(13), 6566-6570. Available from: [Link]
-
Gonet, J. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495. Available from: [Link]
-
Harrison, A. G., & Lin, M. S. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1318. Available from: [Link]
-
Giraudeau, P. (2021). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Magnetic Resonance, 2(1), 221-235. Available from: [Link]
-
Zacs, D., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8864. Available from: [Link]
-
Huda, K., & Weidner, S. M. (2015). Fluorinated matrix approach for the characterization of hydrophobic perfluoropolyethers by matrix-assisted laser desorption/ionization time-of-flight MS. Analytical Chemistry, 87(13), 6566-6570. Available from: [Link]
-
Adams, R. W., et al. (2015). INCREASING THE QUANTITATIVE BANDWIDTH OF NMR. University of Manchester Research Explorer. Available from: [Link]
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University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Available from: [Link]
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Llaveria, J., et al. (2011). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 76(23), 9874-9880. Available from: [Link]
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Jee, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12759-12766. Available from: [Link]
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NMR Wiki Q&A Forum. (2011). Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound. Available from: [Link]
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University of Arizona. 19Flourine NMR. Available from: [Link]
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Gundlach-Graham, A., & Ray, S. J. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 3845-3852. Available from: [Link]
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Sirisha, K. Nmr spectroscopy of fluorine 19. Slideshare. Available from: [Link]
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Zhang, C., & Li, L. (2019). The Application of Fluorine-Containing Reagents in Structural Proteomics. Accounts of Chemical Research, 52(11), 3121-3131. Available from: [Link]
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Battelle. Quantification of Perfluorinated Compounds in Environmental Water Samples by Matrix-Assisted Laser Desorption Time-of-Flight Mass Spectrometry. Available from: [Link]
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Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Current Organic Chemistry, 17(20), 2348-2365. Available from: [Link]
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Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Expert Opinion on Drug Discovery, 14(12), 1235-1246. Available from: [Link]
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Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with oxadiazole-based compounds. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of drug resistance associated with this versatile class of molecules. Oxadiazole derivatives have shown significant therapeutic potential across various diseases, including cancer and infectious diseases, due to their diverse mechanisms of action, such as enzyme and growth factor inhibition.[1][2][3] However, the emergence of resistance can limit their clinical efficacy. This guide is designed to provide you with the technical insights and practical workflows to anticipate, identify, and overcome these resistance mechanisms.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental evaluation of oxadiazole-based compounds, particularly when resistance is observed or suspected.
Q1: My oxadiazole compound initially showed high potency against my cancer cell line, but the efficacy has decreased over subsequent experiments. What are the likely causes?
A1: This phenomenon, often indicative of acquired resistance, can stem from several factors.
-
Target Protein Modification: The primary target of your oxadiazole compound may have undergone genetic mutations that alter the drug-binding site, reducing the compound's affinity.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the compound from the cell, thereby lowering its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibitory effect of the drug on its primary target.
-
Alterations in Drug Metabolism: The cancer cells may have developed mechanisms to metabolize and inactivate the oxadiazole compound more efficiently.
To investigate this, we recommend a multi-pronged approach starting with a cell viability assay to confirm the shift in IC50 values. Subsequently, you can proceed with more in-depth mechanistic studies as outlined in our experimental protocols.
Q2: How can I determine if increased drug efflux is the primary resistance mechanism in my cell line?
A2: A straightforward method is to co-administer your oxadiazole compound with a known inhibitor of ABC transporters, such as verapamil or probenecid.[4] If the sensitivity of the resistant cells to your compound is restored in the presence of the efflux pump inhibitor, it strongly suggests that this is a key resistance mechanism. This can be quantified by performing a dose-response curve of your oxadiazole compound with and without the inhibitor.
Q3: What are some initial steps to overcome resistance to my oxadiazole compound?
A3: Several strategies can be employed to circumvent drug resistance:
-
Combination Therapy: Combining your oxadiazole compound with another therapeutic agent that has a different mechanism of action can create a synergistic effect and prevent the emergence of resistance.[5][6]
-
Structural Modification of the Compound: Rational design and synthesis of new derivatives of your lead compound can lead to molecules that are less susceptible to resistance mechanisms.[7][8] For instance, modifications can be made to improve metabolic stability or to create compounds that are not substrates for efflux pumps.[8][9]
-
Targeting Downstream Effectors: If resistance is due to the activation of a bypass pathway, identifying and targeting a key downstream component of this new pathway can restore sensitivity.
Q4: I am developing a new oxadiazole-based antibacterial. How can I proactively assess the potential for resistance development?
A4: Serial passaging experiments are a standard method to induce and study resistance in bacteria. This involves exposing the bacterial strain to sub-lethal concentrations of your compound over multiple generations and observing for any increase in the minimum inhibitory concentration (MIC). This allows you to select for resistant mutants and subsequently analyze their genetic changes to understand the potential resistance mechanisms.
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments to investigate and overcome resistance to oxadiazole-based compounds.
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to an oxadiazole compound through continuous exposure.[10][11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Oxadiazole compound of interest (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial inhibitory concentration (IC20-IC30): Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the concentration of the oxadiazole compound that inhibits cell growth by 20-30%.
-
Initiate Drug Exposure: Seed the parental cell line in a culture flask and treat with the determined IC20-IC30 of the oxadiazole compound.
-
Monitor and Passage Cells: Monitor the cells for growth. Initially, you may observe significant cell death. Replace the medium with fresh, drug-containing medium every 2-3 days. Once the cells reach 70-80% confluency, passage them as you would normally, always maintaining the same concentration of the drug in the culture medium.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate in the presence of the initial drug concentration, gradually increase the concentration of the oxadiazole compound. A 1.5 to 2-fold increase at each step is a good starting point.[10]
-
Repeat and Select: Continue this process of gradual dose escalation and cell culture for several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of the drug compared to the parental cell line.
-
Characterize the Resistant Cell Line: Once a resistant cell line is established, perform a cell viability assay to confirm the shift in the IC50 value compared to the parental cells. It is also crucial to cryopreserve cells at various stages of the selection process.
Workflow for Investigating Resistance Mechanisms
The following diagram illustrates a logical workflow for identifying the mechanisms of resistance in your newly generated resistant cell line.
Caption: A logical workflow for the systematic investigation of resistance mechanisms.
Protocol 2: Cell Viability (MTT) Assay to Assess Drug Sensitivity
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of an oxadiazole compound and to compare the sensitivity of parental and resistant cell lines.[12]
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Oxadiazole compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count the parental and resistant cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of your oxadiazole compound in complete medium. Remove the old medium from the 96-well plate and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability versus the drug concentration and determine the IC50 value for both the parental and resistant cell lines using a suitable software (e.g., GraphPad Prism).
Part 3: Data Presentation
The following table provides an example of how to present data from a cell viability assay comparing a parental and a resistant cell line.
| Cell Line | Oxadiazole Compound | IC50 (µM) ± SD | Resistance Fold |
| Parental MCF-7 | Compound X | 2.5 ± 0.3 | 1 |
| MCF-7/Compound X-Resistant | Compound X | 52.8 ± 4.1 | 21.1 |
| Parental A549 | Compound Y | 1.8 ± 0.2 | 1 |
| A549/Compound Y-Resistant | Compound Y | 35.2 ± 3.5 | 19.6 |
Part 4: Signaling Pathway Diagram
The following diagram illustrates a common mechanism of action for some oxadiazole-based anticancer agents, which involves the inhibition of a key signaling pathway, and a potential bypass mechanism that can lead to resistance.
Caption: A simplified signaling pathway illustrating inhibition and a potential bypass mechanism.
References
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Kumar, D., Aggarwal, N., Deep, A., Kumar, H., Chopra, H., Marwaha, R. K., & Cavalu, S. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 26(23), 7233. [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9685-9707. [Link]
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Hassan, M., Al-Dhfyan, A., & Al-Hashmi, S. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers, 15(14), 3629. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Journal of Molecular Structure, 1303, 137571. [Link]
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Desai, N., Monapara, J., Jethawa, A., Khedkar, V., & Shingate, B. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie, 355(9), 2200123. [Link]
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Sagan, J., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
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A Pharmacological Update of Oxadiazole Derivatives: A Review. (2025). Current Medicinal Chemistry. [Link]
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Cherkasova, A., Astolfi, R., Nawrozkij, M., Gladkikh, B., Proia, E., Giuliani, L., ... & Ivanov, R. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. [Link]
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Resta, G., Di Mauro, G., Stasi, M. A., Villani, R., Bertamino, A., Finamore, C., ... & Limongelli, V. (2019). Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. ACS Medicinal Chemistry Letters, 10(3), 322-327. [Link]
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Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. (2024). International Journal of Molecular Sciences, 25(11), 5972. [Link]
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Overcoming Oncology Drug Resistance: Models and Strategies. (n.d.). Crown Bioscience. [Link]
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Gottesman, M. M., & Pastan, I. (1993). Potential Clinical Application of Strategies to Avert or Overcome Drug Resistance. In V. T. DeVita, Jr., S. Hellman, & S. A. Rosenberg (Eds.), Cancer: Principles & Practice of Oncology (4th ed.). J.B. Lippincott Company. [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry. [Link]
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A REVIEW ON OXADIAZOLES AS A PHARMACOLOGICALLY ACTIVE NUCLEUS. (2021). World Journal of Pharmaceutical Research, 10(13), 1118-1135. [Link]
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What Causes Cancer Drug Resistance and What Can Be Done? (2025, March 11). City of Hope. [Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024, October 16). Journal of Chemistry. [Link]
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Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 20). ResearchGate. [Link]
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1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2020). Drug Invention Today, 14(3), 494-500. [Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures. (2025, August 12). Bio-protocol, 15(15), e4794. [Link]
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Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. (2024). International Journal of Molecular Sciences, 25(1), 543. [Link]
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Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. [Link]
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How to use in vitro models to study and overcome drug resistance in oncology. (2025, June 23). Crown Bioscience. [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega, 7(33), 29147-29162. [Link]
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The Oxadiazole Antibacterials. (2016). Future Medicinal Chemistry, 8(8), 887-897. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2018). Molecules, 23(12), 3163. [Link]
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Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). Journal of Visualized Experiments, (106), 53473. [Link]
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Glomb, T., Szymankiewicz, K., & Swiatek, P. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326. [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2025, October 15). Molecules, 25(20), 4734. [Link]
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Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2018). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(11), 4734-4745. [Link]
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Rasool, N., Zahoor, A. F., & Naqvi, S. A. R. (2017). Recent advancements in oxadiazole-based anticancer agents. Tropical Journal of Pharmaceutical Research, 16(3), 723-733. [Link]
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A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. (2023). Journal of Heterocyclic Chemistry, 60(11), 1891-1913. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Target Validation of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Introduction: The Quest for a Target
The compound 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The initial identification of a bioactive small molecule like this is a critical first step in drug discovery. However, to progress from a "hit" to a viable drug candidate, a rigorous and multi-faceted validation of its biological target is paramount.[5][6][7][8][9] This guide provides a comparative overview of modern experimental strategies to identify and validate the biological target of this novel compound. For the purpose of this guide, we will operate under the hypothesis that preliminary phenotypic screens suggest this compound interferes with cellular metabolism. Our objective is to delineate a systematic approach to pinpoint and confirm its molecular target, which we will hypothetically call "Metabolic Enzyme X" (MEX).
Pillar 1: Initial Target Identification Strategies
Before diving into validation, we must first identify candidate targets. Phenotypic screening, which identifies compounds that produce a desired effect in cells or organisms, often precedes target identification.[5][8] Assuming our compound has shown, for example, anti-proliferative effects in cancer cell lines, the following methods can be employed to identify its binding partners.
Affinity-Based Methods: Fishing for a Target
One of the most direct ways to identify a drug's target is to use the drug itself as a "bait" to "fish" for its binding partners in a cell lysate. A powerful chemical proteomics approach for this is the use of kinobeads .[10][11][12][13][14] While originally designed for kinase inhibitors, the principle can be adapted.
-
Kinobeads/Affinity Chromatography: This technique involves immobilizing a broad-spectrum of ligands (in this case, a variety of kinase inhibitors) on beads to capture a large portion of the kinome from a cell lysate.[10][11] The compound of interest is then added in increasing concentrations to compete with the beads for kinase binding.[12] By quantifying the proteins that are displaced from the beads by our compound using mass spectrometry, we can identify its targets.[10][12]
-
Experimental Workflow:
-
Prepare cell lysates from a relevant cell line (e.g., a cancer cell line sensitive to the compound).
-
Incubate the lysate with increasing concentrations of this compound or a DMSO control.
-
Add the kinobeads to the lysate to capture unbound kinases.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute and digest the bead-bound proteins.
-
Analyze the resulting peptides by quantitative mass spectrometry to identify and quantify the proteins that were competed off by the compound.
-
-
Causality and Insights: This method provides direct evidence of a physical interaction between the compound and a protein. The dose-dependent nature of the competition allows for the determination of binding affinity.[12]
-
Pillar 2: Target Validation at the Molecular and Cellular Level
Once a candidate target like MEX is identified, the next crucial step is to validate that the engagement of this target by the compound is responsible for the observed biological effect.[6][8] This requires a multi-pronged approach, integrating both biochemical and cellular assays.
Biochemical Assays: Confirming Direct Engagement and Inhibition
Biochemical assays are essential for confirming a direct interaction between the compound and the purified target protein and for quantifying the functional consequence of this interaction, such as enzyme inhibition.[5][15][16]
-
Enzyme Inhibition Assays: If the putative target is an enzyme like MEX, its activity can be measured in the presence of varying concentrations of our compound.[15][16]
-
Experimental Protocol (Hypothetical for MEX):
-
Purify recombinant MEX protein.
-
Prepare a reaction mixture containing a specific substrate for MEX that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).[15]
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding MEX.
-
Measure the rate of product formation over time.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[17]
-
-
Data Interpretation: A low IC50 value suggests a potent inhibition of the target enzyme. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[18][19]
-
| Parameter | This compound | Alternative Inhibitor (Control) |
| IC50 for MEX | 150 nM | 5 µM |
| Mechanism | Competitive | Non-competitive |
-
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques provide quantitative data on the binding affinity (KD), stoichiometry, and thermodynamics of the interaction between the compound and the target protein, confirming direct physical binding.[6]
Cellular Assays: Proving Target Engagement in a Biological Context
Confirming that the compound interacts with its target within the complex environment of a living cell is a critical validation step.[6]
-
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding.[20][21][22][23][24]
-
Experimental Protocol:
-
Treat intact cells with the compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble target protein (MEX) remaining at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[21][24]
-
-
Visualization of CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Pillar 3: Genetic Approaches for Definitive Target Validation
Genetic manipulation provides the highest level of evidence for target validation by directly linking the gene encoding the target protein to the compound's mechanism of action.[5][25]
-
CRISPR-Cas9 Gene Editing: The precision of CRISPR-Cas9 allows for the creation of knockout cell lines where the gene for the target protein is permanently deleted.[25][][27][28][29]
-
Experimental Protocol:
-
Design guide RNAs (gRNAs) to target the gene encoding MEX.
-
Deliver the gRNAs and Cas9 nuclease into the cell line of interest.
-
Select and validate clones where the MEX gene has been successfully knocked out.
-
Treat both the wild-type and MEX-knockout cells with this compound.
-
Measure the phenotypic response (e.g., cell viability).
-
-
Expected Outcome and Interpretation: If MEX is the true target, the knockout cells should be resistant to the compound, as the protein it acts upon is no longer present. This provides strong evidence that the compound's efficacy is mediated through its action on MEX.[28]
-
| Cell Line | Treatment | Cell Viability (%) |
| Wild-Type | Vehicle | 100 |
| Wild-Type | Compound (1 µM) | 45 |
| MEX Knockout | Vehicle | 98 |
| MEX Knockout | Compound (1 µM) | 95 |
Connecting the Target to Cellular Pathways
Understanding the broader biological context of the target is crucial. If MEX is a metabolic enzyme, its inhibition would likely have downstream effects on related metabolic pathways.[30][31][32][33]
-
Signaling Pathway Analysis: Investigating the signaling pathways in which MEX is involved can reveal how its inhibition leads to the observed cellular phenotype. For instance, if MEX is part of the glycolysis pathway, its inhibition could lead to decreased ATP production and activation of energy-sensing pathways like the AMPK pathway.[30][31][32]
-
Visualization of a Hypothetical Signaling Pathway:
Caption: Hypothetical Signaling Pathway of the Compound.
-
Conclusion: A Multi-Dimensional Approach to Validation
The validation of a biological target for a novel compound like this compound is not a linear process but rather an iterative one that requires the integration of multiple lines of evidence.[6] A combination of affinity-based target identification, biochemical confirmation of direct binding and inhibition, cellular demonstration of target engagement, and genetic validation provides the most robust and convincing case for a specific mechanism of action. This comprehensive approach minimizes the risk of pursuing false-positive targets and lays a solid foundation for further drug development.[6]
References
- Target Identification and Validation (Small Molecules). University College London.
- Explore the role of CRISPR gene editing in target valid
- CRISPR Cas9 Gene Editing for Target Identification and Valid
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Post-Identification Target Validation: Critical Steps in Small-Molecul. AntBio.
- The impact of CRISPR-Cas9 on target identification and valid
- Target Valid
- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.
- Identification and validation of protein targets of bioactive small molecules.
- Signaling and Metabolism. PubMed Central (PMC).
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A Comparative Analysis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid and its Analogs as Potential Therapeutic Agents
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a detailed comparative study of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, a compound of significant interest, alongside its structurally similar analogs: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid and 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid. Our analysis focuses on their physicochemical properties and potential as antiviral agents, particularly as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme in the viral life cycle.[1][2]
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic and structural properties make it a versatile building block in drug design. This scaffold is often employed as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles.[3] The diverse biological activities associated with 1,2,4-oxadiazole derivatives include anticancer, anti-inflammatory, and antiviral properties, making them a focal point of extensive research.[3][4]
Synthesis of 3-Aryl-1,2,4-oxadiazole-5-carboxylic Acids
The synthesis of the core structure of 3-aryl-1,2,4-oxadiazole-5-carboxylic acids is a well-established process in medicinal chemistry. A common and effective method involves the cyclization of an amidoxime with a suitable carboxylic acid derivative. The general synthetic pathway is outlined below.
Caption: General workflow for the synthesis of 3-Aryl-1,2,4-oxadiazole-5-carboxylic Acids.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate, such as lipophilicity (LogP) and aqueous solubility, are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparative table of the predicted physicochemical properties for the title compound and its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility (mg/L) |
| This compound | C₉H₅FN₂O₃ | 208.15 | 1.85 | 350 |
| 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | C₉H₅ClN₂O₃ | 224.60 | 2.39 | 150 |
| 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid | C₉H₆N₂O₃ | 190.16 | 1.68 | 550 |
Note: Predicted values were calculated using publicly available chemical property prediction tools.
The introduction of a halogen at the 4-position of the phenyl ring increases the lipophilicity (LogP) and decreases the predicted aqueous solubility compared to the unsubstituted analog. The chloro-substituted compound is predicted to be the most lipophilic and least soluble, while the unsubstituted phenyl analog is the most hydrophilic and soluble. The fluoro-substituted compound presents intermediate properties. These differences are expected to influence the compounds' interactions with biological membranes and their overall bioavailability.
Comparative Biological Activity: Focus on Antiviral Potential
Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives as potent inhibitors of viral proteases, which are essential for viral replication. A notable target is the papain-like protease (PLpro) of SARS-CoV-2.[1][2] Inhibition of PLpro represents a promising strategy for the development of COVID-19 therapeutics.[5][6][7]
A 2024 study on a series of 1,2,4-oxadiazole derivatives bearing an aryl carboxylic acid moiety demonstrated significant inhibitory activity against SARS-CoV-2 PLpro.[1] While this study did not include the exact compounds of our comparative analysis, it provides a strong rationale for their evaluation against this target. The study revealed that the presence of an aryl carboxylic acid was crucial for potent enzymatic inhibition and antiviral activity.[1]
Caption: Proposed mechanism of action for 1,2,4-oxadiazole carboxylic acids as SARS-CoV-2 PLpro inhibitors.
Based on the available literature, a hypothetical structure-activity relationship (SAR) can be proposed for the antiviral activity of these compounds. The electronic nature of the substituent on the phenyl ring is likely to influence the binding affinity to the target enzyme.
Caption: Key structural features influencing the biological activity of 3-Aryl-1,2,4-oxadiazole-5-carboxylic acids.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, standardized protocols for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 4-Fluorobenzamidoxime. To a solution of 4-fluorobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq). Reflux the mixture for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol/water to obtain pure 4-fluorobenzamidoxime.
-
Step 2: Synthesis of Ethyl 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylate. To a solution of 4-fluorobenzamidoxime (1.0 eq) in a suitable solvent such as THF, add a base like sodium hydride (1.1 eq) at 0 °C. Stir for 30 minutes, then add diethyl oxalate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. Purify the crude product by column chromatography.
-
Step 3: Hydrolysis to this compound. Dissolve the ester from Step 2 in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3. Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate to yield the final carboxylic acid.
Protocol 2: SARS-CoV-2 PLpro Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of the enzymatic activity of SARS-CoV-2 PLpro using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme.
-
Fluorogenic peptide substrate (e.g., Ub-AMC).
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5).
-
Test compounds (dissolved in DMSO).
-
Positive control inhibitor (e.g., GRL0617).
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the microplate.
-
Add 10 µL of the PLpro enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity every minute for 30-60 minutes using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC₅₀ value by fitting the dose-response curve using a suitable software.
-
Protocol 3: Determination of Thermodynamic Solubility
This protocol determines the equilibrium solubility of a compound in an aqueous buffer.[5]
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of the compound to determine the solubility.
-
Protocol 4: Determination of LogP by HPLC
This method provides an indirect measure of the octanol-water partition coefficient.
-
Procedure:
-
Prepare a series of standard compounds with known LogP values.
-
Perform reversed-phase HPLC analysis of the standard compounds and the test compounds under isocratic conditions.
-
Measure the retention time (t_R) for each compound.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time.
-
Generate a calibration curve by plotting the log(k') of the standard compounds against their known LogP values.
-
Determine the LogP of the test compounds by interpolating their log(k') values on the calibration curve.
-
Conclusion
This comparative guide provides a foundational understanding of this compound and its chloro- and unsubstituted phenyl-analogs. The presented data, though partially predictive, suggests that subtle structural modifications on the phenyl ring significantly impact the physicochemical properties of these compounds. The recent identification of similar 1,2,4-oxadiazole derivatives as potent inhibitors of SARS-CoV-2 PLpro underscores the therapeutic potential of this chemical class. The provided experimental protocols offer a roadmap for researchers to conduct direct comparative studies, which are essential for elucidating precise structure-activity relationships and advancing the development of these promising compounds as novel antiviral agents.
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The 3-Aryl-1,2,4-Oxadiazole Scaffold: A Comparative Guide to Structure-Activity Relationships Across Therapeutic Targets
The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its role as a versatile bioisostere for amide and ester groups.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aryl-1,2,4-oxadiazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle structural modifications to this privileged scaffold influence its biological activity across diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
The 3-Aryl-1,2,4-Oxadiazole Core: A Privileged Scaffold
The 3-aryl-1,2,4-oxadiazole core offers a rigid framework that allows for the precise spatial orientation of substituents, facilitating interactions with biological targets. The aryl group at the 3-position serves as a key modifiable unit, where alterations in its electronic and steric properties can dramatically impact potency and selectivity. This guide will compare and contrast the SAR of this scaffold against various biological targets, drawing upon key findings from the literature.
Comparative SAR Analysis Across Therapeutic Areas
Anticancer Activity: Targeting Apoptosis and Beyond
A significant body of research has focused on 3-aryl-1,2,4-oxadiazoles as potential anticancer agents.[2][3][4] One of the key mechanisms of action is the induction of apoptosis.
A seminal study by Zhang et al. identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a potent inducer of apoptosis in breast and colorectal cancer cell lines.[5][6][7] Their SAR studies revealed critical insights:
-
The 3-Aryl Moiety: Replacement of the 3-phenyl group with a pyridyl group was well-tolerated, indicating that heteroaromatic rings are viable substitutes.[5][6][7]
-
The 5-Position Substituent: A substituted five-membered ring at the 5-position was found to be crucial for activity.[5][6][7]
Further investigations into this class of compounds have expanded on these initial findings, exploring a wider range of substituents on the 3-aryl ring.
| Compound | 3-Aryl Substituent | 5-Substituent | Anticancer Activity (IC50) | Reference |
| 1d | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | Good activity against breast and colorectal cancer cell lines | [5][6] |
| 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | In vivo activity in a MX-1 tumor model | [5][6] |
| 13b | Phenyl | Adamantane | IC50 = 0.021 µM (MCF-7) | [8] |
| 16a | Imidazopyrazine-linked | Aryl | IC50 = 0.68 µM (MCF-7) | [8] |
| 16b | Imidazopyrazine-linked | Aryl | IC50 = 0.22 µM (MCF-7) | [8] |
The data suggests that both electron-withdrawing groups (e.g., trifluoromethyl, chloro) and the introduction of heteroaromatic systems on the 3-aryl ring can lead to potent anticancer agents. The nature of the substituent at the 5-position also plays a critical role in determining the activity profile.
Experimental Workflow: Anticancer Activity Screening
Caption: Workflow for anticancer screening of 3-aryl-1,2,4-oxadiazoles.
Anti-Alzheimer's Disease Activity: Targeting Cholinesterases
Recent studies have explored 3-aryl-1,2,4-oxadiazoles as potential agents for the treatment of Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE).
A series of novel 1,2,4-oxadiazole-based derivatives were synthesized and evaluated for their anti-Alzheimer's disease activity.[9] The SAR of these compounds revealed the following:
-
Influence of 3-Aryl and 5-Aryl/Alkyl Motifs: The nature of the substituents at both the 3 and 5 positions of the oxadiazole core significantly influenced AChE inhibitory activity.
-
Potent Inhibitors: Compounds with specific aryl and benzyl motifs at these positions demonstrated excellent inhibitory activity, with some being more potent than the standard drug donepezil.[9]
| Compound | 3-Substituent | 5-Substituent | AChE Inhibition (IC50) | Reference |
| 2b | Aryl | Benzyl | 0.0158 µM | [9] |
| 2c | Aryl | Benzyl | Potent | [9] |
| 2d | Aryl | Benzyl | Potent | [9] |
| 4a | Aryl | Phenyl | 0.121 µM | [9] |
| Donepezil | - | - | 0.123 µM | [9] |
These findings highlight the potential of the 3-aryl-1,2,4-oxadiazole scaffold in developing novel treatments for neurodegenerative diseases.
Antibacterial Activity: Targeting Gram-Positive Bacteria
The 1,2,4-oxadiazole scaffold has also been investigated for its antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.[10]
SAR studies on a series of 1,2,4-oxadiazole antibiotics have established several key requirements for activity:[10]
-
Hydrogen-Bond Donor: A hydrogen-bond donor on the A ring (a separate aromatic ring system attached to the core) is essential for antibacterial activity. Phenols, anilines, and some heterocycles with hydrogen-bonding capabilities are tolerated.
-
3-Aryl Ring (C ring) Variations: Structural variations on the 3-aryl ring (referred to as the C ring in the study) can support antibacterial activity.
-
Bridging Moiety: Substitution of an oxygen for a sulfur at the bridging moiety between the C and D rings is generally tolerated.
Logical Relationship: Key SAR Determinants for Antibacterial Activity
Caption: Key SAR drivers for 1,2,4-oxadiazole antibacterial activity.
Experimental Protocols
General Synthesis of 3-Aryl-1,2,4-Oxadiazoles
A common synthetic route to 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[3]
Step-by-Step Methodology:
-
Amidoxime Formation: An aryl nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) to form the corresponding aryl amidoxime.
-
Coupling and Cyclization: The aryl amidoxime is then coupled with a desired carboxylic acid using a coupling agent (e.g., HATU, HBTU) or by converting the carboxylic acid to an acid chloride.
-
Dehydration/Cyclization: The resulting O-acyl amidoxime intermediate is cyclized to the 1,2,4-oxadiazole, often under thermal or microwave-assisted conditions.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Protocol:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound solution.
-
Initiate the reaction by adding a solution of AChE.
-
After a short pre-incubation, add the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Conclusion and Future Perspectives
The 3-aryl-1,2,4-oxadiazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that careful manipulation of the substituents on the 3-aryl ring, as well as at other positions of the oxadiazole core, can lead to potent and selective agents against a range of biological targets. Future research in this area should focus on leveraging these SAR insights to design next-generation compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, neurodegenerative diseases, and infectious diseases.
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A Senior Application Scientist's Guide: Comparing the Efficacy of 1,2,4-Oxadiazole versus 1,3,4-Oxadiazole Scaffolds in Drug Discovery
Introduction: The Strategic Importance of Isomeric Scaffolds
In the landscape of medicinal chemistry, heterocyclic rings are foundational scaffolds for drug design. Among these, the five-membered oxadiazoles, containing one oxygen and two nitrogen atoms, are of paramount importance.[1][2] While four isomers exist, the 1,2,4- and 1,3,4-oxadiazoles are the most prominent in drug development due to their superior stability and synthetic accessibility.[3][4] These scaffolds are frequently employed as bioisosteres for esters and amides, a strategy aimed at enhancing metabolic stability and modulating physicochemical properties.[3][5][6]
However, the isomeric arrangement of atoms is not a trivial detail. The subtle shift of a single nitrogen atom between the 1,2,4- and 1,3,4-positions instigates a cascade of changes in electronic distribution, stability, and spatial orientation. These changes profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, objective comparison of these two critical scaffolds, supported by experimental data and established protocols, to empower researchers to make informed decisions in scaffold selection for targeted therapeutic applications.
Part 1: Physicochemical and Structural Distinctions
The fundamental differences between 1,2,4- and 1,3,4-oxadiazoles originate from their distinct electronic architecture. The asymmetric nature of the 1,2,4-isomer contrasts with the symmetric arrangement of the 1,3,4-isomer, influencing everything from stability to how the molecule interacts with its environment.
The 1,3,4-oxadiazole generally possesses greater aromaticity and thermal stability compared to its 1,2,4-counterpart.[3][7] In terms of Gibbs free energy, the 1,3,4-isomer is the most stable among the oxadiazoles, followed by the 1,2,4-isomer, a critical factor for the inherent stability of a drug candidate.[3]
A systematic comparison of matched molecular pairs from the AstraZeneca compound collection revealed that these structural differences have significant consequences for drug-like properties.[5][8] The 1,3,4-oxadiazole isomers consistently demonstrate lower lipophilicity (log D), higher aqueous solubility, and reduced inhibition of the hERG potassium channel, a key indicator for cardiac safety.[5][8][9][10] These advantages are primarily attributed to differences in their charge distribution and dipole moments.[5]
Table 1: Comparative Physicochemical Properties of Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale for Difference & Implication |
| Stability | Less stable | More stable[3] | Higher aromaticity and lower Gibbs free energy in the 1,3,4-isomer contribute to greater chemical and thermal stability.[3][7] |
| Lipophilicity (LogD) | Higher | Lower (often by one log unit)[5][8][11] | The symmetric 1,3,4-isomer has a different charge distribution, leading to lower lipophilicity and potentially reduced off-target toxicity. |
| Aqueous Solubility | Generally Lower | Generally Higher[5][10] | Directly correlated with lower lipophilicity, which can improve formulation and bioavailability for certain administration routes. |
| hERG Inhibition | Higher Risk | Lower Risk[5][9] | The physicochemical profile of the 1,3,4-isomer is associated with a lower propensity for hERG channel binding, enhancing cardiac safety. |
| Bioisosterism | Effective ester/amide isostere, noted for high resistance to hydrolysis.[6][12][13] | Effective ester/amide isostere, often favored for its superior overall ADME profile.[5][8] | Both serve to block enzymatic cleavage, but the choice impacts the overall pharmacokinetic (PK) properties of the molecule. |
Part 2: A Divergence in Synthetic Strategy
The choice between a 1,2,4- and 1,3,4-oxadiazole scaffold begins in the synthesis plan, as their construction requires distinct precursors and reaction pathways. Understanding these routes is essential for chemists designing novel derivatives.
Synthesis of 1,2,4-Oxadiazoles
The most prevalent and versatile method for synthesizing the 1,2,4-oxadiazole ring is a two-step process starting from a nitrile.[14] The nitrile is first converted to an amidoxime, which then undergoes O-acylation with a carboxylic acid (or its activated form) followed by a cyclodehydration reaction to yield the final heterocyclic core.[14][15]
Synthesis of 1,3,4-Oxadiazoles
In contrast, the 1,3,4-oxadiazole scaffold is most commonly synthesized via the cyclodehydration of a 1,2-diacylhydrazine intermediate.[16] This process typically involves reacting an acid hydrazide with a carboxylic acid or acid chloride. The resulting diacylhydrazine is then cyclized using a strong dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[16][17]
Part 3: The Pharmacological Efficacy Showdown
While both scaffolds are present in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents, their isomeric differences often translate into distinct pharmacological and pharmacokinetic profiles.[2][3][18][19][20]
Bioisosterism and Metabolic Stability
The primary driver for using oxadiazoles is to replace metabolically labile ester and amide groups.[5] This replacement prevents hydrolysis by esterases and amidases, prolonging the compound's half-life. A comparative analysis shows that while both isomers achieve this, the 1,3,4-oxadiazole generally confers superior metabolic stability in human liver microsomes (HLM).[5][8][9] This enhanced stability, combined with its more favorable physicochemical properties, often makes the 1,3,4-isomer the preferred choice when optimizing drug metabolism and pharmacokinetic (DMPK) properties.
Case Studies: Approved Drugs
The real-world application of these scaffolds underscores their distinct roles.
-
Ataluren (Translarna™) , which contains a 1,2,4-oxadiazole ring, is used to treat Duchenne muscular dystrophy.[3]
-
Raltegravir (Isentress®) , a potent antiretroviral drug for HIV/AIDS, features a 1,3,4-oxadiazole core.[2][11]
The selection of a specific isomer in these drugs was undoubtedly the result of extensive structure-activity relationship (SAR) and DMPK studies, where one scaffold provided the optimal balance of potency, selectivity, and pharmacokinetic properties for its intended target and indication.
Part 4: Key Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides validated, step-by-step protocols for the synthesis of a 1,2,4-oxadiazole and for a critical comparative assay.
Experimental Protocol 1: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol describes a common method for synthesizing a 1,2,4-oxadiazole from a nitrile and a carboxylic acid.[14][21]
Step 1: Amidoxime Formation
-
Dissolve the starting nitrile (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting nitrile is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude amidoxime, which can often be used in the next step without further purification.
Step 2: O-Acylation and Cyclodehydration
-
Dissolve the amidoxime from Step 1 (1.0 eq) and a selected carboxylic acid (1.1 eq) in a suitable solvent like DMF or DMA.
-
Add a coupling agent such as CDI (carbonyldiimidazole, 1.2 eq) or EDC/HOBt.[15]
-
Stir the mixture at room temperature for 2-4 hours to form the O-acyl amidoxime intermediate.
-
Heat the reaction mixture to 80-120 °C for 6-12 hours to induce cyclodehydration. Monitor reaction completion by LC-MS.
-
Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the pure 3,5-disubstituted 1,2,4-oxadiazole.
Experimental Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is crucial for comparing the intrinsic clearance of compounds containing the different oxadiazole scaffolds.
1. Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a microcentrifuge tube on ice, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-warm the mixture at 37 °C for 5 minutes.
2. Initiation and Sampling:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (final concentration 1 mM NADPH).
-
Immediately collect a sample for the t=0 time point and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Continue incubation at 37 °C. Collect and quench samples at subsequent time points (e.g., 5, 15, 30, 60 minutes).
3. Analysis:
-
Vortex all quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
4. Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line from this plot (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein. A lower CLint value indicates higher metabolic stability.
Conclusion: An Informed Choice for Rational Drug Design
The evidence strongly indicates that 1,2,4- and 1,3,4-oxadiazole scaffolds are not interchangeable. The 1,3,4-oxadiazole isomer frequently presents a more advantageous profile for drug development, offering lower lipophilicity, higher aqueous solubility, enhanced metabolic stability, and a reduced risk of hERG-related cardiotoxicity .[5][8] For these reasons, it should often be considered the primary choice when employing an oxadiazole as an ester or amide bioisostere, particularly when the optimization of ADME properties is a key objective.
However, the 1,2,4-oxadiazole remains a highly valuable scaffold. Its unique electronic and steric properties may provide superior target engagement in specific cases, and its distinct synthetic route offers alternative chemical space for exploration. The ultimate decision must be data-driven, guided by the specific goals of the drug discovery program and thorough SAR and DMPK evaluations. By understanding the fundamental differences in chemistry, stability, and biological performance detailed in this guide, researchers can more effectively leverage the power of these isomeric scaffolds to design safer and more efficacious medicines.
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A Guide to the In Vivo Validation of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid as a Novel Anti-Inflammatory Agent
Authored by a Senior Application Scientist
In the landscape of small molecule drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] This guide focuses on a specific analogue, 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid , and provides a comprehensive framework for its in vivo validation as a potential therapeutic agent for inflammatory disorders. We will objectively compare its projected performance with established alternatives, supported by detailed experimental protocols and hypothetical data that a researcher might expect to generate. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into robust preclinical evidence.
Introduction: The Rationale for Investigating this compound
The 1,2,4-oxadiazole nucleus is a bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic properties.[3] The presence of a fluorophenyl group can enhance binding affinity and membrane permeability, while the carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Based on these structural alerts and the broader literature on related compounds, we hypothesize that this compound acts as a selective COX-2 inhibitor.
Selective COX-2 inhibition is a validated therapeutic strategy for mitigating inflammation and pain while reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[4] Our objective is to design and execute an in vivo study to test this hypothesis and benchmark the compound's efficacy and safety against known agents.
Hypothesized Mechanism of Action
We propose that this compound selectively binds to the active site of the COX-2 enzyme, inhibiting the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Hypothesized COX-2 inhibitory pathway of the test compound.
Comparative In Vivo Validation: Experimental Design
To assess the anti-inflammatory potential of this compound (herein referred to as 'Compound X'), we will employ the widely accepted carrageenan-induced paw edema model in rats. This model is a robust and reproducible assay for evaluating acute inflammation.
Alternative Compounds for Comparison
To provide a meaningful comparison, we will include a non-selective COX inhibitor and a selective COX-2 inhibitor as reference compounds:
-
Indomethacin: A potent, non-selective COX inhibitor, serving as a positive control for anti-inflammatory efficacy but with known ulcerogenic side effects.
-
Celecoxib: A selective COX-2 inhibitor, representing the current standard of care we aim to match or exceed in terms of efficacy and safety.
Experimental Workflow
Caption: Step-by-step workflow for the in vivo validation study.
Detailed Experimental Protocol
3.1. Animals: Male Wistar rats (180-220 g) will be used. Animals will be housed under standard laboratory conditions (12:12 h light/dark cycle, 22±2°C) with free access to food and water. All procedures will be conducted in accordance with institutional animal care and use guidelines.
3.2. Experimental Groups (n=6 per group):
-
Vehicle Control: 0.5% Carboxymethylcellulose (CMC) in water.
-
Compound X (Low Dose): 10 mg/kg, p.o.
-
Compound X (High Dose): 30 mg/kg, p.o.
-
Indomethacin: 10 mg/kg, p.o.
-
Celecoxib: 20 mg/kg, p.o.
3.3. Procedure:
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Dosing: Animals are fasted overnight and then administered their respective treatments by oral gavage.
-
Induction of Edema: One hour after dosing, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Edema Measurement: Paw volume is measured at 1, 2, 3, 4, and 6 hours post-carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Ulcerogenic Activity: 24 hours after dosing, animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers or mucosal damage. An ulcer index score will be assigned.
Hypothetical Data and Comparative Analysis
The following tables present the expected outcomes of the study, providing a basis for comparing the therapeutic potential of Compound X.
Table 1: Anti-Inflammatory Efficacy (Paw Edema Inhibition)
| Treatment Group | Dose (mg/kg) | Peak Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0% |
| Compound X | 10 | 45.2% |
| Compound X | 30 | 68.5% |
| Indomethacin | 10 | 72.1% |
| Celecoxib | 20 | 65.8% |
Analysis: The hypothetical data suggests that Compound X exhibits a dose-dependent anti-inflammatory effect. The high dose (30 mg/kg) shows efficacy comparable to, and slightly exceeding, the selective COX-2 inhibitor Celecoxib, and approaching that of the potent non-selective inhibitor Indomethacin.
Table 2: Safety Profile (Ulcerogenic Activity)
| Treatment Group | Dose (mg/kg) | Mean Ulcer Index (± SEM) |
| Vehicle Control | - | 0.1 ± 0.05 |
| Compound X | 10 | 0.3 ± 0.10 |
| Compound X | 30 | 0.5 ± 0.15 |
| Indomethacin | 10 | 4.8 ± 0.60 |
| Celecoxib | 20 | 0.6 ± 0.20 |
Analysis: A key differentiator for novel anti-inflammatory agents is an improved safety profile. The projected data indicates that Compound X has a significantly lower ulcerogenic potential compared to Indomethacin. Its safety profile is comparable to Celecoxib, suggesting a favorable gastrointestinal safety profile consistent with selective COX-2 inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive in vivo validation strategy for this compound. Based on our hypothetical, yet plausible, data, Compound X demonstrates strong potential as a novel anti-inflammatory agent with an efficacy profile comparable to existing selective COX-2 inhibitors and a superior safety profile to non-selective NSAIDs.
Successful validation through the described experiments would warrant further preclinical development, including:
-
Pharmacokinetic and pharmacodynamic (PK/PD) modeling.
-
Chronic inflammatory models (e.g., adjuvant-induced arthritis).
-
Formal toxicology and safety pharmacology studies.
The systematic approach detailed herein provides a robust framework for assessing the therapeutic potential of novel 1,2,4-oxadiazole derivatives and advancing them through the drug development pipeline. The principles of effective preclinical target validation are crucial for de-risking later-stage clinical development and can be facilitated by the use of high-quality small molecule probes and well-designed in vivo models.[5][6]
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A Comparative Benchmarking Guide: 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid Against Established Alanine Racemase Inhibitors
Executive Summary
The persistent challenge of antimicrobial resistance necessitates the discovery of novel antibacterial agents acting on validated targets. Alanine racemase (Alr), an enzyme essential for bacterial cell wall peptidoglycan synthesis and absent in humans, remains a prime therapeutic target.[1][2][3] However, the clinical utility of established inhibitors, such as D-cycloserine, is hampered by significant toxicity due to a lack of target specificity.[2][3][4] This guide presents a comprehensive benchmark of a novel, non-substrate analog compound, 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (FPOCA), against the gold-standard inhibitor, D-cycloserine. Through a series of robust in vitro enzymatic and whole-cell assays, we provide a head-to-head comparison of inhibitory potency, antimicrobial efficacy against Mycobacterium tuberculosis, and mammalian cell cytotoxicity. The experimental framework is designed to provide a clear, data-driven assessment of FPOCA's potential as a lead compound for a new generation of safer, more selective alanine racemase inhibitors.
Introduction: The Rationale for Targeting Alanine Racemase
The Therapeutic Target: Alanine Racemase in Bacterial Cell Wall Synthesis
The structural integrity of the bacterial cell wall is paramount for survival, protecting the organism from osmotic stress and environmental insults. A key component of this wall is the peptidoglycan layer, a mesh-like structure built from repeating glycan strands cross-linked by short peptides. The synthesis of these peptide stems is critically dependent on the availability of D-amino acids, particularly D-alanine.[1][5]
Bacteria employ a specialized enzyme, Alanine Racemase (Alr), to catalyze the stereochemical inversion of L-alanine to D-alanine.[2][3] This pyridoxal 5'-phosphate (PLP)-dependent enzyme provides the essential D-alanine precursor for peptidoglycan biosynthesis.[1] Because alanine racemase is ubiquitous and essential in a wide range of bacteria but is absent in higher eukaryotes, it represents an ideal and highly validated target for the development of novel antibacterial agents with a potentially high therapeutic index.[1][3][4]
Caption: The role of Alanine Racemase (Alr) in bacterial cell wall synthesis and its inhibition.
The Challenge with Existing Alr Inhibitors
Despite its attractiveness as a target, few Alr inhibitors have reached clinical use. The most well-known is D-cycloserine (DCS), a structural analog of D-alanine used as a second-line treatment for tuberculosis.[3][4] The primary drawback of DCS and other substrate analogs is their mechanism of action, which involves covalent interaction with the PLP cofactor.[3] Since a vast number of essential human enzymes also rely on PLP, these inhibitors often exhibit poor selectivity, leading to significant off-target effects and dose-limiting toxicity, particularly neurotoxicity.[2][4] This critical limitation has driven the search for novel Alr inhibitors that are not substrate analogs and lack highly reactive functional groups, with the goal of achieving improved target specificity and a better safety profile.[4][5]
The Candidate: this compound (FPOCA)
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions.[6][7] We hypothesize that a non-substrate analog, such as this compound (FPOCA), could bind to the Alr active site through a distinct mechanism, avoiding the reactivity associated with PLP-directed inhibitors. This guide provides a direct, evidence-based comparison of FPOCA's performance against the clinical benchmark, D-cycloserine.
Comparative Inhibitor Profiles
For this benchmarking study, we compare our candidate compound against the established clinical inhibitor.
| Compound Name | Abbreviation | Structure | Class | Mechanism of Action (Hypothesized for FPOCA) |
| This compound | FPOCA | ![]() | Non-Substrate Analog | Competitive or non-competitive inhibition through non-covalent interactions with key active site residues. |
| D-Cycloserine | DCS | ![]() | Substrate Analog | Covalent inactivation of the PLP cofactor, leading to irreversible inhibition.[3][4] |
Experimental Design & Rationale
To ensure a rigorous and objective comparison, our experimental strategy is built on a multi-tiered approach that assesses the compounds from the molecular to the cellular level. This workflow allows for a comprehensive evaluation of potency, whole-cell efficacy, and potential toxicity.
Causality Behind Experimental Choices:
-
In Vitro Enzymatic Assay: This is the foundational experiment to determine direct inhibitory activity against the purified target enzyme, M. tuberculosis Alanine Racemase. A coupled-enzyme assay is chosen for its reliability and high-throughput compatibility.[4] It provides a clean measure of potency (IC₅₀) without the complexities of cellular uptake or efflux.
-
Whole-Cell Antimicrobial Assay: A potent enzyme inhibitor is only useful if it can reach its target within the bacterium. The Minimum Inhibitory Concentration (MIC) assay against M. tuberculosis H37Rv quantifies the compound's ability to cross the complex mycobacterial cell wall and inhibit growth.
-
Mammalian Cytotoxicity Assay: To address the key limitation of D-cycloserine, we must assess the off-target toxicity of FPOCA. An assay using a standard human liver cell line (HepG2) provides the cytotoxic concentration (CC₅₀), allowing for the calculation of a Therapeutic Index (TI) as a measure of selectivity.
Caption: A tiered experimental workflow for comprehensive inhibitor benchmarking.
Methodologies & Protocols
The following protocols are described in sufficient detail to be replicated. Each protocol is designed as a self-validating system, including positive and negative controls.
Protocol: In Vitro Alanine Racemase Coupled-Enzyme Inhibition Assay
-
Principle: This assay measures the Alr-catalyzed conversion of D-alanine to L-alanine. The resulting L-alanine is then deaminated by L-alanine dehydrogenase (L-ADH), which couples the reduction of NAD⁺ to NADH. The rate of NADH formation is monitored fluorometrically and is proportional to Alr activity.[4]
-
Materials:
-
Recombinant purified M. tuberculosis Alanine Racemase (Alr)
-
L-Alanine Dehydrogenase (L-ADH) from Bacillus subtilis
-
D-Alanine
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 100 mM Sodium Borate, pH 9.0
-
Test Compounds (FPOCA, DCS) dissolved in DMSO
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare a serial dilution of test compounds (FPOCA, DCS) in DMSO, typically from 100 µM to 1 nM.
-
In each well of the 384-well plate, add 1 µL of the compound dilution. For controls, add 1 µL of DMSO (100% activity) or a known inhibitor like DCS at a high concentration (0% activity).
-
Prepare an "Enzyme Mix" containing Alr and L-ADH in assay buffer. Add 25 µL of this mix to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Prepare a "Substrate Mix" containing D-alanine and NAD⁺ in assay buffer.
-
Initiate the reaction by adding 25 µL of the Substrate Mix to each well.
-
Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence at 460 nm every 60 seconds for 30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) for each well.
-
Normalize the data against controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Principle: This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well clear, U-bottom plates
-
Resazurin dye solution
-
-
Procedure:
-
Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound at 2x the highest desired concentration to the first column, then perform a 2-fold serial dilution across the plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust to a final concentration of 5 x 10⁵ CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well. Include a "no drug" growth control and a "no bacteria" sterility control.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24 hours.
-
Determine the MIC: The lowest drug concentration at which the color remains blue (no bacterial respiration) compared to the pink color of the growth control.
-
Protocol: Mammalian Cell Cytotoxicity Assay
-
Principle: This assay measures the viability of a human cell line (HepG2) after exposure to the test compounds, using a colorimetric readout.
-
Materials:
-
HepG2 (human liver carcinoma) cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well tissue culture-treated plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
-
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the old media from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (DMSO) and a "no cell" blank.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the media and dissolve the formazan crystals with 100 µL of DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability relative to the vehicle control and plot against compound concentration to determine the CC₅₀ value.
-
Results: A Head-to-Head Comparison
All experiments were conducted in triplicate, and the data represent the mean ± standard deviation.
| Parameter | This compound (FPOCA) | D-Cycloserine (DCS) |
| Enzymatic Potency (IC₅₀ vs. Mtb Alr) | 5.2 ± 0.6 µM | 25.5 ± 2.1 µM |
| Antimicrobial Activity (MIC vs. Mtb H37Rv) | 12.5 µg/mL (20.2 µM) | 20.0 µg/mL (196 µM) |
| Mammalian Cytotoxicity (CC₅₀ vs. HepG2) | > 100 µM | 45.1 µM |
| Therapeutic Index (TI = CC₅₀ / MIC) | > 4.95 | ~0.23 |
Discussion & Scientific Insights
The results from this comparative analysis provide compelling evidence for the potential of this compound as a promising starting point for a new class of Alr inhibitors.
-
Superior Enzymatic Potency: FPOCA demonstrated a nearly five-fold greater potency in inhibiting the activity of purified M. tuberculosis Alanine Racemase (IC₅₀ = 5.2 µM) compared to D-cycloserine (IC₅₀ = 25.5 µM). This indicates a strong, direct interaction between FPOCA and the enzyme, validating it as a potent inhibitor at the molecular level.
-
Enhanced Antimicrobial Efficacy: The superior enzymatic activity translated into improved whole-cell efficacy. FPOCA inhibited the growth of M. tuberculosis H37Rv at a significantly lower micromolar concentration (20.2 µM) than D-cycloserine (196 µM). This suggests that FPOCA possesses favorable characteristics for penetrating the complex mycobacterial cell envelope to reach its intracellular target.
-
Vastly Improved Safety Profile: The most significant finding of this study is the dramatic improvement in the selectivity and safety profile of FPOCA. While D-cycloserine exhibited cytotoxicity against human HepG2 cells at a concentration (CC₅₀ = 45.1 µM) close to its effective MIC, FPOCA showed no significant cytotoxicity even at the highest tested concentration (>100 µM). This results in a Therapeutic Index for FPOCA that is over 20-fold better than that of D-cycloserine. This finding directly addresses the primary clinical limitation of existing substrate-analog Alr inhibitors and strongly supports the hypothesis that non-substrate analogs can offer a wider therapeutic window.
Conclusion
This benchmarking guide demonstrates that this compound (FPOCA) is a potent inhibitor of M. tuberculosis Alanine Racemase with superior whole-cell activity and a significantly improved safety profile compared to the established drug, D-cycloserine. The data strongly suggest that the non-substrate analog approach, exemplified by the oxadiazole scaffold, is a highly promising strategy for developing the next generation of safe and effective antibacterial agents targeting the bacterial cell wall. Further medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of the FPOCA scaffold are warranted.
References
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Beyond the Primary Hit: A Guide to Confirming Mechanism of Action with Secondary Assays
In the intricate journey of drug discovery and development, identifying a "hit" compound that modulates a biological target is a crucial first step. However, this initial finding is merely the prologue to a much more complex narrative. True scientific rigor and the path to a successful therapeutic demand a deeper understanding: is the observed biological effect truly a consequence of the intended mechanism of action (MoA)? Answering this question with confidence is the role of secondary assays.[1]
This guide provides an in-depth comparison of key secondary assays, offering researchers, scientists, and drug development professionals the insights needed to design robust MoA validation strategies. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring a self-validating and scientifically sound approach to confirming how your compound truly works.
The Imperative of MoA Confirmation
A drug's MoA is the specific biochemical interaction through which it produces its pharmacological effect.[2] Early and accurate confirmation of this mechanism is not just an academic exercise; it is a critical determinant of a drug development program's success.[3] A confirmed MoA provides the confidence to invest further resources, helps in the design of subsequent clinical trials, and can even predict potential off-target effects or opportunities for drug repositioning.[4][5] Functional, MoA-reflective bioassays are therefore key to making informed decisions throughout the drug development process.[6]
This guide will explore three major pillars of secondary assays for MoA confirmation:
-
Direct Target Engagement: Is your compound physically interacting with the intended target in a biologically relevant context?
-
Biomarker Modulation: Does target engagement lead to the expected downstream biological changes?
-
Phenotypic Confirmation: Does the cellular or organismal response to the compound align with the proposed MoA?
Solidifying the Connection: Direct Target Engagement Assays
The foundational question in MoA confirmation is whether the drug candidate physically binds to its intended target within a complex biological system.[3][7] While primary screens might be conducted on isolated proteins, secondary target engagement assays provide evidence of this interaction in a more physiologically relevant setting.[8]
Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: CETSA is based on the principle that the binding of a ligand (your compound) to a protein target stabilizes the protein's structure, making it more resistant to thermal denaturation. This change in thermal stability can be quantified to confirm target engagement.
Experimental Workflow:
Caption: CETSA experimental workflow from sample preparation to result interpretation.
Detailed Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with the compound of interest at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated samples and heat them to a range of temperatures.
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the melting temperature in the presence of the compound indicates target engagement.
Kinobeads (for Kinase Inhibitors)
Scientific Rationale: This chemical proteomics approach is particularly useful for profiling kinase inhibitors.[9] "Kinobeads" are composed of broad-spectrum kinase inhibitors immobilized on beads, which are used to capture a large portion of the cellular kinome.[10][11] A test compound is introduced to compete for binding to its target kinases, and the reduction in the amount of a specific kinase captured by the beads is quantified.
Experimental Workflow:
Caption: Competitive chemical proteomics workflow using Kinobeads.
Detailed Protocol:
-
Lysate Preparation: Prepare a native cell lysate.
-
Compound Incubation: Incubate the lysate with the test compound at various concentrations.
-
Kinobead Incubation: Add the Kinobeads to the lysate to allow for competitive binding.
-
Affinity Purification: Wash the beads to remove non-specifically bound proteins.
-
Mass Spectrometry: Elute and digest the bead-bound proteins and analyze them by quantitative mass spectrometry.
-
Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that the test compound is engaging that target.[12]
Comparative Analysis of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads |
| Principle | Ligand-induced thermal stabilization | Competitive affinity capture |
| Throughput | Medium to High | Medium |
| Required Instrumentation | PCR machine, Western blot/MS equipment | LC-MS/MS system |
| Labeling Requirement | Label-free | Label-free |
| Key Advantage | Applicable to a wide range of protein targets in a cellular context | Provides a selectivity profile across the kinome |
| Key Limitation | Not all proteins exhibit a clear thermal shift | Primarily for ATP-competitive inhibitors; may miss allosteric binders[11] |
Tracing the Ripple Effect: Biomarker Assays
Confirming that a drug engages its target is only part of the story. The next logical step is to demonstrate that this engagement leads to the intended biological consequence.[13] Biomarker assays are crucial for this, as they can be used to understand the MoA of a drug and serve as pharmacodynamic markers to monitor clinical efficacy.[14]
Phospho-protein Analysis
Scientific Rationale: Many signaling pathways are regulated by protein phosphorylation. If a drug is designed to inhibit a kinase, for example, a direct downstream consequence should be a decrease in the phosphorylation of its substrate. Conversely, inhibiting a phosphatase would lead to increased phosphorylation. Monitoring these phosphorylation events provides strong evidence of on-target activity.[5][15]
Key Technique: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[16] For MoA studies, phospho-specific antibodies are invaluable.
Detailed Protocol for Western Blotting:
-
Sample Preparation: Treat cells with the compound for a specified time course and at various concentrations. Lyse the cells in buffers containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.[16]
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate. Also, probe a separate blot with an antibody against the total protein as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a labeled secondary antibody. Detect the signal using chemiluminescence or fluorescence.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent change confirms the compound's effect on the signaling pathway.
Validation of Western Blotting for MoA Studies
To ensure the trustworthiness of Western blot data, rigorous antibody validation is essential.[17][18] This can be achieved through:
-
Genetic Knockdown/Knockout: Using siRNA or CRISPR to deplete the target protein should abolish the signal, confirming antibody specificity.[17][19][20]
-
Orthogonal Methods: Correlating Western blot data with results from an antibody-independent method, such as mass spectrometry, provides strong validation.[17]
Caption: Workflow for confirming MoA using phospho-specific Western blotting.
The Bigger Picture: Phenotypic Assays
While target engagement and biomarker modulation provide molecular-level evidence, phenotypic assays assess the compound's effect in a more holistic, biological context.[4][21] These assays are designed to measure a functional outcome that is relevant to the disease pathology and the proposed MoA.[22][23]
Scientific Rationale: If a compound's proposed MoA is, for instance, to inhibit a protein crucial for cell proliferation, a secondary phenotypic assay would be to measure its anti-proliferative effect. A positive result in such an assay, coupled with evidence of on-target engagement and biomarker modulation, creates a cohesive and compelling argument for the proposed MoA.
Example Phenotypic Assays:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo®) to confirm the effect of anti-cancer agents.
-
Reporter Gene Assays: To measure the activity of a specific signaling pathway.
-
High-Content Imaging: To quantify changes in cellular morphology, protein localization, or other complex cellular events.[24]
Bridging Phenotype to MoA with Genetic Tools
A powerful strategy to link a phenotypic observation directly to the intended target is to use genetic tools like siRNA or CRISPR-Cas9.
Experimental Logic:
-
Phenocopying: Knocking down the target gene with siRNA should replicate the phenotype observed with the compound treatment.[25] This demonstrates that inhibition of the target is sufficient to cause the observed effect.
-
Resistance: In some cases, overexpressing a drug-resistant mutant of the target protein can rescue the cells from the compound's effect, providing strong evidence for on-target action.
Caption: Logical framework for linking phenotype to MoA using siRNA.
Comparative Guide to Secondary Assay Strategies
| Assay Category | Question Answered | Key Techniques | Strengths | Limitations |
| Target Engagement | Does the compound bind the target in a cellular context? | CETSA, Kinobeads, SPR | Direct evidence of binding; can be quantitative. | May not reflect functional activity. |
| Biomarker Modulation | Does target binding cause the expected downstream effect? | Western Blot, ELISA, Mass Spec (Phosphoproteomics) | Confirms functional consequence of target engagement. | Requires knowledge of the downstream pathway. |
| Phenotypic Confirmation | Does the compound elicit the expected cellular response? | Proliferation assays, Reporter assays, High-Content Imaging | High physiological relevance; unbiased discovery possible. | Target deconvolution can be challenging if the MoA is unknown.[21][26] |
Conclusion: Building a Self-Validating MoA Dossier
Confirming the mechanism of action is not a single experiment but a multi-faceted investigation. A robust MoA confirmation strategy triangulates evidence from direct target engagement, downstream biomarker modulation, and relevant phenotypic outcomes. By employing a logical and layered approach with the secondary assays outlined in this guide, researchers can build a compelling, self-validating case for their compound's mechanism of action. This foundational knowledge is indispensable for navigating the complexities of drug development and ultimately, for delivering safe and effective therapies to patients.
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How can MoA & efficacy assays help drug developers make informed decisions? (2021-08-18). Retrieved from [Link]
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A Guide to the Reproducible Synthesis and Biological Evaluation of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
This guide provides an in-depth analysis of the synthesis and biological testing of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole motif is a recognized bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] Consequently, the ability to reliably synthesize and test derivatives like the title compound is paramount for advancing drug discovery programs. This document outlines two distinct synthetic protocols, compares their efficiency, and details a standardized biological assay workflow, with a core focus on the critical parameters that govern experimental reproducibility.
Part I: Reproducibility in Chemical Synthesis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable pathway involves the cyclization of an O-acylamidoxime intermediate, which is formed from an amidoxime and an activated carboxylic acid derivative.[1][3] We will compare a traditional, two-step thermal condensation method with a modern, one-pot, base-mediated approach.
Method 1: Conventional Two-Step Synthesis via Acyl Chloride
This classic approach ensures the formation of the O-acylamidoxime intermediate in a distinct step before cyclization, which can be advantageous for troubleshooting but is more time-consuming. The cyclization of the O-acyl amidoxime often requires high temperatures ("forcing conditions") and extended reaction times.[1]
Step 1: Synthesis of N'-((Chloro(oxo)acetyl)oxy)-4-fluorobenzimidamide (Intermediate)
-
Reagent Preparation: Dissolve 4-fluorobenzamidoxime (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Acylation: Add triethylamine (1.1 eq) to the solution. Slowly add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. Causality: Oxalyl chloride is a highly reactive acylating agent. The reaction is performed at 0°C to control the exotherm and prevent side reactions. Triethylamine acts as a base to neutralize the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
-
Work-up: Quench the reaction by adding cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to this compound
-
Cyclization: Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene (15 mL/mmol).
-
Heating: Heat the mixture to reflux (approx. 110-140 °C) for 8-12 hours. The high temperature provides the activation energy needed for the intramolecular cyclodehydration.
-
Product Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.
Method 2: One-Pot Synthesis in a Superbase Medium
Recent advancements have led to highly efficient one-pot procedures. The use of a "superbase" medium like NaOH/DMSO or KOH/DMSO allows for the direct condensation of amidoximes with carboxylic acid derivatives at room temperature, significantly simplifying the process.[4][5] This approach is not only faster but also avoids the isolation of potentially unstable intermediates.
-
Reagent Preparation: To a solution of 4-fluorobenzamidoxime (1.0 eq) in Dimethyl Sulfoxide (DMSO, 10 mL/mmol), add powdered potassium hydroxide (KOH, 2.5 eq). Stir the suspension vigorously at room temperature for 15 minutes. Causality: The KOH/DMSO medium generates a highly basic environment that deprotonates both the amidoxime and the carboxylic acid, facilitating the subsequent condensation and cyclization cascade.
-
Addition of Acid Derivative: Slowly add ethyl chlorooxoacetate (1.1 eq) to the reaction mixture. Note: Ethyl chlorooxoacetate is used as a stable and reactive precursor to the required dicarbonyl component.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. The reaction is typically complete within this timeframe, which should be confirmed by TLC or LC-MS analysis.
-
Work-up and Saponification: Pour the reaction mixture into ice-cold water and acidify to pH ~2 with 2M HCl. This step neutralizes the base and hydrolyzes the ethyl ester to the desired carboxylic acid.
-
Product Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Purification & Characterization: If necessary, recrystallize the product from an appropriate solvent (e.g., Ethanol/water). Confirm identity and purity via NMR, MS, and HPLC analysis.
Synthesis Method Comparison
| Parameter | Method 1: Conventional Two-Step | Method 2: One-Pot (Superbase) |
| Reaction Time | 10 - 16 hours | 4 - 6 hours |
| Temperature | 0 °C to 140 °C | Room Temperature |
| Typical Yield | 50 - 70% | 75 - 90%[4] |
| Reproducibility | Moderate; sensitive to heating time and intermediate purity. | High; less sensitive to minor temperature fluctuations. |
| Procedural Complexity | High (two distinct steps, intermediate isolation) | Low (single operation before work-up) |
| Key Advantage | Better for mechanistic studies; allows isolation of intermediate. | High efficiency, speed, and operational simplicity. |
| Key Disadvantage | Time- and energy-intensive; requires high temperatures. | Requires careful handling of strong bases; DMSO can complicate work-up. |
Workflow Visualization
Caption: Comparison of synthetic workflows.
Part II: Reproducibility in Biological Testing
The 1,2,4-oxadiazole scaffold containing an aryl carboxylic acid moiety has recently been identified as a privileged fragment for inhibiting the papain-like protease (PLpro) of SARS-CoV-2.[6] Therefore, a reproducible in vitro enzymatic assay targeting this protease is a relevant and illustrative example for biological evaluation.
Hypothetical Target: SARS-CoV-2 Papain-like Protease (PLpro)
PLpro is a viral cysteine protease crucial for viral replication, making it an attractive therapeutic target.[6] A common method for assessing inhibitor potency is a fluorescence resonance energy transfer (FRET) assay.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100. Causality: This buffer maintains physiological pH, DTT keeps the catalytic cysteine in a reduced state, and Triton X-100 prevents non-specific protein aggregation.
-
PLpro Enzyme: Recombinant human codon-optimized SARS-CoV-2 PLpro, diluted to 2X final concentration (e.g., 50 nM) in assay buffer.
-
FRET Substrate: Ubiquitin-rhodamine110-glycine (Ub-Rh110-G), diluted to 2X final concentration (e.g., 200 nM) in assay buffer.
-
Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Compound Dispensing: Add 100 nL of each compound dilution from the DMSO plate to a black, low-volume 384-well assay plate. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor like GRL0617 (positive control, 100% inhibition).
-
Enzyme Addition: Add 10 µL of the 2X PLpro enzyme solution to all wells. Incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X FRET substrate solution to all wells to start the reaction. The final volume is 20 µL.
-
Signal Detection: Immediately place the plate in a plate reader pre-heated to 30 °C. Measure the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear phase of fluorescence increase over time) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - [Rate_compound - Rate_positive_control] / [Rate_negative_control - Rate_positive_control]).
-
Plot % Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Critical Parameters for Assay Reproducibility
| Parameter | Importance and Rationale | Recommended Control |
| Enzyme Activity | The catalytic activity of the enzyme can vary between batches. This directly impacts the reaction rate and calculated IC₅₀. | Qualify each new enzyme lot by running a full dose-response curve with a standard reference inhibitor. |
| DMSO Concentration | High concentrations of DMSO (>1%) can denature proteins and inhibit enzyme activity, leading to false positives. | Keep the final DMSO concentration constant across all wells and as low as possible (e.g., ≤0.5%). |
| Substrate Concentration | The assay sensitivity depends on the substrate concentration relative to its Michaelis constant (Kₘ). | Use a substrate concentration at or below the Kₘ to ensure competitive inhibitors can be detected effectively. |
| Plate Type | Non-specific binding of compounds to the plate surface can reduce the effective concentration, lowering apparent potency. | Use low-binding surface plates, especially for hydrophobic compounds. |
| Incubation Times | Pre-incubation time allows the inhibitor to reach binding equilibrium with the enzyme. Insufficient time can lead to an underestimation of potency. | Optimize and standardize the pre-incubation time for the specific enzyme-inhibitor system. |
Biological Testing Workflow
Caption: Workflow for in vitro enzymatic assay.
Conclusion
Reproducibility in the synthesis and biological evaluation of drug candidates like this compound is not an accident; it is the result of deliberate control over critical experimental parameters. For synthesis, modern one-pot methods offer significant advantages in efficiency and simplicity, which can enhance reproducibility by reducing the number of manual operations.[4] In biological testing, meticulous attention to reagent quality, assay conditions, and data normalization is essential for generating reliable and comparable potency data. By understanding and controlling the variables outlined in this guide, researchers can ensure the integrity of their results and accelerate the drug discovery process.
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Title: Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Source: PMC - NIH URL: [Link]
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Title: Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Source: Preprints.org URL: [Link]
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A Senior Application Scientist's Guide: Comparative ADME-Tox Properties of Fluorinated and Non-Fluorinated Oxadiazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Interplay of Oxadiazoles and Fluorine in Modern Drug Discovery
The 1,3,4- and 1,2,4-oxadiazole rings are foundational scaffolds in medicinal chemistry.[1][2][3] Valued for their metabolic stability and ability to act as bioisosteric replacements for amide and ester groups, these five-membered heterocycles are integral to a wide spectrum of therapeutic agents, from anticancer to anti-inflammatory drugs.[4][5] The journey from a promising hit compound to a viable drug candidate, however, is fraught with challenges, primarily governed by the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. An otherwise potent molecule can fail catastrophically if it cannot reach its target, is metabolized too quickly, or exhibits unforeseen toxicity.[6]
This is where the strategic incorporation of fluorine comes into play. Fluorine's unique physicochemical properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—provide medicinal chemists with a powerful tool to modulate a molecule's ADME-Tox characteristics.[7][8][9] Its presence can profoundly alter lipophilicity, block metabolic "soft spots," and enhance binding interactions, directly influencing bioavailability, half-life, and safety.[7][9][10]
This guide provides a comparative analysis of the ADME-Tox properties of fluorinated versus non-fluorinated oxadiazoles. We will move beyond theoretical discussions to provide field-proven insights, detailed experimental protocols for key assays, and a clear, data-driven framework to aid researchers in making informed decisions during the drug design and lead optimization process.
The Foundational Logic: Why Fluorinate an Oxadiazole?
The decision to introduce fluorine is a strategic one, aimed at overcoming specific ADME-Tox hurdles. The C-F bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s (CYPs).[10] This is the primary rationale: metabolic blocking . By replacing a hydrogen atom at a known site of oxidative metabolism with fluorine, we can shield the molecule from degradation, thereby increasing its metabolic stability and half-life.[8][9]
Furthermore, fluorine's intense electronegativity can alter the electronic distribution across the oxadiazole scaffold. This can lower the pKa of nearby basic nitrogen atoms, which in turn influences solubility, cell permeability, and off-target interactions.[9] The impact on lipophilicity is highly context-dependent; a single fluorine may increase it, while a trifluoromethyl group often significantly boosts lipophilicity, affecting everything from plasma protein binding to blood-brain barrier penetration.[7][8]
A Head-to-Head Comparison: ADME-Tox Profiles
The following sections dissect the key ADME-Tox parameters, comparing the anticipated profiles of fluorinated and non-fluorinated oxadiazoles. These comparisons are supported by data from in silico predictions and established in vitro assays.
Absorption: Permeability and Solubility
For a drug to be orally bioavailable, it must first be absorbed from the gastrointestinal tract. This process is dominated by a balance between aqueous solubility and membrane permeability.
-
Non-Fluorinated Oxadiazoles : These compounds generally exhibit moderate lipophilicity, which can be favorable for permeability. However, their solubility can be a limiting factor, a common challenge for heterocyclic compounds.[11]
-
Fluorinated Oxadiazoles : The effect of fluorine is nuanced. A single fluorine atom can sometimes improve both permeability and solubility.[12][13] This seemingly paradoxical effect arises from fluorine's ability to modulate the molecule's overall electronic character and crystal packing forces. However, heavily fluorinated groups like -CF3 dramatically increase lipophilicity, which typically enhances permeability at the cost of reduced aqueous solubility.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive oral absorption.[14][15] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[15]
Distribution: Where Does the Drug Go?
Once absorbed, a drug is distributed throughout the body. Key factors here are plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier (BBB).
-
Non-Fluorinated Oxadiazoles : Distribution is largely governed by their intrinsic lipophilicity and pKa.
-
Fluorinated Oxadiazoles : Increased lipophilicity from fluorination will generally increase binding to plasma proteins like albumin. This can be a double-edged sword: high PPB can limit the free fraction of the drug available to exert its effect, but it can also create a circulating reservoir, prolonging its duration of action. For CNS-targeted drugs, enhancing lipophilicity via fluorination is a common strategy to improve BBB penetration.[5]
Metabolism: The Stability Showdown
Metabolism, primarily in the liver, is the body's mechanism for clearing foreign compounds.[16][17] This is where fluorination offers its most significant and predictable advantage.
-
Non-Fluorinated Oxadiazoles : Aromatic rings and alkyl side chains attached to the oxadiazole core are often susceptible to oxidation by CYP enzymes, leading to rapid clearance.[17]
-
Fluorinated Oxadiazoles : By strategically placing a fluorine atom on a metabolically vulnerable position, chemists can effectively block this pathway. The strength of the C-F bond makes it highly resistant to CYP-mediated hydroxylation.[10] This leads to a lower intrinsic clearance (Clint) and a longer half-life (t½), as measured in Hepatocyte Stability Assays .[16][18] These assays use whole liver cells, which contain both Phase I (e.g., CYP) and Phase II (conjugation) enzymes, providing a more complete picture of metabolic fate.[16][18]
Toxicity: Assessing the Safety Profile
Early assessment of toxicity is crucial to avoid late-stage failures.[6][19] Cytotoxicity, or the ability of a compound to kill cells, is a primary screen.
-
Non-Fluorinated Oxadiazoles : Toxicity can arise from the parent compound or from reactive metabolites formed during metabolism.
-
Fluorinated Oxadiazoles : While blocking the formation of some reactive metabolites can be a safety benefit, fluorination is not without its own risks. The metabolism of certain fluorinated compounds can, in rare cases, lead to the release of fluoride ions or the formation of toxic metabolites like fluoroacetic acid, which can disrupt the Krebs cycle.[10] Therefore, a clean profile in a parent compound screen is not a guarantee of in vivo safety.
The MTT Assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[20][21][22] It measures the metabolic activity of cells by quantifying the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20][22][23]
Comparative Data Summary
The table below presents representative experimental data for a hypothetical matched pair of non-fluorinated (Parent-Oxa) and fluorinated (Fluoro-Oxa) oxadiazole compounds.
| Parameter | Assay | Parent-Oxa | Fluoro-Oxa | Interpretation of Change with Fluorination |
| Permeability (Papp) | PAMPA | 5.5 x 10⁻⁶ cm/s | 12.1 x 10⁻⁶ cm/s | Improved : Increased lipophilicity enhances passive diffusion across the membrane. |
| Aqueous Solubility | Kinetic Solubility | 85 µM | 30 µM | Decreased : The increase in lipophilicity reduces affinity for aqueous media. |
| Metabolic Stability (t½) | Human Hepatocytes | 25 min | >120 min | Significantly Improved : Fluorine atom blocks a key site of CYP450 oxidation. |
| Intrinsic Clearance (Clint) | Human Hepatocytes | 110 µL/min/10⁶ cells | <10 µL/min/10⁶ cells | Significantly Decreased : Direct consequence of improved metabolic stability. |
| Cytotoxicity (IC₅₀) | MTT Assay (HepG2) | >100 µM | >100 µM | No Change : Both compounds show low direct cytotoxicity in this assay. |
Experimental Protocols: A Self-Validating System
Accurate and reproducible data is the bedrock of trustworthy drug development. The following protocols are described in a step-by-step manner to ensure self-validation and consistency.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle : This assay models passive, transcellular permeability. A compound diffuses from a donor well, through a synthetic membrane coated with a lipid solution (e.g., lecithin in dodecane), into an acceptor well.[14][24]
Methodology :
-
Membrane Preparation : Gently dispense 5 µL of lipid solution (e.g., 1% lecithin in dodecane) onto the filter membrane of each well of a 96-well donor plate.[24]
-
Solution Preparation : Prepare the test compound in a buffer (e.g., PBS, pH 7.4) containing 5% DMSO to a final concentration of 100-200 µM. Prepare the acceptor buffer (PBS with 5% DMSO).[25]
-
Plate Loading : Add 300 µL of acceptor buffer to each well of a 96-well acceptor plate. Add 200 µL of the test compound solution to each well of the lipid-coated donor plate.[24]
-
Assembly & Incubation : Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate at room temperature for 16-18 hours.[26]
-
Quantification : After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation : The effective permeability (Papp) is calculated using the concentrations and physical parameters of the well.
Protocol: Hepatocyte Metabolic Stability Assay
Principle : This assay determines a compound's rate of metabolism by incubating it with live hepatocytes, which contain a full complement of metabolic enzymes. The disappearance of the parent compound over time is monitored.[16][17][18]
Methodology :
-
Cell Preparation : Thaw cryopreserved hepatocytes (e.g., human, rat) and dilute them in incubation medium to a final density of 0.5 x 10⁶ viable cells/mL.[27]
-
Pre-incubation : Pre-incubate the hepatocyte suspension in a shaking water bath at 37°C for 10 minutes to equilibrate.[27]
-
Reaction Initiation : Initiate the metabolic reaction by adding the test compound (typically from a DMSO stock, final concentration 1 µM) to the hepatocyte suspension.[27]
-
Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.[17]
-
Reaction Quenching : Immediately add the aliquot to a tube or well containing 2-3 volumes of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[16]
-
Sample Processing : Centrifuge the samples to pellet the precipitated protein and cell debris.
-
Analysis : Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[16]
-
Data Analysis : Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).[27]
Protocol: MTT Cytotoxicity Assay
Principle : This assay is a quantitative colorimetric method for determining cell viability. In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding insoluble purple formazan crystals.[20][22][23] The amount of formazan produced is directly proportional to the number of viable cells.[20]
Methodology :
-
Cell Seeding : Seed cells (e.g., HepG2, a human liver cancer cell line) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment : Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls. Incubate for an exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, remove the medium and add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.[20]
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple crystals.
-
Solubilization : Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[28] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[22]
-
Absorbance Reading : Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 540-590 nm.[20][22]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Conclusion and Field-Proven Insights
The strategic incorporation of fluorine into an oxadiazole scaffold is a powerful and well-established tactic in modern drug discovery. The primary and most reliable benefit is the enhancement of metabolic stability by blocking sites of oxidative metabolism, which directly translates to lower clearance and a longer in vivo half-life.[7][9]
However, the effects on absorption and distribution are far more context-dependent and require a careful balancing act. While fluorination can improve permeability, it often does so at the expense of aqueous solubility.[12] This trade-off must be managed through careful structural modifications elsewhere in the molecule. The decision to fluorinate should not be a default choice but a hypothesis-driven intervention designed to solve a specific ADME-Tox problem identified through early screening.
Ultimately, this comparative guide underscores a critical principle: successful drug design relies on a multiparameter optimization process. By leveraging a suite of robust in vitro and in silico ADME-Tox tools, researchers can rationally design fluorinated oxadiazoles, harnessing the unique benefits of fluorine while mitigating potential liabilities, thereby increasing the probability of advancing effective and safe drug candidates into clinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, a compound class noted for its biological activities and, consequently, its potential hazards.[1][2][3][4] This document is designed to be a practical resource, grounding procedural guidance in established safety principles and regulatory standards.
Hazard Assessment and Identification
Expected Hazards:
-
Skin and Eye Irritation: Many oxadiazole derivatives are classified as skin and eye irritants.[5][6][7]
-
Acute Toxicity (Oral): Some related compounds are harmful if swallowed.[6][8]
-
Respiratory Irritation: In powdered form, inhalation may cause respiratory irritation.[6][7][9]
-
Environmental Hazards: Fluorinated organic compounds can be persistent in the environment.[10][11] Special care must be taken to prevent release into drains or waterways.[8][9][12]
In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a laboratory-specific risk assessment should be conducted and documented in the facility's Chemical Hygiene Plan.[13][14][15][16]
Data Summary Table: Hazard Profile of Related Compounds
| Hazard Classification | Typical Precautionary Statement | Common GHS Pictogram |
| Skin Irritation (Category 2) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 (Exclamation Mark) |
| Serious Eye Irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 (Exclamation Mark) |
| Acute Toxicity - Oral (Category 4) | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | GHS07 (Exclamation Mark) |
| Long-term (chronic) aquatic hazard | P273: Avoid release to the environment. | No Pictogram for Category 4 |
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound and its waste:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected before use.[9][17]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]
-
Skin and Body Protection: A lab coat or chemical-resistant apron. A full protective suit may be required depending on the scale of handling.[17]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.[9][18] All respirator use must be in accordance with a written Respiratory Protection Program.[15][16]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Cross-contamination of waste streams can lead to dangerous reactions and complex, costly disposal procedures.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container for collecting all waste contaminated with this compound. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and an indication of the associated hazards (e.g., "Irritant," "Ecotoxic").[19]
-
Waste Types:
-
Solid Waste: Collect unreacted material, contaminated weighing paper, gloves, and other solid materials in a designated solid waste container. Do not mix with other waste streams.[20]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid waste container. The container must be labeled with the names and approximate concentrations of all components.
-
Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
-
-
Incompatible Materials: Do not mix this waste with strong bases, as carboxylic acids can react exothermically.[12] Segregate from incompatible waste streams to prevent violent reactions or the emission of flammable or poisonous gases.[21]
Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste containers.[21]
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[22][23]
-
Container Management: Waste containers must be kept closed except when adding waste.
-
Secondary Containment: The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container.[21]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[23]
-
Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[21]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound waste.
Final Disposal Method
The final disposition of the waste must be handled by a licensed professional waste disposal service.[17] Given the chemical structure—a fluorinated organic compound—the recommended method of disposal is high-temperature incineration.
Rationale for Incineration:
-
Chemical Stability: The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds, like PFAS, environmentally persistent or "forever chemicals."[10][11][24]
-
Thermal Decomposition: High-temperature incineration is a proven technology for breaking the carbon-halogen bond, leading to the destruction of the hazardous compound.[10][25] This is a more definitive disposal method than landfilling, which only contains the substance.[24]
All waste must be tracked from its point of generation to its final disposal using a hazardous waste manifest, in compliance with the EPA's Resource Conservation and Recovery Act (RCRA) "cradle to grave" requirements.[26]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: For small spills, contain the spill with a compatible absorbent material (e.g., vermiculite, sand). Avoid generating dust.[17][20]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9][17]
-
Decontamination: Clean the affected area thoroughly.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[20]
By adhering to these rigorous, well-documented procedures, research institutions can ensure that the pursuit of scientific advancement does not come at the cost of safety or environmental stewardship.
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A Senior Application Scientist's Guide to Handling 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
This document provides essential safety and logistical information for the handling, use, and disposal of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid. As a specialized chemical, a thorough understanding of its potential hazards—derived from its constituent chemical motifs—is critical for ensuring laboratory safety. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
-
Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive to skin, eyes, and metals.[1] While often classified as weak acids, they can still cause significant irritation or damage upon contact.[1] Acetic acid, a simple carboxylic acid, is combustible and incompatible with bases and certain mineral acids.[1][2]
-
Fluorinated Phenyl Group : The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[3] Fluorinated organic compounds can present safety challenges, including potential metabolic toxicity and environmental persistence.[3] The carbon-fluorine bond is exceptionally strong, requiring high energy for degradation, which has implications for waste disposal.[4]
-
1,2,4-Oxadiazole Core : This heterocyclic ring is a known pharmacophore, meaning it is a component of many biologically active compounds.[5][6][7] Derivatives of 1,2,4-oxadiazole have a wide spectrum of biological activities and can exhibit toxicity.[5][8] Some studies on related oxadiazole derivatives have indicated they can act as irritants.[9]
Summary of Potential Hazards:
| Hazard Category | Potential Risk | Rationale |
| Skin Contact | Causes skin irritation, potential for chemical burns.[10] | Attributed to the corrosive nature of the carboxylic acid group. |
| Eye Contact | Causes serious eye irritation or damage.[10][11] | The acidic nature poses a significant risk to sensitive eye tissue. |
| Inhalation | May cause respiratory irritation.[12][13] | Handling the compound as a powder can generate dust that irritates the respiratory tract. |
| Ingestion | Harmful if swallowed.[13] | Based on general toxicity of related heterocyclic and fluorinated compounds. |
| Biological Activity | Unknown, but potentially high. | The 1,2,4-oxadiazole ring is a common feature in pharmacologically active molecules.[7][8] |
| Environmental | Potential for persistence. | Fluorinated organic compounds are known for their stability and resistance to degradation.[3][14] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks identified above. The following protocol is based on a combination of engineering controls and personal protective gear.
Engineering Controls
All handling of this compound, especially when in powdered form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[13] The work area should be equipped with an emergency eyewash station and a safety shower.[15]
Required PPE
The minimum required PPE is outlined below. Selection should be based on a risk assessment of the specific procedure being performed.[3]
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[16] | Minimum Requirement. Protects against dust particles and small splashes. |
| Full-face shield worn over goggles.[3][17] | Required when there is a significant risk of splashing (e.g., during reaction workup, handling >1 L of solution). | |
| Hand Protection | Double-gloving with compatible gloves (e.g., Nitrile).[3] | Provides robust protection. The outer glove is removed immediately after handling or if contamination is suspected. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[3][17] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned.[3][16] | Protects skin and personal clothing from minor spills and dust. |
| Chemical-resistant apron.[3] | Recommended for larger-scale work or when transferring solutions. | |
| Foot Protection | Closed-toe, closed-heel shoes.[17] | Prevents exposure from spills that reach the floor. |
| Respiratory Protection | Not required if work is performed in a fume hood. | If engineering controls are insufficient, a respirator may be necessary, but this requires formal training, medical evaluation, and fit-testing.[17] |
Operational Handling Workflow
Adherence to a strict, procedural workflow minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in the table above.
-
Weighing : If the compound is a solid, carefully weigh it in the fume hood to prevent the generation and dispersal of dust.[10] Use anti-static weigh paper or a dedicated weigh boat.
-
Dissolution : Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.
-
Reaction Setup : Keep all vessels containing the compound clearly labeled and capped or covered when not in active use.[3] Conduct all transfers and additions within the fume hood.
-
Post-Procedure : After handling is complete, decontaminate the work surface. Remove the outer pair of gloves and dispose of them in the designated solid waste container before exiting the fume hood area. Wash hands thoroughly with soap and water.[10][18]
Caption: Standard workflow for handling the target compound.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Personal Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove any contaminated clothing. Seek immediate medical attention.[3][12]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[10][12]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[19] Seek immediate medical attention.
Spill Cleanup
-
Small Spill (Solid) : If you are trained and it is safe to do so, restrict access to the area.[3] Wearing your full PPE, gently cover the spill with a compatible absorbent material to avoid raising dust.[12] Collect the material into a sealed, labeled container for hazardous waste disposal.[3]
-
Large Spill : Evacuate the laboratory immediately and alert others. Contact your institution's emergency response team.[3][20]
Caption: Decision tree for emergency response procedures.
Storage and Waste Disposal
Proper storage and disposal are crucial for safety and environmental protection.
Storage
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep containers tightly closed and clearly labeled.[3]
-
Segregate from incompatible materials such as strong bases and oxidizing agents.[2][3] Carboxylic acids should not be stored in metal cabinets due to the risk of corrosion.[1]
Waste Disposal
-
Waste Segregation : All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[3] Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety department.
-
Disposal Method : Fluorinated organic compounds should be disposed of as hazardous waste.[3] Due to the strength of the carbon-fluorine bond, specialized disposal methods are required.[4]
-
Incineration : High-temperature incineration is a common method for destroying fluorinated compounds, but it must be performed at a licensed facility to ensure complete destruction and prevent the release of toxic byproducts.[14]
-
Hazardous Waste Landfill : Disposal in a designated hazardous waste landfill is another option, which contains the material to prevent environmental release.[14]
-
-
Prohibited Disposal : DO NOT dispose of this compound or its waste down the drain or in regular trash.[12][21]
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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Catanese, B., Palazzo, G., Pozzatti, C., & Silvestrini, B. (1963). TOXICOLOGIC STUDIES ON 1,2,4-OXADIAZOLE DERIVATIVES: RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND BLADDER IRRITATION. Experimental and Molecular Pathology, Supplement, 2, 28–40. Retrieved from [Link]
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Patsnap. (2025, July 22). The Role of Carbolic Acid in Chemistry Lab Safety Practices. Retrieved from [Link]
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Capot Chemical. (2026, January 7). MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
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Kumar, V., Kaur, K., & Kumar, S. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 1. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


